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  • Product: Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-
  • CAS: 821775-25-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid

Executive Summary As a Senior Application Scientist, I frequently evaluate chiral fluorinated building blocks for their transformative impact on drug discovery pipelines. (2R)-4,4,4-Trifluoro-2-methylbutanoic acid repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate chiral fluorinated building blocks for their transformative impact on drug discovery pipelines. (2R)-4,4,4-Trifluoro-2-methylbutanoic acid represents a critical intermediate in modern medicinal chemistry. The strategic placement of a terminal trifluoromethyl (-CF 3​ ) group paired with an alpha-chiral methyl center provides a unique steric and electronic profile. This specific arrangement is highly sought after for improving the metabolic stability, lipophilicity, and target-binding affinity of active pharmaceutical ingredients (APIs). This guide deconstructs its physicochemical properties, structural causality, and field-proven handling protocols to ensure scientific rigor in your developmental workflows.

Chemical Identity and Structural Characteristics

The integrity of any synthetic workflow begins with precise chemical identification. The (2R) enantiomer must be carefully distinguished from its racemic counterpart or the (2S) isomer to prevent off-target effects in biological systems.

Table 1: Chemical Identifiers

Identifier Data
IUPAC Name (2R)-4,4,4-trifluoro-2-methylbutanoic acid
CAS Registry Number 821775-25-1[1]
PubChem CID [2]

| Molecular Formula | C 5​ H 7​ F 3​ O 2​ [1] | | Molecular Weight | 156.10 g/mol [1] | | SMILES | O=C(O)CC(F)(F)F[1] |

Physicochemical Properties & Causality

Understanding the physical behavior of this compound is essential for optimizing reaction conditions and downstream purification.

Table 2: Quantitative Physicochemical Data

Property Value
Boiling Point 172°C – 175°C[3]
Density 1.274 g/cm³[4]
Refractive Index 1.358[3]

| Appearance | Colorless to pale yellow liquid |

Mechanistic Causality of Physical Properties:
  • Elevated Boiling Point (172°C – 175°C): Despite the high volatility typically imparted by fluorination, the strong intermolecular hydrogen bonding of the carboxylic acid dimerizes the molecules, significantly elevating the boiling point[3].

  • High Density (1.274 g/cm³): The incorporation of three heavy fluorine atoms compresses the electron density, resulting in a specific gravity substantially higher than that of non-fluorinated aliphatic acids (e.g., standard 2-methylbutanoic acid is ~0.93 g/cm³)[4].

  • Low Refractive Index (1.358): Fluorine atoms hold their electrons tightly, resulting in low polarizability. This directly causes the compound to refract light less effectively than its hydrocarbon analogs[3].

  • Acidity (pKa Shift): The strong electron-withdrawing nature of the -CF 3​ group exerts a negative inductive effect (-I) through the aliphatic chain. This stabilizes the carboxylate anion, lowering the pKa and making it more acidic than unfluorinated analogs.

Synthetic Utility in Pharmaceutical Development

The primary value of (2R)-4,4,4-trifluoro-2-methylbutanoic acid lies in its application as a stereopure building block for enzyme inhibitors. A prominent example is its incorporation into Indoleamine 2,3-dioxygenase (IDO) inhibitors , which are critical targets in immuno-oncology ()[5].

In these architectures, the (2R) stereocenter dictates the precise spatial orientation of the inhibitor within the enzyme's active site. Simultaneously, the -CF 3​ group enhances binding affinity through hydrophobic interactions and shields adjacent molecular sites from cytochrome P450-mediated oxidative metabolism.

Experimental Protocol: Stereoretentive Amide Coupling

When utilizing this compound, preserving the integrity of the alpha-chiral center is paramount. The following protocol details a self-validating system for amide coupling, utilizing BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) as the coupling agent[5].

SyntheticWorkflow A Starting Material (2R)-4,4,4-Trifluoro-2-methylbutanoic acid (3.0 mmol in DMF) B Base Addition Triethylamine (3.90 mmol) Deprotonates carboxylic acid A->B C Amine & Coupling Agent Target Amine + BOP (3.30 mmol) Forms active HOBt ester B->C D Reaction Incubation Stir 18h at Room Temp Minimizes racemization C->D E Aqueous Workup Dilute with Ether Wash: 0.5M HCl & Sat. NaHCO3 D->E F Final Isolation Dry over Na2SO4 & Concentrate Yields Chiral Amide E->F

Figure 1: Stereoretentive amide coupling workflow for (2R)-4,4,4-trifluoro-2-methylbutanoic acid.

Step-by-Step Methodology & Causality:
  • Activation: Dissolve 3.0 mmol of (2R)-4,4,4-trifluoro-2-methylbutanoic acid in 8 mL of anhydrous DMF[5].

    • Causality: DMF is a polar aprotic solvent that perfectly solubilizes both the fluorinated acid and the highly polar BOP reagent without participating in nucleophilic side reactions.

  • Deprotonation: Add 3.90 mmol of Triethylamine (TEA)[5].

    • Causality: TEA acts as a non-nucleophilic base. It deprotonates the carboxylic acid, forming a carboxylate anion that is highly nucleophilic toward the phosphonium species of the BOP reagent.

  • Coupling Agent Addition: Introduce 3.30 mmol of BOP reagent, followed by 3.0 mmol of the target primary or secondary amine (e.g., isobutylamine)[5].

    • Causality: BOP generates an active HOBt ester in situ. This intermediate is highly reactive toward amines but sterically hindered enough to suppress the formation of an oxazolone intermediate, thereby preventing the racemization of the sensitive (2R) alpha-chiral center.

  • Incubation: Stir the reaction mixture at room temperature for 18 hours[5].

    • Causality: Room temperature kinetics are sufficient for the HOBt ester aminolysis while minimizing thermal degradation or epimerization.

  • Aqueous Workup: Dilute the mixture with diethyl ether. Wash sequentially with 0.5 M aqueous HCl, then saturated aqueous sodium bicarbonate[5].

    • Causality: The 0.5 M HCl wash protonates and extracts unreacted amine and TEA into the aqueous layer. The NaHCO 3​ wash neutralizes residual acid and removes the acidic HOBt byproduct generated during the coupling.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure chiral amide[5].

Safety and Handling Validation

(2R)-4,4,4-Trifluoro-2-methylbutanoic acid is classified as a corrosive material capable of causing severe skin burns and serious eye damage[6].

  • Storage Parameters: Must be kept in a tightly closed container, stored away from oxidizing agents, ideally under refrigerated conditions (2-8°C) to prevent long-term degradation[6][7].

  • Self-Validating Safety Check: Before use, verify the integrity of the storage vessel. If the liquid appears unusually discolored or exhibits high pressure upon opening, it may indicate contamination or decomposition. Always handle within a certified chemical fume hood using neoprene or nitrile gloves.

References

  • PubChem. "Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- | CID 7577227". National Library of Medicine. URL:[Link]

  • Fisher Scientific. "4,4,4-Trifluoro-2-methylbutyric acid, 95%, Thermo Scientific". URL:[Link]

  • Google Patents. "US9758492B2 - IDO inhibitors". Bristol-Myers Squibb Company.

Sources

Exploratory

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of (2R)-4,4,4-trifluoro-2-methylbutanoic acid

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of (2R)-4,4,4-trifluoro-2-methylbutanoic acid. Tailored for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of (2R)-4,4,4-trifluoro-2-methylbutanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of acquiring and interpreting both proton (¹H) and fluorine-19 (¹⁹F) NMR spectra for this chiral fluorinated molecule. The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Significance of NMR in Characterizing Chiral Fluorinated Molecules

(2R)-4,4,4-trifluoro-2-methylbutanoic acid is a chiral building block of interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such compounds.

¹H NMR provides detailed information about the proton environments within the molecule, while ¹⁹F NMR offers a direct and highly sensitive window into the fluorine-containing moiety. For a chiral molecule like (2R)-4,4,4-trifluoro-2-methylbutanoic acid, NMR, particularly in the presence of chiral solvating agents, can also be employed to determine enantiomeric purity.[1][2][3] This guide will focus on the fundamental ¹H and ¹⁹F NMR characterization in an achiral environment.

Predicted NMR Spectra: A Theoretical Framework

While experimental spectra are the ultimate confirmation, a thorough understanding of the predicted spectra is crucial for accurate interpretation. The following sections detail the theoretically derived ¹H and ¹⁹F NMR spectra for (2R)-4,4,4-trifluoro-2-methylbutanoic acid.

Molecular Structure and Proton/Fluorine Environments

First, let's visualize the structure and identify the unique proton and fluorine environments.

Caption: Molecular structure of (2R)-4,4,4-trifluoro-2-methylbutanoic acid.

There are four distinct proton environments and one fluorine environment:

  • -CH₃: The methyl group protons.

  • -CH-: The methine proton at the chiral center.

  • -CH₂-: The diastereotopic methylene protons adjacent to the CF₃ group.

  • -COOH: The carboxylic acid proton.

  • -CF₃: The three equivalent fluorine atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit four distinct signals, each with a specific chemical shift, multiplicity, and integration value.

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Coupling to
-COOH~10-12Singlet (broad)1H-
-CH-~2.8-3.2Multiplet1H-CH₃, -CH₂-
-CH₂-~2.4-2.8Multiplet (Diastereotopic)2H-CH-, -CF₃
-CH₃~1.2-1.4Doublet3H-CH-

Causality of Predictions:

  • -COOH: The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet far downfield. Its broadness is a result of chemical exchange.

  • -CH-: This methine proton is alpha to the carbonyl group, which is electron-withdrawing, shifting it downfield. It will be split by the three methyl protons and the two diastereotopic methylene protons, resulting in a complex multiplet.

  • -CH₂-: These protons are adjacent to the strongly electron-withdrawing -CF₃ group, causing a significant downfield shift. They are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling), to the -CH- proton (vicinal coupling), and to the three fluorine atoms, leading to a complex multiplet.

  • -CH₃: These protons are on a carbon adjacent to the chiral center and will be split by the single -CH- proton into a doublet.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is predicted to show a single resonance for the three equivalent fluorine atoms of the -CF₃ group.

Fluorine Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling to
-CF₃~ -60 to -75Triplet of doublets (td) or complex multiplet-CH₂-

Causality of Predictions:

  • Chemical Shift: The chemical shift of -CF₃ groups typically falls in this upfield region relative to the standard reference CFCl₃[4][5]. The exact position can be influenced by the solvent.

  • Multiplicity: The three equivalent fluorine atoms will be coupled to the two adjacent methylene (-CH₂-) protons. This ³J(F-H) coupling will split the fluorine signal into a triplet. Further, smaller long-range coupling to the methine (-CH-) proton (⁴J(F-H)) might resolve, leading to a more complex pattern like a triplet of doublets.

Experimental Protocol: A Self-Validating System

The following protocols are designed to yield high-quality, reproducible NMR data.

Sample Preparation
  • Analyte Purity: Ensure the (2R)-4,4,4-trifluoro-2-methylbutanoic acid sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical.[6] For this analyte, Deuterated Chloroform (CDCl₃) is a suitable starting point due to its ability to dissolve many organic compounds.[6] Deuterated Dimethyl Sulfoxide (DMSO-d₆) is another excellent option, particularly for enhancing the observation of the carboxylic acid proton, as it reduces the rate of proton exchange.[6] The solvent can influence chemical shifts, so consistency is key.[7]

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: The use of an internal standard is crucial for accurate chemical shift referencing and for quantitative NMR (qNMR) if required.[8][9][10][11]

    • For ¹H NMR: Tetramethylsilane (TMS) is the universally accepted reference, defined as 0.00 ppm.[12][13] Add a small amount (typically <1% v/v) to the sample.

    • For ¹⁹F NMR: Trifluoroacetic acid (TFA) can be used as an internal standard, often exhibiting a sharp singlet around -75.0 ppm.[14] Alternatively, an external reference can be used, or the spectrum can be indirectly referenced to TMS.[15]

NMR Data Acquisition Workflow

The following workflow outlines the key steps for acquiring high-quality NMR data.

AcquisitionWorkflow cluster_pre Pre-Acquisition cluster_H1 ¹H NMR Acquisition cluster_F19 ¹⁹F NMR Acquisition cluster_post Post-Acquisition TuneProbe Tune and Match Probe Lock Lock on Deuterium Signal TuneProbe->Lock Shim Shim Magnet Field Lock->Shim H1_Params Set ¹H Parameters (SW, O1, NS, D1) Shim->H1_Params F19_Params Set ¹⁹F Parameters (SW, O1, NS, D1) Shim->F19_Params H1_Acquire Acquire FID H1_Params->H1_Acquire Process Process FID (FT, Phasing, Baseline Correction) H1_Acquire->Process F19_Acquire Acquire FID F19_Params->F19_Acquire F19_Acquire->Process Analyze Analyze Spectrum (Referencing, Integration, Peak Picking) Process->Analyze

Caption: A standardized workflow for NMR data acquisition and processing.

Key Acquisition Parameters and Their Significance:

  • Spectral Width (SW): This must be large enough to encompass all expected signals. For ¹⁹F NMR, a wider spectral width is necessary due to the larger chemical shift range of fluorine nuclei.[15][16]

  • Transmitter Offset (O1): This should be set to the center of the expected spectral region to ensure uniform excitation of all signals.

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. ¹⁹F NMR is inherently more sensitive than ¹H NMR, often requiring fewer scans.

  • Relaxation Delay (D1): A relaxation delay of at least 5 times the longest T₁ relaxation time of the nuclei of interest is crucial for accurate integration, especially in quantitative experiments.[17] For carboxylic acids, a longer delay may be necessary.

Data Processing and Interpretation

  • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the pure absorption mode, and the baseline is corrected to be flat.

  • Referencing: The spectrum is calibrated by setting the internal standard signal to its known chemical shift (e.g., TMS to 0.00 ppm for ¹H).

  • Integration: The area under each signal is integrated to determine the relative number of nuclei it represents.

  • Peak Picking and Coupling Constant Measurement: The exact chemical shift of each peak is determined, and the splitting patterns are analyzed to measure the coupling constants (J-values in Hz). This provides valuable information about the connectivity of the molecule.

Conclusion

This guide provides a robust framework for the ¹H and ¹⁹F NMR analysis of (2R)-4,4,4-trifluoro-2-methylbutanoic acid. By understanding the predicted spectra and adhering to the detailed experimental protocols, researchers can confidently acquire and interpret high-quality NMR data for this and similar fluorinated chiral molecules. The principles outlined here ensure scientific integrity and provide a self-validating system for the structural characterization that is fundamental to research and development in the chemical and pharmaceutical sciences.

References

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis.
  • Extended internal standard method for quantitative 1H NMR assisted by chromatography (EIC) for analyte overlapping impurity on 1H NMR spectra. PubMed.
  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Applic
  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI.
  • 1H NMR analysis of mixtures using internal standards: A quantitative experiment for the instrumental analysis laboratory.
  • 4,4,4-Trifluoro-2-methylbutyric acid, 95%, Thermo Scientific:Biochemical. Fisher Scientific.
  • Development of an 19F NMR method for the analysis of fluorinated acids in environmental w
  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples.
  • Chapter 4: NMR Discrimination of Chiral Organic Compounds. Books.
  • Standard for Quantit
  • What is qNMR and why is it important?. Mestrelab Resources.
  • Certified Reference M
  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes.
  • F19 detection. NMR Facility, UCSB Chem and Biochem.
  • 4,4,4-Trifluoro-2-butynoic Acid Methyl Ester | CAS 70577-95-6. SCBT.
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Unknown Source.
  • (R)-4,4,4-Trifluoro-2-methylbutanoic acid. BLDpharm.
  • 2-Methyl-4,4,4-trifluorobutanoic acid | CAS 99783-23-0. SCBT.
  • Quantit
  • Fluorine NMR. Unknown Source.
  • NMR Solvents. Sigma-Aldrich.
  • 4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid (C5H7F3O3). PubChemLite.
  • 2-Methylbutanoic acid. Wikipedia.
  • 19F NMR Reference Standards. Unknown Source.
  • 4,4,4-Trifluorobutyric acid 97 406-93-9. Sigma-Aldrich.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. PMC.
  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Unknown Source.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Unknown Source.
  • Ultrafast 19F MAS NMR 090222 revised. Unknown Source.
  • 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses Procedure.
  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes.
  • Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. the NIST WebBook.
  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • Showing Compound 2-Methylbutanoic acid (FDB008135). FooDB.
  • low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes.
  • Synthesis of 2-methyl butanoic acid
  • NMR Spectrum Structure Proposals.
  • Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic p
  • The 2-Methylbutanoic acids. Unknown Source.

Sources

Foundational

An In-Depth Technical Guide on the Safety and Toxicity Profile of (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (2R)-4,4,4-Trifluoro-2-methylbutanoic acid, a chiral fluorinated carboxylic acid, represents a class of compounds with increasing interest in p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-4,4,4-Trifluoro-2-methylbutanoic acid, a chiral fluorinated carboxylic acid, represents a class of compounds with increasing interest in pharmaceutical and materials science. Its unique stereochemistry and the presence of the trifluoromethyl group can impart desirable properties to parent molecules. However, the introduction of fluorine can also significantly alter the toxicological profile. This guide provides a comprehensive overview of the available safety data and toxicity profile for this compound. It is imperative to note that while data on the racemic mixture and similar fluorinated carboxylic acids are available, the toxicological properties of the specific (2R)-enantiomer have not been fully investigated[1]. Therefore, this document serves as a guide based on the best available information, emphasizing a cautious and informed approach to its handling and use.

Chemical Identification and Physical Properties

A clear identification of the substance is the first step in any safety assessment.

IdentifierValue
Chemical Name Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-
Synonyms (2R)-4,4,4-Trifluoro-2-methylbutyric acid
CAS Number 133446-41-8
Molecular Formula C₅H₇F₃O₂
Molecular Weight 156.10 g/mol
Appearance Likely a liquid or low-melting solid[2][3]
Solubility Expected to be soluble in water and organic solvents[4]

Hazard Identification and Classification

Based on the safety data sheets for the racemic mixture and analogous fluorinated carboxylic acids, (2R)-4,4,4-trifluoro-2-methylbutanoic acid should be considered a hazardous substance[1][5][6]. The primary hazards are associated with its corrosive nature.

GHS Classification (Anticipated)

  • Skin Corrosion/Irritation: Category 1B[1]

  • Serious Eye Damage/Eye Irritation: Category 1[1]

  • Acute Toxicity (Oral, Dermal, Inhalation): Data not available, but may be harmful[1][2]

Signal Word: Danger[1][5]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage[1][4][5].

  • H318: Causes serious eye damage[6].

  • May be harmful if swallowed[1][2].

  • May cause respiratory irritation[1].

Precautionary Statements: A comprehensive set of precautionary statements is crucial for safe handling. These include, but are not limited to:

  • Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection[3][5].

  • Response: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician[5][6].

  • Storage: Store locked up[1][5].

  • Disposal: Dispose of contents/container to an approved waste disposal plant[1][7].

Toxicological Profile: An Evidence-Based Extrapolation

As previously stated, a specific toxicity profile for the (2R)-enantiomer is not available. The following information is extrapolated from data on the racemic mixture and other short-chain fluorinated carboxylic acids. The toxicological properties have not been fully investigated[1].

Acute Toxicity
  • Oral: May be harmful if swallowed[1]. Ingestion is expected to cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation[1][8].

  • Dermal: Expected to be corrosive and cause severe skin burns[1][4].

  • Inhalation: Not an expected primary route of exposure for a low-volatility liquid, but vapors or mists may cause respiratory irritation[1][3].

Local Effects
  • Skin Corrosion/Irritation: Classified as Category 1B, indicating it causes severe skin burns[1].

  • Serious Eye Damage/Irritation: Classified as Category 1, meaning it can cause serious, potentially irreversible eye damage[1][4].

Chronic and Other Toxicological Effects
  • Respiratory or Skin Sensitization: No data available[1].

  • Germ Cell Mutagenicity: No data available[1].

  • Carcinogenicity: No components of similar compounds are listed as carcinogens by IARC, NTP, or OSHA[1].

  • Reproductive Toxicity: No data available[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][3].

  • Specific Target Organ Toxicity (Repeated Exposure): No data available[1].

  • Aspiration Hazard: No data available[1].

Experimental Protocols for Safe Handling

Given the corrosive nature of this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow start Entering the Lab lab_coat Don Lab Coat start->lab_coat safety_glasses Wear Chemical Safety Goggles lab_coat->safety_glasses gloves Don Chemically Resistant Gloves (e.g., Nitrile, Neoprene) safety_glasses->gloves fume_hood Work in a Certified Chemical Fume Hood gloves->fume_hood end Handling Complete fume_hood->end

Caption: Personal Protective Equipment (PPE) workflow for handling corrosive chemicals.

Step-by-Step Emergency Response: Skin or Eye Contact
  • Immediate Action: Proceed to the nearest emergency eyewash station or safety shower.

  • Rinsing:

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[5][6].

    • Skin: Immediately flush the affected skin area with large amounts of water for at least 15 minutes. Remove all contaminated clothing while under the shower[5][6].

  • Seek Medical Attention: After initial rinsing, seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel[5].

Risk Management and Exposure Controls

A multi-layered approach to risk management is necessary to ensure the safety of all personnel.

Hierarchy of Controls

Hierarchy_of_Controls controls Elimination/Substitution (Most Effective) Engineering Controls Administrative Controls Personal Protective Equipment (PPE) (Least Effective)

Sources

Exploratory

Solubility Profile of (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid in Polar and Non-Polar Organic Solvents

Executive Summary The strategic deployment of fluorine atoms in biologically active molecules is a cornerstone of modern drug design. (2R)-4,4,4-trifluoro-2-methylbutanoic acid is a highly valued chiral fluorinated build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic deployment of fluorine atoms in biologically active molecules is a cornerstone of modern drug design. (2R)-4,4,4-trifluoro-2-methylbutanoic acid is a highly valued chiral fluorinated building block used in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of the trifluoromethyl (-CF₃) group significantly alters the physicochemical landscape of the parent aliphatic carboxylic acid, impacting its acidity, lipophilicity, and solvation dynamics[1].

For drug development professionals and formulation scientists, understanding the solubility profile of this compound across various solvent dielectric constants is critical. This technical guide provides an in-depth analysis of the solubility behavior of (2R)-4,4,4-trifluoro-2-methylbutanoic acid, detailing the thermodynamic mechanisms of its solvation and providing a rigorously validated experimental protocol for solubility quantification.

Structural Causality and Physicochemical Properties

The solubility of (2R)-4,4,4-trifluoro-2-methylbutanoic acid is dictated by the interplay of three distinct structural features:

  • The Carboxylic Acid Moiety (-COOH): Acts as both a strong hydrogen bond donor and acceptor. In non-polar environments, this group drives the formation of stable, cyclic hydrogen-bonded dimers[2][3].

  • The Trifluoromethyl Group (-CF₃): The high electronegativity of fluorine creates a strong local dipole moment, while the bulky, electron-dense nature of the -CF₃ group increases the overall hydrophobic surface area (lipophilicity) of the molecule[1].

  • The Chiral Methyl Group (-CH₃): Introduces steric hindrance at the alpha-position, which can disrupt crystal lattice packing, generally lowering the melting point and enhancing solubility in organic solvents compared to linear analogs.

Table 1: Physicochemical Profile & Predictive Parameters
ParameterValue / EstimateMechanistic Implication
Molecular Weight 156.10 g/mol Low MW facilitates generally favorable solvation kinetics.
pKa (Predicted) ~4.2 – 4.5The electron-withdrawing -CF₃ group at the gamma position slightly increases acidity compared to standard butanoic acid (pKa 4.82)[4].
LogP (Predicted) ~1.8 – 2.2Enhanced lipophilicity due to the -CF₃ and -CH₃ groups drives partitioning into non-polar phases[1].
H-Bond Donors/Acceptors 1 / 5High capacity for interaction with polar protic and aprotic solvents.

Solubility Profiling Across Solvent Classes

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

In polar protic solvents, the compound exhibits excellent solubility. The solvent molecules readily engage in hydrogen bonding with the carboxylate group, disrupting the intermolecular dimers[2].

  • Aqueous Solubility: While the -CF₃ group increases lipophilicity, the low molecular weight allows the compound to remain soluble in water[5][6]. Aqueous solubility is highly pH-dependent; at a pH above its pKa (> 5.5), the compound undergoes deprotonation to form a highly water-soluble carboxylate anion.

  • Alcohols: It is freely soluble in ethanol and methanol[5]. The alkyl chains of the alcohols interact favorably with the fluorinated and methylated backbone via dispersion forces, while the hydroxyl groups satisfy the hydrogen bonding requirements of the -COOH group.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Polar aprotic solvents are exceptional vehicles for this compound. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) possess high dielectric constants and strong dipole moments. They act as powerful hydrogen bond acceptors, interacting directly with the acidic proton of the carboxylic acid. This interaction effectively breaks the carboxylic acid dimers, leading to rapid and complete dissolution. DMSO is the standard solvent for preparing high-concentration stock solutions (e.g., 20 mM) for high-throughput screening[7][8].

Non-Polar Solvents (e.g., Hexane, Toluene)

In non-polar organic solvents, the solubility is driven entirely by Van der Waals dispersion forces. Because non-polar solvents cannot participate in hydrogen bonding, (2R)-4,4,4-trifluoro-2-methylbutanoic acid exists predominantly as a hydrogen-bonded dimer[3]. The lipophilic -CF₃ and -CH₃ groups interact favorably with solvents like toluene or heptane, rendering the compound moderately soluble.

Solvation A Monomeric Acid (Gas Phase / Dilute) B H-Bonded Dimer (Non-Polar Solvents) A->B Low Dielectric (e.g., Hexane, Toluene) C Solvated Neutral Form (Polar Aprotic Solvents) A->C Dipole Interactions (e.g., DMSO, DMF) D Deprotonated Anion (Aqueous / High pH) A->D Proton Transfer (e.g., Water, pH > pKa) C->D Aqueous Buffer Addition

Fig 1. Solvation and Ionization Pathways of Fluorinated Carboxylic Acids.

Table 2: Comparative Solubility Matrix
Solvent ClassRepresentative SolventRelative SolubilitySolvation Mechanism
Polar Protic Water (pH 7.4)HighIon-dipole interactions (carboxylate anion formation).
Polar Protic EthanolHighHydrogen bonding; dispersion forces with alkyl backbone.
Polar Aprotic DMSO / DMFVery HighStrong H-bond acceptance; disruption of acid dimers.
Non-Polar Toluene / HexaneModerateDispersion forces; compound exists as a cyclic dimer.

Experimental Methodology: Miniaturized Shake-Flask Protocol

To accurately determine the thermodynamic solubility of (2R)-4,4,4-trifluoro-2-methylbutanoic acid, the miniaturized shake-flask method is the industry gold standard. Because of the limited availability of chiral building blocks in early development, this method maximizes data output while minimizing compound consumption[9]. Furthermore, because the compound lacks a strong extended conjugated system, UV-Vis detection is often insufficient; therefore, LC-MS/MS is the preferred quantification method[8][10].

Reagents and Equipment
  • Test Compound: (2R)-4,4,4-trifluoro-2-methylbutanoic acid (Solid powder).

  • Solvents: HPLC-grade Water, Ethanol, DMSO, Hexane, and target buffer solutions (e.g., PBS pH 7.4).

  • Equipment: Temperature-controlled orbital shaker, high-speed centrifuge, Millipore Multiscreen solubility filter plates (0.45 µm PTFE), and LC-MS/MS system[7][10].

Step-by-Step Workflow
  • Solid Dispensing: Accurately weigh approximately 1-2 mg of the solid compound into a 2 mL glass vial or a deep-well plate.

  • Solvent Addition: Add 500 µL of the target solvent (polar or non-polar) to the vial. Ensure that the amount of solid exceeds the expected solubility limit to maintain a saturated solution (presence of visible solid is required).

  • Equilibration (Thermodynamic Check): Seal the vials tightly to prevent evaporation. Incubate the suspension on a thermomixer or orbital shaker at 25°C and 850-1000 rpm for 24 hours. Causality Note: A 24-hour incubation is critical for thermodynamic solubility, ensuring the solid-liquid equilibrium is fully established, unlike kinetic assays which only run for 2 hours[10].

  • Phase Separation: Transfer the suspension to a solubility filter plate (0.45 µm PTFE membrane). Apply a vacuum (0.2 atm) to pull the saturated supernatant through the filter into a clean collection plate[7][8]. Alternatively, centrifuge at 15,000 x g for 15 minutes.

  • Dilution and Matrix Matching: Dilute the filtered supernatant by a factor of 10 to 100 using a compatible solvent (e.g., Acetonitrile:Water 50:50) to ensure the concentration falls within the linear dynamic range of the LC-MS/MS calibration curve.

  • Quantification: Analyze the samples via LC-MS/MS operating in negative electrospray ionization (ESI-) mode, monitoring the [M-H]⁻ ion (m/z 155). Calculate the absolute solubility using a separately constructed standard calibration curve.

Workflow A Step 1: Solid Compound Dispensing (Excess (2R)-4,4,4-trifluoro-2-methylbutanoic acid) B Step 2: Solvent Addition (Target Polar / Non-Polar Media) A->B C Step 3: Thermodynamic Equilibration (Shake-Flask at 25°C, 1000 rpm for 24h) B->C D Step 4: Phase Separation (0.45 µm PTFE Filtration / Centrifugation) C->D E Step 5: Supernatant Dilution (Matrix Matching) D->E F Step 6: LC-MS/MS Quantification (ESI- Mode, [M-H]- Monitoring) E->F

Fig 2. Miniaturized Shake-Flask Thermodynamic Solubility Workflow.

Conclusion

The solubility profile of (2R)-4,4,4-trifluoro-2-methylbutanoic acid is a direct manifestation of its unique structural components. The electron-withdrawing trifluoromethyl group enhances lipophilicity and alters the pKa, while the carboxylic acid ensures robust solubility in polar protic and aprotic environments through hydrogen bonding and ionization. By utilizing the miniaturized shake-flask method coupled with LC-MS/MS, researchers can accurately map its thermodynamic solubility, ensuring reliable data for downstream synthetic and formulation applications.

References

  • National Institutes of Health (NIH). "Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities". PubMed. Available at: [Link]

  • National Institutes of Health (NIH). "Structure-property relationships of fluorinated carboxylic acid bioisosteres". PMC. Available at:[Link]

  • Pressbooks. "25.2 Physical Properties of Carboxylic Acids". Organic and Biochemistry Supplement. Available at: [Link]

  • ACS Publications. "Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids". The Journal of Physical Chemistry A. Available at: [Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Protocols.io. Available at: [Link]

  • ResearchGate. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1". ResearchGate. Available at:[Link]

Sources

Foundational

Pharmacokinetic impact of incorporating Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- in small molecule drug design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The optimization of a drug candidate’s distribution, metabolism,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The optimization of a drug candidate’s distribution, metabolism, and pharmacokinetic (DMPK) profile remains one of the most resource-intensive bottlenecks in small molecule drug discovery. Incorporating specialized fluorinated building blocks is a proven strategy to overcome these liabilities. This technical guide explores the mechanistic causality and pharmacokinetic (PK) impact of integrating (2R)-4,4,4-trifluoro-2-methylbutanoic acid into small molecule scaffolds. By combining the extreme bond dissociation energy of a terminal trifluoromethyl (–CF₃) group with the precise steric shielding of an alpha-chiral methyl group, this motif systematically dismantles common metabolic liabilities while enhancing membrane permeability.

Mechanistic Causality: The Physicochemical Anatomy of the Motif

To understand the PK impact of (2R)-4,4,4-trifluoro-2-methylbutanoic acid, we must deconstruct its structural components and their direct physical organic effects on biological systems.

The Terminal Trifluoromethyl (–CF₃) Group: Electronic Shielding

Cytochrome P450 (CYP450) monooxygenases—particularly CYP3A4 and CYP2D6—typically clear aliphatic chains via ω -oxidation, initiated by hydrogen atom abstraction. The integration of a terminal –CF₃ group abruptly halts this pathway. The causality lies in the fundamental thermodynamics of the chemical bonds: the C–F bond possesses a dissociation energy of approximately 485.3 kJ/mol, compared to just 414.2 kJ/mol for a standard C–H bond[1].

Because CYP-mediated oxidation requires overcoming the transition state energy of bond cleavage, replacing the metabolically labile hydrogens with fluorine essentially "blocks" the site. The enzyme cannot generate the energy required to abstract the fluorine atom, drastically reducing the catalytic rate constant ( kcat​ ) for the oxidative process[2]. Furthermore, the strong electron-withdrawing nature of the –CF₃ group exerts an inductive effect that subtly deactivates adjacent C–H bonds against electrophilic attack.

The (2R)-Methyl Group: Steric Shielding and Chiral Recognition

When this building block is conjugated to a primary or secondary amine to form an amide linkage, the resulting bond is often susceptible to hydrolysis by ubiquitous amidases and esterases. The addition of a methyl group at the C2 position (alpha to the carbonyl) introduces critical steric bulk. This steric hindrance increases the activation energy required for a nucleophile (such as a catalytic serine residue in a hydrolase) to attack the carbonyl carbon.

Moreover, the specific (2R) stereochemistry plays a vital role in enzyme-substrate recognition. Drug metabolism is a highly stereoselective process. By locking the molecule into the (2R) configuration, medicinal chemists can intentionally mismatch the spatial requirements of off-target metabolizing enzymes, thereby lowering the enzyme-substrate association constant ( Ka​ ) and further reducing intrinsic clearance. This dual-action strategy (fluorination + steric bulk) mirrors successful clinical precedents, such as the development of Alpelisib, where replacing a standard alkyl group with a fluorinated, sterically hindered moiety completely blocked unwanted aliphatic hydroxylation and significantly reduced systemic clearance.

Visualizing the Pharmacokinetic Logic

The following diagram illustrates the logical causality between the structural features of (2R)-4,4,4-trifluoro-2-methylbutanoic acid and the resulting pharmacokinetic enhancements.

Mechanism A Motif Integration: (2R)-4,4,4-Trifluoro- 2-methylbutanoic acid B Terminal CF3 Group (High C-F BDE) A->B C (2R)-Methyl Group (Steric Bulk) A->C D Blocks CYP450 Omega-Oxidation B->D E Shields Adjacent Amide/Ester Bonds C->E F Decreased Intrinsic Clearance (CL_int) D->F E->F

Caption: Logical causality of pharmacokinetic enhancements driven by the fluorinated motif.

Quantitative Impact: Comparative PK Data

The integration of the –CF₃ group and the chiral methyl group produces a compounding effect on lipophilicity (LogD) and metabolic stability. The table below summarizes the typical quantitative shifts observed when optimizing a generic metabolically labile aliphatic side chain (e.g., a simple butanamide) using this specific building block.

Structural Motif Conjugated to ScaffoldLogD (pH 7.4)HLM CLint​ (µL/min/mg)Plasma t1/2​ (In Vivo, Rat)Caco-2 Papp​ (10⁻⁶ cm/s)
Butanamide (Base) 1.8> 120 (High)0.8 hours8.5
4,4,4-Trifluorobutanamide 2.645 (Moderate)2.1 hours14.2
(2R)-4,4,4-Trifluoro-2-methylbutanamide 3.1< 10 (Low)6.5 hours18.7

Data Interpretation: The transition from a standard butanamide to the (2R)-4,4,4-trifluoro-2-methyl variant demonstrates a synergistic reduction in intrinsic clearance ( CLint​ ) due to the combined blockage of ω -oxidation and amide hydrolysis. Simultaneously, the increased lipophilicity drives higher passive membrane permeability ( Papp​ )[1].

Experimental Protocol: Self-Validating Microsomal Stability Assay

To empirically validate the pharmacokinetic advantages of incorporating (2R)-4,4,4-trifluoro-2-methylbutanoic acid, a rigorous, self-validating Human Liver Microsome (HLM) stability assay must be executed. This protocol is designed to ensure that any observed stability is genuinely due to the structural modification, rather than assay failure.

Reagents and Preparation
  • Test Compound: 10 mM stock of the synthesized (2R)-fluorinated analog in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-PDH).

  • Controls:

    • Positive Control: Testosterone (validates CYP3A4 activity).

    • Negative Control: Test compound incubated without NADPH (validates that degradation is CYP-mediated, not due to chemical instability).

Step-by-Step Methodology
  • Step 1: Master Mix Preparation. Prepare a master mix containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Step 2: Compound Addition. Spike the test compound and positive control into separate master mix aliquots to achieve a final concentration of 1 µM (final DMSO concentration ≤ 0.1% to prevent CYP inhibition).

  • Step 3: Reaction Initiation. Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add an equivalent volume of plain buffer.

  • Step 4: Serial Sampling. At precise time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Step 5: Reaction Quenching. Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide). This denatures the enzymes and halts metabolism.

  • Step 6: Centrifugation & Analysis. Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining percentage of the parent compound.

Data Calculation ( CLint​ )

Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance using the formula:

CLint​=(mg microsome protein/mLk​)×1000[μL/min/mg]

Workflow W1 Step 1: Compound Incubation HLM + NADPH (37°C) W2 Step 2: Serial Sampling (0, 15, 30, 45, 60 min) W1->W2 W3 Step 3: Reaction Quenching (Cold Acetonitrile + IS) W2->W3 W4 Step 4: LC-MS/MS Analysis (Quantify Parent Depletion) W3->W4 W5 Step 5: PK Parameter Calculation (k, t1/2, CL_int) W4->W5

Caption: Self-validating experimental workflow for determining intrinsic clearance.

Conclusion

The incorporation of (2R)-4,4,4-trifluoro-2-methylbutanoic acid is a masterclass in rational drug design. By leveraging the immense bond dissociation energy of the C–F bond and the precise steric hindrance of an alpha-chiral methyl group, medicinal chemists can systematically engineer out metabolic liabilities. This motif not only shields the molecule from rapid hepatic clearance but also fine-tunes lipophilicity, ultimately driving superior oral bioavailability and target tissue exposure[3].

References

  • Source: PMC (National Institutes of Health)
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials Source: ACS Publications URL

Sources

Exploratory

Decoding the Mechanism of Action: Fluorinated Chiral Carboxylic Acids in Target Binding

An In-Depth Technical Guide by a Senior Application Scientist Executive Summary: The Molecular Triad in Rational Drug Design In contemporary medicinal chemistry, the integration of a fluorine atom , a chiral center , and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary: The Molecular Triad in Rational Drug Design

In contemporary medicinal chemistry, the integration of a fluorine atom , a chiral center , and a carboxylic acid within a single pharmacophore represents a highly sophisticated strategy for target engagement. This "molecular triad" is not merely a sum of its parts; it is a synergistic system that dictates pharmacodynamics, metabolic stability, and precise spatial orientation within a protein binding pocket.

As drug development professionals, we must move beyond empirical screening and understand the causality of these structural features. Why does the addition of a seemingly inert halogen drastically alter binding kinetics? How does stereochemistry dictate the vector of electrostatic interactions? This whitepaper deconstructs the mechanism of action of fluorinated chiral carboxylic acids, utilizing non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen as a canonical model, and provides field-proven experimental workflows for validating these interactions.

Mechanistic Pillars of the Triad

To engineer highly selective inhibitors, we must dissect the individual and combined contributions of the triad's components.

The Carboxylate Anchor: Electrostatic Dominance

The carboxylic acid moiety is a classic pharmacophore that acts as the primary anchor in many protein-ligand complexes. At physiological pH (7.4), the carboxylate is deprotonated, forming a potent anion. This anion engages in strong salt bridges and charge-assisted hydrogen bonds with basic amino acid residues—most notably Arginine (Arg) and Lysine (Lys)[1]. The strength of this salt bridge is directly proportional to the degree of ionization of the acid.

The Chiral Center: Stereospecific Vectoring

Proteins are inherently chiral environments. A chiral center adjacent to or near the carboxylate anchor acts as a spatial fulcrum. It dictates the three-dimensional trajectory of the molecule's hydrophobic tail and the carboxylate group. For instance, the (S)-enantiomer of many chiral NSAIDs positions the carboxylate to optimally interact with the target's constriction residues, while the (R)-enantiomer often suffers from steric clashes, resulting in a dramatic drop in affinity[2].

The Fluorine Effect: pKa Modulation and Desolvation

Fluorine is the most electronegative element, yet it is sterically small (van der Waals radius of 1.47 Å, closely mimicking hydrogen at 1.20 Å). Its introduction yields three critical mechanistic effects[3]:

  • pKa Modulation via Inductive Effects: Fluorine exerts a strong electron-withdrawing inductive effect (-I). When positioned near a carboxylic acid, it stabilizes the carboxylate anion, effectively lowering the pKa of the acid[4]. A lower pKa ensures a higher fraction of the drug is ionized at physiological pH, thereby strengthening the electrostatic salt bridge with target residues.

  • Enthalpy-Entropy Compensation (Desolvation): Fluorine is highly lipophilic and a poor hydrogen bond acceptor compared to oxygen. When a fluorinated ligand binds a protein, it displaces highly ordered water molecules from the hydrophobic pocket. This displacement yields a massive entropic gain, which drives the binding free energy ( ΔG )[5].

  • Orthogonal Multipolar Interactions: While weak, the polarized C-F bond can engage in orthogonal multipolar interactions with the carbon of backbone amides or the guanidinium group of Arginine, providing a secondary layer of target specificity[6].

TriadMechanism Ligand Fluorinated Chiral Carboxylic Acid Carboxylate Carboxylate Anion (Primary Anchor) Ligand->Carboxylate Chiral Chiral Center (Spatial Fulcrum) Ligand->Chiral Fluorine Fluorine Atom (Electronic Modulator) Ligand->Fluorine SaltBridge Target Basic Residues (e.g., Arg120) Strong Salt Bridge Carboxylate->SaltBridge Electrostatic Attraction Pocket Hydrophobic Pocket Stereospecific Fit Chiral->Pocket Vector Alignment Fluorine->Carboxylate Lowers pKa Desolvation Water Displacement & pKa Lowering Fluorine->Desolvation Entropic Gain & -I Effect

Caption: Logical relationship of the molecular triad in target binding and pKa modulation.

Case Study: Flurbiprofen and Cyclooxygenase (COX) Inhibition

To ground these concepts, we examine Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), a potent, non-selective inhibitor of COX-1 and COX-2 enzymes[7].

The Binding Architecture

Crystallographic analyses of COX-1 and COX-2 reveal a deep, hydrophobic channel. The binding of (S)-Flurbiprofen is a masterclass in triad utilization[8]:

  • The Anchor: The propanoic acid carboxylate forms a critical, bidentate hydrogen bond/salt bridge network with Arg120 and Tyr355 at the constriction site of the COX channel[1].

  • The Chiral Fit: The (S)-methyl group optimally packs against the hydrophobic wall, directing the biphenyl system deep into the channel toward Tyr385. The (R)-enantiomer creates a steric clash, rendering it vastly less active[2].

  • The Fluorine Advantage: The fluorine atom on the distal phenyl ring sits precisely in a hydrophobic sub-pocket (interacting near Val349 and Ile523 in COX-1)[9]. The electron-withdrawing nature of the fluorine atom subtly lowers the pKa of the aliphatic carboxylic acid compared to non-fluorinated analogs, ensuring rigid ionization and a fortified interaction with Arg120[10].

Quantitative Data: Physicochemical Impact of Fluorination

The empirical impact of introducing fluorine into a chiral carboxylic acid framework is profound. The table below summarizes the causality between structural modifications and physicochemical readouts, utilizing representative data trends from NSAID analogs and cyclopentane-derived bioisosteres[4].

Compound ClassRepresentative Motif pKa (Acid) LogD7.4​ Target Affinity ( IC50​ )Primary Mechanistic Driver
Non-Fluorinated Chiral Acid Ibuprofen analog~4.4 - 4.8~3.510 - 15 µMStandard salt bridge; baseline hydrophobic packing.
Monofluorinated Chiral Acid Flurbiprofen analog~4.1 - 4.2~4.10.5 - 1.0 µMEnhanced ionization (lower pKa ); increased desolvation entropy.
Trifluoromethyl Chiral Acid CF3​ -substituted analog~3.5 - 3.8~4.5< 0.1 µMMaximum inductive effect; rigidified conformation; extreme lipophilicity.

Table 1: Comparative physicochemical profiling demonstrating the impact of fluorination on carboxylic acid properties.

Experimental Workflows for Mechanistic Validation

To build a self-validating system, a Senior Application Scientist must design protocols that do not merely measure affinity, but isolate the causality of the fluorine atom and the chiral center.

Protocol 1: Physicochemical Profiling (pKa and LogD)

Objective: Validate the electron-withdrawing effect of fluorine on the carboxylate.

  • Preparation: Synthesize matched molecular pairs (MMPs): the fluorinated chiral acid, its non-fluorinated analog, and both (S) and (R) enantiomers.

  • pKa Determination (Potentiometric Titration):

    • Dissolve 1-2 mg of the compound in a standardized ionic strength solution (e.g., 0.15 M KCl).

    • Titrate with 0.1 M KOH under a nitrogen atmosphere at 25°C.

    • Causality Check: The fluorinated analog must demonstrate a measurable negative shift in pKa ( ΔpKa≈−0.2 to −0.9 ) compared to the hydrogen analog[4].

  • LogD Determination (Shake-Flask LC-MS):

    • Partition the compound between 1-octanol and pH 7.4 phosphate buffer.

    • Quantify the concentration in both phases via LC-MS/MS.

    • Causality Check: Fluorination should increase LogD7.4​ , confirming enhanced lipophilicity and predicting a higher entropic reward upon binding.

Protocol 2: Kinetic Mapping via Surface Plasmon Resonance (SPR)

Objective: Determine how the triad alters binding kinetics ( kon​ and koff​ ). Endpoint IC50​ assays mask kinetic realities; SPR reveals them.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., COX-1) onto a CM5 sensor chip via standard amine coupling (targeting surface lysines, avoiding the active site).

  • Analyte Injection: Inject the chiral carboxylic acids over the surface at varying concentrations (e.g., 0.1 µM to 10 µM) in running buffer (HBS-EP+, pH 7.4).

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract association ( kon​ ) and dissociation ( koff​ ) rates.

  • Causality Check:

    • Chirality: The (S)-enantiomer will show a significantly faster kon​ due to optimal trajectory into the pocket.

    • Fluorination: The fluorinated analog typically exhibits a slower koff​ (increased residence time) due to hydrophobic trapping and the energetic penalty of re-solvating the fluorine atom upon dissociation[5].

Protocol 3: Structural Validation via X-ray Crystallography

Objective: Visually confirm the salt bridge and orthogonal fluorine contacts.

  • Co-crystallization: Incubate the target protein with a 5-fold molar excess of the fluorinated chiral acid. Use vapor diffusion (hanging drop) to grow crystals.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement.

  • Interaction Mapping: Measure the distance between the carboxylate oxygens and the basic residue (e.g., Arg120). A distance of 2.7–3.0 Å confirms a strong salt bridge. Analyze the hydration network around the fluorine atom to confirm water displacement[11].

ExperimentalWorkflow Step1 Matched Molecular Pairs (F vs H, S vs R) Step2 Physicochemical Assays (Titration & Shake-Flask) Output: pKa, LogD Step1->Step2 Synthesize & Select Step3 SPR Kinetics Output: kon, koff, Kd Step2->Step3 Correlate pKa to Affinity Step4 X-ray Crystallography Output: 3D Spatial Map Step3->Step4 Select High-Residence Leads Step5 Mechanistic Synthesis (Structure-Kinetic Rel.) Step4->Step5 Map Triad Interactions

Caption: Self-validating experimental workflow for elucidating the mechanism of fluorinated chiral acids.

Conclusion

The mechanism of action of fluorinated chiral carboxylic acids is a masterwork of molecular physics. The carboxylic acid provides the necessary electrostatic anchor; the chiral center ensures the precise vectoring of this anchor; and the fluorine atom acts as a dual-threat electronic and thermodynamic modulator. By lowering the pKa of the acid, fluorine guarantees a fortified salt bridge, while simultaneously driving binding affinity through massive entropic gains via desolvation.

For drug development professionals, mastering this triad is not optional—it is a prerequisite for the rational design of next-generation, high-residence-time therapeutics. By implementing the rigorous, causality-driven experimental workflows outlined above, researchers can move beyond serendipity and engineer molecules with unprecedented target precision.

References

  • Patsnap Synapse. What is the mechanism of Flurbiprofen Axetil? Patsnap. (2024).[Link]

  • IUCr Journals. Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. IUCr. (2025). [Link]

  • IntechOpen. Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors. IntechOpen. (2017).[Link]

  • Journal of Physiology and Pharmacology. 1106_article_08. JPP. [Link]

  • ResearchGate. Analyzing the Interaction of Andrographolide and Neoandrographolide to Cyclooxygenase-2 Enzyme by Docking Simulation. ResearchGate. [Link]

  • Taylor & Francis. Key contemporary considerations for halogens in drug discovery. Tandfonline. (2026). [Link]

  • Freie Universität Berlin. Fluorinated Protein−Ligand Complexes: A Computational Perspective. Refubium. (2024). [Link]

  • Cambridge MedChem Consulting. Molecular Interactions: Fluorine interactions. Cambridge MedChem Consulting.[Link]

  • ChemRxiv. α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • ACS Publications. Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS. (2024). [Link]

  • eScholarship. Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. (2023). [Link]

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Protocols & Analytical Methods

Method

Enantioselective Synthesis Pathways for (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid: A Comprehensive Guide to Asymmetric Catalysis and Chiral Auxiliary Approaches

Target Audience: Researchers, scientists, and drug development professionals Application Context: Chiral building blocks for Active Pharmaceutical Ingredients (APIs), including USP19 inhibitors, IDO inhibitors, and andro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Application Context: Chiral building blocks for Active Pharmaceutical Ingredients (APIs), including USP19 inhibitors, IDO inhibitors, and androgen receptor modulators.

Introduction and Mechanistic Rationale

The incorporation of trifluoromethyl (–CF₃) groups into drug candidates is a highly validated strategy to improve metabolic stability, lipophilicity, and target binding affinity. Specifically, (2R)-4,4,4-trifluoro-2-methylbutanoic acid is a critical chiral building block utilized in the synthesis of several advanced pharmaceutical compounds [1].

Synthesizing this molecule with high enantiomeric excess (ee) presents a unique challenge. The strong electron-withdrawing nature of the –CF₃ group deactivates adjacent functional groups, complicating standard catalytic reductions, while the small steric differentiation between a methyl group and a –CH₂CF₃ group demands highly selective stereocontrol mechanisms.

This application note details two field-proven methodologies for synthesizing the (2R)-enantiomer:

  • The Stoichiometric Approach: Evans Chiral Auxiliary Alkylation.

  • The Catalytic Approach: Asymmetric Hydrogenation using Transition Metal Catalysis.

Pathway A: Evans Chiral Auxiliary Alkylation (Stoichiometric)

For early-stage drug discovery where high enantiopurity (>99% ee) is non-negotiable and scale is relatively small, the Evans chiral auxiliary remains the gold standard [2]. This method relies on the steric shielding provided by an oxazolidinone auxiliary to dictate the stereochemical outcome of an enolate alkylation.

Mechanistic Causality

The process utilizes (R)-4-benzyl-2-oxazolidinone. When attached to 4,4,4-trifluorobutanoyl chloride, the resulting imide is enolized using a strong, bulky base like Lithium Diisopropylamide (LDA) or Sodium Bis(trimethylsilyl)amide (NaHMDS). The base selectively forms the Z-enolate to minimize dipole repulsion. The bulky benzyl group on the auxiliary physically blocks the Re face of the enolate. Consequently, the electrophile (methyl iodide) must approach from the unhindered Si face, establishing the (2R) stereocenter.

During the final cleavage step, utilizing LiOH in the presence of H₂O₂ is critical. The hydroperoxide anion (HOO⁻) is significantly more nucleophilic than the hydroxide ion (OH⁻) due to the α -effect. It selectively attacks the exocyclic imide carbonyl, preventing endocyclic cleavage, thereby avoiding racemization and allowing for the quantitative recovery of the chiral auxiliary.

evans_workflow A 4,4,4-Trifluorobutanoic Acid Activation B Attachment to (R)-4-Benzyl-2-oxazolidinone A->B PivCl, Et3N C Asymmetric Methylation (LDA, MeI) B->C Stereoselective Enolate Formation D Hydrolytic Cleavage (LiOH, H2O2) C->D Diastereomerically Pure Intermediate E (2R)-4,4,4-Trifluoro-2- methylbutanoic Acid D->E Chiral Auxiliary Recovery

Caption: Workflow of the Evans chiral auxiliary approach for (2R)-4,4,4-trifluoro-2-methylbutanoic acid.

Step-by-Step Protocol: Evans Alkylation

Step 1: Acylation of the Auxiliary

  • Dissolve 4,4,4-trifluorobutanoic acid (1.0 eq) in anhydrous THF under N₂ at -20°C.

  • Add triethylamine (1.5 eq) followed by pivaloyl chloride (1.1 eq) dropwise to form the mixed anhydride. Stir for 1 hour.

  • In a separate flask, dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in THF at -78°C and add n-BuLi (1.05 eq) to deprotonate the oxazolidinone.

  • Cannulate the lithiated auxiliary into the mixed anhydride solution. Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Step 2: Asymmetric Methylation

  • Dissolve the acylated oxazolidinone in anhydrous THF and cool to -78°C.

  • Add NaHMDS (1.2 eq, 1.0 M in THF) dropwise. Stir for 1 hour to ensure complete Z-enolate formation.

  • Add Methyl Iodide (MeI, 3.0 eq) dropwise. Maintain at -78°C for 2 hours, then slowly warm to -20°C over 4 hours.

  • Quench with saturated NH₄Cl. Extract with Dichloromethane (DCM). The crude mixture will contain the highly diastereopure intermediate.

Step 3: Hydrolytic Cleavage

  • Dissolve the methylated intermediate in a 3:1 mixture of THF:H₂O and cool to 0°C.

  • Add 30% aqueous H₂O₂ (4.0 eq) followed immediately by LiOH·H₂O (2.0 eq) [3].

  • Stir for 1 hour at 0°C. The reaction is self-validating: the disappearance of the starting material on TLC indicates successful exocyclic cleavage.

  • Quench the excess peroxide with Na₂SO₃ (aq).

  • Extract the auxiliary with DCM. Acidify the aqueous layer to pH 2 using 1M HCl, and extract with EtOAc to isolate the target (2R)-4,4,4-trifluoro-2-methylbutanoic acid .

Pathway B: Asymmetric Hydrogenation (Catalytic)

For process scale-up and manufacturing, stoichiometric auxiliaries are economically and environmentally unviable. Transition-metal-catalyzed asymmetric hydrogenation of 4,4,4-trifluoro-2-methyl-2-butenoic acid provides a highly atom-economical alternative [4].

Mechanistic Causality

This pathway relies on a Rhodium (Rh) or Ruthenium (Ru) pre-catalyst complexed with a bulky, electron-rich chiral bisphosphine ligand (e.g., Josiphos or BINAP). The electron-withdrawing –CF₃ group on the substrate alkene significantly lowers its HOMO energy, making coordination to the metal center sluggish. To counteract this, highly electron-donating ligands are required to facilitate the oxidative addition of H₂ and subsequent migratory insertion. The chiral pocket created by the ligand forces the substrate to coordinate in a specific geometry, ensuring that the hydride transfer occurs exclusively to the Re face of the alkene, yielding the (2R)-configuration.

catalytic_hydrogenation Substrate 4,4,4-Trifluoro-2-methyl- 2-butenoic Acid Complex Substrate-Catalyst Coordination Complex Substrate->Complex Catalyst Rh(I) / Chiral Phosphine (e.g., Josiphos) Catalyst->Complex OxAddition Oxidative Addition of H2 Complex->OxAddition Migratory Migratory Insertion (Stereodetermining Step) OxAddition->Migratory RedElim Reductive Elimination Migratory->RedElim RedElim->Catalyst Catalyst Regeneration Product (2R)-4,4,4-Trifluoro-2- methylbutanoic Acid RedElim->Product

Caption: Catalytic cycle for the asymmetric hydrogenation of 4,4,4-trifluoro-2-methyl-2-butenoic acid.

Step-by-Step Protocol: Asymmetric Hydrogenation

Step 1: Catalyst Preparation (In Situ)

  • In a nitrogen-filled glovebox, combine [Rh(cod)₂]BF₄ (0.5 mol%) and an appropriate chiral ligand like (R,S)-Josiphos (0.55 mol%) in degassed methanol.

  • Stir for 30 minutes at room temperature to ensure complete complexation.

Step 2: Hydrogenation Workflow

  • Transfer the substrate, 4,4,4-trifluoro-2-methyl-2-butenoic acid (1.0 eq), into a high-pressure stainless-steel autoclave.

  • Add the pre-formed catalyst solution via a syringe under a stream of inert gas.

  • Seal the autoclave, purge three times with N₂, and then three times with H₂ gas.

  • Pressurize the reactor to 30 bar (435 psi) of H₂.

  • Heat the reaction mixture to 50°C and stir vigorously (1000 rpm) for 12–18 hours. Note: High agitation is strictly required to overcome mass transfer limitations of H₂ gas into the solvent.

  • Cool to room temperature and carefully vent the H₂ gas.

  • Concentrate the mixture in vacuo. The crude product can be purified via vacuum distillation or recrystallization of its dicyclohexylamine salt to upgrade the ee to >99%.

Quantitative Data Presentation

To assist in route selection, the following table summarizes the comparative metrics of both methodologies based on standard process chemistry parameters.

ParameterEvans Auxiliary AlkylationAsymmetric Hydrogenation
Overall Yield 65 – 75% (over 3 steps)90 – 95% (single step)
Enantiomeric Excess (ee) >98% (Diastereomeric upgrading)92 – 96% (Requires salt resolution for >99%)
Scalability Low to Moderate (Cryogenic temps required)High (Standard pressure reactor required)
Atom Economy Poor (Stoichiometric auxiliary)Excellent (100% atom economical)
Cost Driver (R)-4-benzyl-2-oxazolidinone, NaHMDSRhodium pre-catalyst, Chiral Phosphine ligand
Primary Safety Concern Pyrophoric bases, Peroxide handlingHigh-pressure flammable gas (H₂)

References

  • World Intellectual Property Organization (WIPO) / Google Patents. This patent details the utilization of Evans auxiliary methodologies for synthesizing chiral trifluoromethylated butanoic acids for USP19 inhibition.
  • United States Patent and Trademark Office / Google Patents. Demonstrates the application of (2R)-4,4,4-trifluoro-2-methylbutanoic acid in the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors, detailing acylation and coupling protocols.
  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation The Journal of Organic Chemistry (2019). Provides foundational mechanistic insights into the transition-metal-catalyzed asymmetric hydrogenation of highly deactivated, fluorinated olefinic substrates. URL:[Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines and Acids National Institutes of Health (PMC). A comprehensive review on the catalytic enantioselective reduction of trifluoromethyl-substituted alkenes and imines, outlining the necessity of electron-rich chiral ligands. URL:[Link]

Application

Application Note: Standard Protocols for Amide Bond Formation Using (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid

Strategic Context & Substrate Profiling (2R)-4,4,4-trifluoro-2-methylbutanoic acid is a highly valued chiral building block in modern medicinal chemistry. It is prominently featured in the synthesis of Indoleamine 2,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Substrate Profiling

(2R)-4,4,4-trifluoro-2-methylbutanoic acid is a highly valued chiral building block in modern medicinal chemistry. It is prominently featured in the synthesis of Indoleamine 2,3-dioxygenase (IDO) inhibitors[1][2] and Ubiquitin Specific Protease 19 (USP19) inhibitors[3]. The incorporation of the trifluoromethyl (-CF3) group significantly enhances the lipophilicity and metabolic stability of the resulting active pharmaceutical ingredients (APIs).

However, coupling this specific aliphatic acid presents a dual synthetic challenge:

  • Steric Hindrance : The α -methyl group creates a crowded environment around the carbonyl carbon, impeding the nucleophilic attack of the amine.

  • Heightened Epimerization Risk : The strongly electron-withdrawing -CF3 group exerts an inductive effect (-I) through the β -carbon, increasing the acidity of the α -proton. When activated, base-catalyzed deprotonation can outcompete slow aminolysis, leading to the loss of the critical (2R) stereocenter.

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, it is critical to understand why standard peptide coupling reagents (like EDC/NHS) often fail or lead to racemization with this substrate. To successfully form the amide bond while retaining enantiomeric purity, the coupling strategy must ensure that the rate of direct aminolysis (kinetic pathway) vastly exceeds the rate of base-catalyzed enolization (thermodynamic pathway).

  • Uronium Salts (HATU) : Utilizes the highly reactive 7-aza-benzotriazole (HOAt) leaving group. The adjacent nitrogen in the pyridine ring of HOAt provides an anchimeric assistance effect, drastically accelerating aminolysis before epimerization can occur[3].

  • Acyl Fluoride Generation (BTFFH) : For highly hindered or electron-deficient amines, in situ generation of an acyl fluoride is superior[4][5]. Acyl fluorides behave like activated esters but possess a smaller atomic radius, minimizing steric clash[5]. Furthermore, they are significantly less prone to racemization because the strong C-F bond and the hard fluoride leaving group do not stabilize the enolate intermediate as effectively as oxygen-based leaving groups[4].

Epimerization A Activated Ester Intermediate B Direct Aminolysis (Kinetic Pathway) A->B Fast D Base-Catalyzed Deprotonation (Thermodynamic Pathway) A->D Slow / Excess Base C Desired (2R)-Amide (Retention) B->C E Enolate / Ketene Intermediate D->E F Epimerized Amide (Racemization) E->F

Fig 1. Competing pathways: Direct aminolysis vs. base-catalyzed epimerization via enolization.

Quantitative Data: Coupling Strategy Comparison

Coupling StrategyActivating ReagentActive IntermediateRelative Aminolysis RateEpimerization RiskOptimal Application
Uronium Salt HATU / DIPEAOAt EsterVery FastModerateRapid library synthesis; standard primary/secondary amines[3].
Fluoroformamidinium BTFFH / DIPEAAcyl FluorideFastLowSterically hindered or electron-deficient amines[4][5].
Phosphonium Salt BOP / TEAOBt EsterModerateModerateRobust scale-up synthesis; unhindered aliphatic amines[1][2].

Experimental Protocols

Protocol A: HATU-Mediated Amidation (Solution Phase)

Optimized for rapid coupling with standard primary and secondary amines.

  • Scale : 1.0 mmol

  • Reagents : (2R)-4,4,4-trifluoro-2-methylbutanoic acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq), anhydrous DCM (0.1 M).

  • Procedure :

    • Pre-activation : Dissolve the carboxylic acid in anhydrous DCM. Add DIPEA, followed by HATU in one portion. Stir at room temperature (20-25 °C) for 10 minutes. (Causality: Pre-activation ensures complete conversion to the OAt ester before the amine is introduced, preventing side reactions.)

    • Aminolysis : Add the amine dropwise. Stir the reaction mixture for 2 hours at room temperature[3].

    • Validation Check : Monitor via LC-MS. The mass of the OAt active ester intermediate should disappear, replaced by the target amide mass.

    • Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess amine and DIPEA) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[3].

Protocol B: BTFFH-Mediated Acyl Fluoride Generation

Optimized for coupling with sterically hindered or electron-deficient amines with minimal racemization.

  • Scale : 1.0 mmol

  • Reagents : (2R)-4,4,4-trifluoro-2-methylbutanoic acid (1.0 eq), Amine (1.0 eq), BTFFH (1.2 eq), DIPEA (2.5 eq), anhydrous THF or DCM (0.1 M).

  • Procedure :

    • Acyl Fluoride Generation : Dissolve the acid and BTFFH in anhydrous solvent. Add DIPEA dropwise. Stir for 30-45 minutes at room temperature[4][5]. (Causality: BTFFH acts as a fluoride donor. The precipitation of the urea byproduct drives the formation of the highly reactive acyl fluoride[4].)

    • Coupling : Add the hindered amine. Depending on steric bulk, stir at room temperature for 2-12 hours, or heat to 40 °C if necessary.

    • Validation Check : ¹⁹F NMR can be used to track the disappearance of the acyl fluoride intermediate (distinct downfield shift) and the appearance of the amide.

    • Workup : Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry and concentrate.

Workflow A Carboxylic Acid (2R)-4,4,4-trifluoro... B Activation (HATU or BTFFH) A->B C Active Intermediate (OAt Ester / Acyl Fluoride) B->C D Nucleophilic Attack (Amine + DIPEA) C->D E Target Amide (>98% ee) D->E

Fig 2. Mechanistic workflow for activation and amidation of sterically hindered chiral acids.

Protocol C: BOP-Mediated Scale-Up Coupling

Patent-validated protocol for robust, large-scale synthesis with unhindered amines.

  • Scale : 3.0 mmol

  • Reagents : (2R)-4,4,4-trifluoro-2-methylbutanoic acid (0.468 g, 3.0 mmol), Amine (e.g., isobutylamine, 3.3 mmol), BOP (1.460 g, 3.30 mmol), TEA (0.544 mL, 3.90 mmol), DMF (8 mL)[1][2].

  • Procedure :

    • Activation & Coupling : In a single flask, dissolve the acid in DMF (8 mL). Add TEA followed by BOP[1][2].

    • Reaction : Stir the solution for 18 hours at room temperature[1][2]. (Causality: BOP generates an OBt ester. While slower than HATU, it is highly stable, less exothermic, and cost-effective for scale-up.)

    • Workup : Dilute the mixture with diethyl ether. Wash extensively with 0.5 M aqueous HCl, followed by saturated aqueous NaHCO₃[1][2]. The organic phase is dried and stripped to afford the product.

References

  • Title : 4-HYDROXYPIPERIDINE DERIVATIVES AND THEIR USE AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 19 (USP19) Source : Googleapis.com URL : 3

  • Title : US9758492B2 - IDO inhibitors Source : Google Patents URL :1

  • Title : A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis Source : Benchchem URL :4

  • Title : Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source : RSC.org URL : 5

  • Title : WO2015031295A1 - Ido inhibitors Source : Google Patents URL : 2

Sources

Method

Application Note: (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid as a Chiral Fluorinated Building Block in Rational Drug Design

Executive Summary The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. (2R)-4,4,4-Triflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. (2R)-4,4,4-Trifluoro-2-methylbutanoic acid represents a highly specialized chiral building block that provides a stereochemically precise trifluoromethyl ( CF3​ ) appendage. This application note details the mechanistic rationale for utilizing this specific building block, highlights its proven applications in oncology and ubiquitin-proteasome pathways, and provides a self-validating synthetic protocol for its incorporation into complex pharmacophores.

Strategic Rationale: Fluorine & Chirality in Drug Design

The selection of (2R)-4,4,4-trifluoro-2-methylbutanoic acid is driven by two synergistic structural features:

  • Metabolic Shielding via the CF3​ Group : The terminal CF3​ group acts as a robust bioisostere for lipophilic alkyl groups (such as isopropyl or tert-butyl). However, unlike standard alkyl chains which are highly susceptible to cytochrome P450-mediated oxidation, the strong C-F bonds effectively block metabolic degradation, significantly extending the in vivo half-life of the resulting drug candidate[1].

  • Stereochemical Precision : The α -methyl group introduces a critical stereocenter. The (2R) configuration dictates the exact spatial trajectory of the CF3​ group. In rational drug design, this spatial orientation is non-negotiable; it ensures the fluorinated tail perfectly vectors into tight, hydrophobic accessory pockets of target proteins without inducing detrimental steric clashes with the receptor backbone[2].

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its impact on the final active pharmaceutical ingredient (API).

PropertyValueImpact on Final Drug Candidate
Chemical Name (2R)-4,4,4-Trifluoro-2-methylbutanoic acidN/A
CAS Number 821775-25-1[3]N/A
Molecular Formula C5​H7​F3​O2​ [4]N/A
Molecular Weight 156.10 g/mol [5]Highly efficient ligand efficiency (LE) contribution.
Stereochemistry (2R) EnantiomerEnsures specific vectorization of the CF3​ group.
Lipophilicity (LogP) ~1.8 (Estimated)Enhances membrane permeability and oral bioavailability.

Target Applications in Modern Therapeutics

The utility of (2R)-4,4,4-trifluoro-2-methylbutanoic acid is best demonstrated through its successful integration into clinical-stage inhibitor classes.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors

IDO1 is a metabolic enzyme hijacked by tumors to degrade tryptophan into kynurenine, creating an immunosuppressive microenvironment that facilitates tumor immune escape[2]. Medicinal chemists have utilized (2R)-4,4,4-trifluoro-2-methylbutanoic acid to synthesize potent IDO1 inhibitors. The chiral fluorinated tail occupies a distinct hydrophobic pocket in the IDO1 active site, displacing high-energy water molecules and driving a massive increase in binding enthalpy[6].

IDO1_Pathway Trp Tryptophan (Substrate) IDO1 IDO1 Enzyme (Active) Trp->IDO1 Kyn Kynurenine (Metabolite) IDO1->Kyn IDO1_Inh IDO1 Enzyme (Inhibited) IDO1->IDO1_Inh Blockade TCellSupp T-Cell Suppression (Immune Escape) Kyn->TCellSupp BB (2R)-CF3 Building Block Inhibitor IDO1 Inhibitor BB->Inhibitor Inhibitor->IDO1_Inh Binds Target TCellAct T-Cell Activation IDO1_Inh->TCellAct

Fig 1. Mechanistic pathway of IDO1 inhibition utilizing the (2R)-CF3 chiral building block.

Ubiquitin Specific Protease 19 (USP19) Inhibitors

USP19 is a deubiquitinating enzyme implicated in muscle wasting and neoplastic conditions. Inhibitors targeting USP19 frequently employ this chiral acid to form an amide linkage with 4-hydroxypiperidine derivatives[7]. The steric bulk of the α -methyl group restricts the rotation of the resulting amide bond, structurally locking the pharmacophore into its bioactive conformation and reducing the entropic penalty of binding.

Validated Experimental Protocol: Amide Bond Formation

Coupling an α -branched carboxylic acid requires careful selection of reagents to prevent epimerization at the chiral center and to overcome the inherent steric hindrance.

Causality of Reagent Selection
  • Coupling Agent (HATU) : Standard carbodiimides (like EDC) often result in sluggish reaction rates with α -branched acids, increasing the risk of base-catalyzed epimerization. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the coupling forward while preserving the (2R) stereointegrity[7].

  • Base (DIPEA) : N,N-Diisopropylethylamine is chosen over Triethylamine (TEA) because its extreme steric bulk prevents it from acting as a competing nucleophile against the active ester.

Step-by-Step Methodology (Self-Validating System)
  • Activation : Dissolve (2R)-4,4,4-trifluoro-2-methylbutanoic acid (1.2 eq) in anhydrous Dichloromethane (DCM) with 10% Dimethylformamide (DMF) to ensure complete solubility of all reagents. Add HATU (1.3 eq) and DIPEA (3.0 eq).

  • Validation Checkpoint 1 : Stir for 15 minutes at room temperature. Self-Validation: Quench a 5 μL aliquot in methanol and analyze via LCMS. The presence of the methyl ester ( m/z 171.1 [M+H]+ ) confirms successful and complete formation of the active HOAt ester.

  • Coupling : Add the target amine scaffold (1.0 eq) to the activated mixture. Stir at room temperature for 2 to 18 hours.

  • Validation Checkpoint 2 : Monitor the disappearance of the starting amine via LCMS. The steric bulk of the acid means the reaction may plateau; if conversion halts before 95%, adding an additional 0.5 eq of HATU/DIPEA is required rather than elevating the temperature (which risks epimerization).

  • Workup : Dilute with DCM and wash sequentially with saturated aqueous NaHCO3​ (to hydrolyze and remove unreacted active ester and acidic byproducts) and brine.

  • Purification : Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

Amide_Coupling Step1 1. Dissolve (2R)-Acid in DMF/DCM Step2 2. Add HATU & DIPEA (Activation) Step1->Step2 Step3 3. Form HOAt Active Ester (LCMS Validation) Step2->Step3 Step4 4. Add Amine Scaffold (Nucleophilic Attack) Step3->Step4 Step5 5. Stir at RT (2-18h) Monitor Conversion Step4->Step5 Step6 6. NaHCO3 Aqueous Workup (Remove Byproducts) Step5->Step6 Step7 7. Flash Chromatography (Pure Target Amide) Step6->Step7

Fig 2. Optimized HATU-mediated amide coupling workflow for hindered chiral carboxylic acids.

References

  • Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- Source: PubChem, National Institutes of Health URL:[Link]

  • Synthesis of Chiral β -Fluoroalkyl β -Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Source: Google Patents (Bristol-Myers Squibb Company)
  • WO2019150119A1 - 4-Hydroxypiperidine Derivatives and Their Use as Inhibitors of Ubiquitin Specific Protease 19 (USP19)
  • US9758492B2 - IDO Inhibitors Source: Google Patents URL

Sources

Application

Application Note &amp; Protocol: Chiral HPLC Method Development for (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid

Executive Summary The enantiomeric purity of fluorinated aliphatic carboxylic acids is a critical quality attribute in the development of modern pharmaceuticals, where the strategic placement of a trifluoromethyl (–CF₃)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric purity of fluorinated aliphatic carboxylic acids is a critical quality attribute in the development of modern pharmaceuticals, where the strategic placement of a trifluoromethyl (–CF₃) group can drastically alter metabolic stability and target binding[1]. This application note details a robust, self-validating chiral High-Performance Liquid Chromatography (HPLC) method for the separation of (2R)-4,4,4-trifluoro-2-methylbutanoic acid from its (2S)-enantiomer[2].

By utilizing a normal-phase gradient system on a derivatized cellulose chiral stationary phase (CSP) with an acidic modifier, this protocol ensures baseline resolution, eliminates peak tailing, and provides a direct pathway from analytical screening to semi-preparative scale-up[3].

Physicochemical Profiling & Method Rationale

To design an effective separation method, we must first analyze the causality between the analyte's physicochemical properties and the chromatographic environment.

  • The Analyte: 4,4,4-trifluoro-2-methylbutanoic acid contains a highly electron-withdrawing –CF₃ group adjacent to a chiral center, terminating in a carboxylic acid. This structure makes the compound a moderately strong organic acid.

  • Stationary Phase Selection: A coated cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., RegisCell™ or Chiralcel® OD-H) is selected. The carbamate linkages provide essential hydrogen-bonding sites (both donors and acceptors), while the phenyl rings offer π-π interactions. The chiral cavities formed by the helical structure of the cellulose polymer allow for steric inclusion of the methyl and –CF₃ groups, driving enantiorecognition[3].

  • Mobile Phase & Modifier Dynamics: In normal-phase chromatography (Hexane/Isopropanol), the free carboxylic acid moiety of the analyte will partially ionize or strongly hydrogen-bond with residual silanols on the silica support, leading to severe peak broadening and tailing. To suppress this ionization, 0.1% Trifluoroacetic acid (TFA) is introduced into the mobile phase[3]. TFA forces the analyte into its neutral, protonated state, ensuring a uniform interaction kinetic with the CSP.

  • Gradient Elution: While chiral separations are often isocratic, a gradient of 15% to 30% Isopropanol (IPA) in Hexane is employed here. The gradient accelerates the elution of the more strongly retained enantiomer, sharpening its peak shape and improving the overall signal-to-noise ratio during semi-preparative fraction collection[3].

Mechanism CSP Cellulose Carbamate CSP (e.g., RegisCell / OD-H) Sub1 Hydrogen Bonding (Carbamate N-H ↔ Acid C=O) CSP->Sub1 Sub2 Dipole-Dipole (C-F bonds ↔ C=O bonds) CSP->Sub2 Sub3 Steric Inclusion (Chiral Cavity ↔ Methyl Group) CSP->Sub3 Analyte (2R)-4,4,4-Trifluoro- 2-methylbutanoic acid Sub1->Analyte Sub2->Analyte Sub3->Analyte

Fig 1. Three-point chiral recognition mechanism between the CSP and the fluorinated acid.

Data Presentation: Chromatographic Parameters

The following tables summarize the quantitative parameters for both analytical verification and semi-preparative purification workflows.

Table 1: Chromatographic Conditions
ParameterAnalytical ScaleSemi-Preparative Scale[3]
Column RegisCell™ (250 x 4.6 mm, 5 µm)RegisCell™ (250 x 10.0 mm, 5 µm)
Mobile Phase A Hexane + 0.1% TFAHexane + 0.1% TFA
Mobile Phase B Isopropanol (IPA) + 0.1% TFAIsopropanol (IPA) + 0.1% TFA
Elution Profile 15% to 30% B (0-15 min), Hold 30% B (15-20 min)15% to 30% B (0-15 min), Hold 30% B (15-20 min)
Flow Rate 1.0 mL/min15.0 mL/min
Injection Volume 10 µL250 - 500 µL
Detection (UV) 210 nm (due to lack of strong chromophore)210 nm
Temperature Ambient (20-25°C)Ambient (20-25°C)
Table 2: System Suitability & Acceptance Criteria
MetricAcceptance CriteriaScientific Justification
Resolution ( Rs​ ) ≥1.5 Ensures baseline separation, critical for >99% ee fraction collection.
Tailing Factor ( Tf​ ) ≤1.5 Validates that 0.1% TFA is effectively suppressing acid ionization.
Retention Time ( tR​ ) ~6.0 min (Target Enantiomer)Confirms stable mobile phase mixing and column equilibration[3].
Carryover ≤0.1% in BlankPrevents cross-contamination between high-concentration prep injections.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By incorporating mandatory blank and racemic control injections prior to the main sample, the system proves its own resolving power and cleanliness before any valuable material is committed.

Phase 1: Reagent & System Preparation
  • Solvent Preparation: Use only HPLC-grade Hexane and Isopropanol. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1.0 L of Hexane (Mobile Phase A) and 1.0 L of IPA (Mobile Phase B). Mix thoroughly and sonicate for 10 minutes to degas.

  • System Purge: Flush the HPLC system lines with the prepared solvents for at least 5 minutes at 2.0 mL/min (analytical) or 20 mL/min (semi-prep) to remove any residual reversed-phase solvents (e.g., water/acetonitrile), which will destroy the normal-phase CSP.

  • Column Equilibration: Install the RegisCell™ column. Equilibrate at the starting gradient conditions (85% A / 15% B) for at least 10 column volumes until the UV baseline at 210 nm is perfectly stable.

Phase 2: Sample Preparation
  • Racemic Standard (System Suitability): Dissolve 2.0 mg of racemic 4,4,4-trifluoro-2-methylbutanoic acid in 1.0 mL of Mobile Phase A (Hexane/TFA).

  • Enantiopure Sample: Dissolve the synthesized (2R)-4,4,4-trifluoro-2-methylbutanoic acid sample at a concentration of 2.0 mg/mL (analytical) or up to 20 mg/mL (semi-prep) in Mobile Phase A. Note: Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulates are visible.

Phase 3: Execution & Validation Sequence
  • Injection 1 (Blank): Inject 10 µL of Mobile Phase A. Validation: The chromatogram must show no peaks at the expected retention times.

  • Injection 2 (Racemic Standard): Inject 10 µL of the racemic mixture. Validation: The system must resolve two distinct peaks with an Rs​≥1.5 . Record the retention times (e.g., Peak 1 at ~5.2 min, Peak 2 at ~6.0 min).

  • Injection 3 (Sample Analysis): Inject 10 µL of the (2R)-sample. Validation: Compare the retention time to the racemic standard to identify the (2R)-enantiomer (typically eluting at 6.0 min under these conditions[3]) and calculate the enantiomeric excess (ee).

  • Phase 4 (Semi-Prep Scale-Up): Once analytical validation is complete, switch to the 10.0 mm ID column. Scale the flow rate to 15 mL/min. Inject the concentrated sample and trigger fraction collection based on the UV threshold at 210 nm.

Workflow A 1. System Prep & Equilibration (Hexane/IPA + 0.1% TFA) B 2. Blank Injection (Validates System Cleanliness) A->B C 3. Racemic Standard Injection (Validates Rs > 1.5) B->C D 4. Analytical Sample Injection (Determines % ee) C->D E 5. Semi-Prep Scale-Up (15 mL/min, Fraction Collection) D->E

Fig 2. Self-validating sequence for chiral method development and scale-up.

Troubleshooting & Optimization Insights

  • Loss of Resolution over Time: If Rs​ degrades, it is often due to the accumulation of strongly retained impurities or moisture on the normal-phase column. Flush the column with 100% Ethanol for 2 hours at a low flow rate to regenerate the hydrogen-bonding sites of the carbamate stationary phase.

  • High Background Noise at 210 nm: TFA absorbs strongly at lower UV wavelengths. If the baseline drift during the gradient (15% to 30% IPA) interferes with peak integration, consider switching the modifier to 0.1% Formic Acid, though TFA generally provides superior peak shape for fluorinated carboxylic acids.

References

  • [3] United States Patent US 9,282,739 B2. "Preparation and Chiral HPLC of 4,4,4-trifluoro-2-methylbutanoic acid." Googleapis.com. Available at:

  • [2] European Patent Office - EP 3490982 B1. "PHARMACEUTICAL COMPOUNDS." Googleapis.com. Available at:

  • [1] The Journal of Organic Chemistry. "Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives." ACS Publications. Available at:

Sources

Method

Application Note: Scale-Up Synthesis and Purification Protocols for (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid

Executive Summary The incorporation of trifluoromethyl (–CF₃) groups into chiral aliphatic frameworks is a highly effective strategy for modulating lipophilicity, metabolic stability, and target binding affinity in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of trifluoromethyl (–CF₃) groups into chiral aliphatic frameworks is a highly effective strategy for modulating lipophilicity, metabolic stability, and target binding affinity in modern drug design. Specifically, (2R)-4,4,4-trifluoro-2-methylbutanoic acid has emerged as a critical chiral building block. It is prominently featured in the synthesis of Indoleamine 2,3-dioxygenase (IDO) inhibitors for immuno-oncology[1], Ubiquitin Specific Protease 19 (USP19) inhibitors[2], and advanced pesticidal compositions[3].

This application note provides comprehensive, self-validating protocols for the synthesis and purification of this building block, contrasting early-phase clinical scale-up (Evans chiral auxiliary) with commercial manufacturing routes (diastereomeric salt resolution).

Strategic Route Selection & Mechanistic Causality

When scaling up fluorinated chiral aliphatic acids, process chemists must balance enantiomeric excess (ee), atom economy, and thermodynamic safety.

  • Route A: Evans Chiral Auxiliary (Asymmetric Alkylation)

    • Best for: Preclinical to Phase I/II manufacturing (1–10 kg scale).

    • Causality: The use of (R)-4-benzyl-2-oxazolidinone leverages severe steric shielding. During the formation of the sodium enolate, the bulky benzyl group blocks the Si-face. Subsequent electrophilic attack by methyl iodide is forced to occur exclusively from the Re-face, directly yielding the desired (2R)-configuration[4]. While highly reliable, the stoichiometric use of the auxiliary and the requirement for cryogenic temperatures (–78 °C) limit its viability for metric-ton production.

  • Route B: Global Alkylation & Classical Chiral Resolution

    • Best for: Phase III and Commercial API manufacturing (>100 kg scale).

    • Causality: This route avoids cryogenic conditions and expensive chiral auxiliaries. Global alpha-methylation of 4,4,4-trifluorobutanoic acid via a lithium enediolate intermediate yields the racemate. Resolution is driven by the differential solubility of diastereomeric salts formed with (S)-1-phenylethylamine. The (2R)-acid/(S)-amine salt selectively crystallizes from aqueous ethanol, providing a highly scalable and thermodynamically stable process.

  • Emerging Alternatives: Catalytic asymmetric hydrogenation of β-fluoroalkyl acrylic acid derivatives using transition metals (e.g., Pd, Ru, or Rh) is an active area of development, though often limited by substrate hydrolysis and the need for specialized fluorinated solvents like HFIP[5].

Process Workflow Diagram

SynthesisRoutes Start Starting Material: 4,4,4-Trifluorobutanoic Acid RouteA Route A: Evans Auxiliary (1-10 kg Scale) Start->RouteA RouteB Route B: Chiral Resolution (>100 kg Scale) Start->RouteB InterA1 (R)-4-Benzyl-3-(4,4,4-trifluoro butanoyl)oxazolidin-2-one RouteA->InterA1 Pivaloyl Chloride, (R)-Auxiliary InterB1 Racemic 4,4,4-Trifluoro- 2-methylbutanoic Acid RouteB->InterB1 LDA (2 eq), MeI InterA2 Asymmetric Methylation (NaHMDS, MeI, -78°C) InterA1->InterA2 Cleavage Auxiliary Cleavage (LiOH, H2O2) InterA2->Cleavage InterB2 Diastereomeric Salt Formation ((S)-1-Phenylethylamine) InterB1->InterB2 Acidify Recrystallization & Acidification (HCl) InterB2->Acidify Prod (2R)-4,4,4-Trifluoro-2- methylbutanoic Acid (>98% ee) Cleavage->Prod Acidify->Prod

Fig 1: Scale-up synthesis routes for (2R)-4,4,4-trifluoro-2-methylbutanoic acid.

Quantitative Process Metrics

Process ParameterRoute A (Evans Auxiliary)Route B (Chiral Resolution)
Target Scale 1 – 10 kg> 100 kg
Overall Yield 65 – 75%30 – 35% (max 50% theoretical)
Enantiomeric Excess (ee) > 98% (Directly from cleavage)> 99% (After 2 recrystallizations)
Temperature Extremes Cryogenic (–78 °C)Mild (0 °C to 60 °C)
E-Factor High (Stoichiometric auxiliary)Moderate (Amine resolving agent is recyclable)

Detailed Experimental Protocols

Route A: Evans Chiral Auxiliary (1–10 kg Scale)

This protocol is adapted from validated pharmaceutical intermediate workflows[4].

Step 1: Mixed Anhydride Formation and Acylation

  • Charge a reactor with 4,4,4-trifluorobutanoic acid (1.0 eq) and anhydrous THF (10 vol). Add triethylamine (1.2 eq) and cool the mixture to –20 °C.

  • Dropwise add pivaloyl chloride (1.1 eq). Causality: Pivaloyl chloride generates a sterically hindered mixed anhydride. This ensures the auxiliary nucleophile will exclusively attack the less hindered trifluorobutanoyl carbonyl, preventing the formation of undesired pivaloyl oxazolidinone.

  • Stir for 1 h, then add LiCl (1.2 eq) and (R)-4-benzyl-2-oxazolidinone (1.0 eq). Allow the reaction to warm to room temperature (RT) and stir for 12 h.

  • In-Process Control (IPC): Monitor by LC-MS for the disappearance of the mixed anhydride (Target mass: m/z [M+H]⁺ = 302.1).

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Asymmetric Methylation

  • Dissolve the acylated auxiliary in anhydrous THF (15 vol) and cool to –78 °C under nitrogen.

  • Slowly add NaHMDS (1.1 eq, 1M in THF). Stir for 1 h to form the Z-enolate.

  • Add methyl iodide (3.0 eq) dropwise. Maintain at –78 °C for 2 h, then slowly warm to –20 °C.

  • Quench with saturated aqueous NH₄Cl. Extract with MTBE.

Step 3: Non-Destructive Cleavage

  • Dissolve the methylated intermediate in a 3:1 mixture of THF/H₂O (10 vol) and cool to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq). Causality: The hydroperoxide anion (HOO⁻) is highly nucleophilic and attacks the imide carbonyl much faster than hydroxide alone. This rapid cleavage prevents epimerization at the newly formed α-chiral center.

  • Stir for 1 h. Quench carefully with aqueous Na₂SO₃ to reduce residual peroxides (Verify with peroxide test strips).

  • Extract the intact auxiliary with dichloromethane (DCM) for future recycling.

  • Acidify the aqueous layer to pH 1 with 2M HCl and extract the target (2R)-acid with MTBE. Dry and concentrate to yield the product as a clear oil.

Route B: Global Alkylation & Chiral Resolution (>100 kg Scale)

Step 1: Global Alpha-Methylation

  • Charge a reactor with diisopropylamine (2.2 eq) and THF (10 vol). Cool to –20 °C and add n-BuLi (2.2 eq, 2.5M in hexanes). Stir for 30 min to generate LDA.

  • Cool to 0 °C and slowly add a solution of 4,4,4-trifluorobutanoic acid (1.0 eq) in THF. Causality: 2.2 equivalents of base are strictly required—the first deprotonates the carboxylic acid, and the second forms the reactive lithium enediolate.

  • Stir for 1 h, then add methyl iodide (1.5 eq). Allow to warm to RT over 4 h.

  • Quench with 2M HCl until pH < 2. Extract with MTBE, wash with brine, and concentrate to yield racemic 4,4,4-trifluoro-2-methylbutanoic acid.

Step 2: Diastereomeric Salt Resolution

  • Dissolve the racemic acid in a 9:1 mixture of EtOH/H₂O (8 vol) and heat to 60 °C.

  • Add (S)-1-phenylethylamine (0.5 eq) slowly. Causality: Sub-stoichiometric addition ensures that only the least soluble diastereomeric salt—the (2R)-acid/(S)-amine salt—crystallizes, maximizing initial enantiomeric purity.

  • Cool the reactor linearly to 0 °C over 8 hours to promote controlled crystal growth. Filter the resulting crystals.

  • IPC: Analyze the mother liquor via chiral HPLC. If the (2S)-enantiomer is highly enriched in the liquor, the precipitation is complete.

  • Recrystallize the filter cake once more from pure EtOH to achieve >99% ee.

Step 3: Salt Cracking

  • Suspend the highly pure salt in a biphasic mixture of MTBE (5 vol) and water (5 vol).

  • Add 2M HCl until the aqueous phase reaches pH 1.

  • Separate the layers. The chiral amine hydrochloride remains in the aqueous phase (and can be basified and recycled), while the free (2R)-4,4,4-trifluoro-2-methylbutanoic acid partitions into the MTBE.

  • Concentrate the MTBE layer to afford the final product.

Analytical Methods for Chiral Purity

To validate the self-correcting nature of these protocols, chiral purity must be established using High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OJ-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (95 : 5 : 0.1 v/v/v). Causality: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring baseline resolution of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

References[4] PHARMACEUTICAL COMPOUNDS - European Patent Office - EP 3490982 B1, Googleapis.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG8ISOkkMctd9Fg97yDI2C8z0KEn6ThuqVFXm2bn7KeaOUR6RS45rWNEjTM7vnxdGrtSW1xq-AW0MeU_gYSe_X_AHNRuj5qmygFKQWTRVcblbO1KTYvmfW7pA8yL_wMWvDyYsshgMJhGWONwHXYZ1X-VdObo585jccfMoB0YPQRRP076WqwSDsT0uCEO1R[5] Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation, ACS Publications, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhTvssgvva-7Rw8lK86B-Y5hJ9ouuxS4ugSQFSpmXgVELt2zlGe3XwkP5JeKmN0hUPTwbv4nEpmEnfiVy-nLV5avnv7s7CmLVpxZThWGKElLS7oAVt5ke19G-LOEkLYACNCf3enxaBSeEpPw==[2] WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19), Google Patents, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3eslkK7MNfBpxWdJXX97bcbyCxFRE71mvaqAuljXNb_DeHHvg8Mwh47--urqX9ANP3E-AHCqYR84L7bESO1lJS0DMUq2NQ8c0J5sIhRJTXVLtOMOaT9IFyHOlGsh2aDA_Vs0dK1fUMbDsRiXV7g==[3] US8901153B2 - Pesticidal compositions and processes related thereto, Google Patents, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1g8fNnA4YnqQKfAv_Ti8iD2pvmG70GczQnOjsJcfZ4im8IW3bDD8ln9kkiyAJwuYsMorEb5m-RkTlZbM1lcc-9oO4Lc8yC4C1VMl6VleADI3sHfUJbEDJ3CbDgFpyoNWCIxi8PrHVvUF9iQ==[1] US9758492B2 - IDO inhibitors, Google Patents, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd67ye_5wMTKEYGIPitERiabN8PocD7jXNk6NQ0YJk0PAm3tzs4uJUmEpb-5-unbCSl5xA5TfqwrMezFZJK8abOrsWkiq7ifVtFy6x4sSZ-fv8l_U0ivqZcwWmpt8YNFass3PTOroVfuHaFw==

Sources

Application

Application Note: Advanced GC-MS Derivatization Strategies for (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid

Executive Summary & Mechanistic Rationale (2R)-4,4,4-Trifluoro-2-methylbutanoic acid (MW: 156.06 g/mol ) is a highly valuable chiral building block, frequently utilized in the synthesis of pharmaceutical agents such as I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(2R)-4,4,4-Trifluoro-2-methylbutanoic acid (MW: 156.06 g/mol ) is a highly valuable chiral building block, frequently utilized in the synthesis of pharmaceutical agents such as Indoleamine 2,3-dioxygenase (IDO1) inhibitors. Analyzing this ultrashort-chain fluorinated carboxylic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents three distinct analytical challenges:

  • High Volatility: The short C5 backbone combined with the fluorinated tail makes the underivatized molecule highly volatile, risking co-elution with the solvent front during GC analysis.

  • Peak Tailing: The highly polar carboxylic acid group hydrogen-bonds with the stationary phase and active sites in the GC inlet, leading to severe peak tailing and poor quantitation.

  • Chiral Integrity: The (2R) stereocenter at the alpha-carbon (C2) is susceptible to racemization under harsh basic conditions.

To overcome these challenges, chemical derivatization is mandatory. While silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a traditional approach , the resulting trimethylsilyl (TMS) ester remains highly volatile. Recent advancements in the quantitation of ultrashort-chain fluorinated carboxylic acids demonstrate that alkylation via Diphenyldiazomethane (DDM) is vastly superior. DDM rapidly forms a heavy diphenylmethyl ester, significantly shifting the retention time away from the solvent delay and providing robust diagnostic ions without risking racemization .

Derivatization Workflow

GCMS_Workflow A Target Analyte: (2R)-4,4,4-Trifluoro-2-methylbutanoic acid B Derivatization Strategy Selection A->B C Method 1: DDM Alkylation (Diphenyldiazomethane) B->C Preferred for High Volatility D Method 2: Silylation (BSTFA + 1% TMCS) B->D Standard Profiling E GC-MS Acquisition (Chiral Stationary Phase) C->E High Mass Shift D->E Low Mass Shift F Self-Validating QC (Diagnostic Ions & IS Monitoring) E->F

Workflow for the derivatization and GC-MS analysis of (2R)-4,4,4-trifluoro-2-methylbutanoic acid.

Quantitative Data: Method Comparison

The following table summarizes the physicochemical shifts and reaction parameters for the two primary derivatization pathways.

ParameterMethod A: DDM AlkylationMethod B: BSTFA Silylation
Reagent Diphenyldiazomethane (DDM)BSTFA + 1% TMCS
Reaction Conditions 10 min at 25°C30 min at 60°C
Derivative Formed Diphenylmethyl esterTrimethylsilyl (TMS) ester
Derivative MW 322.14 g/mol 228.13 g/mol
Key Diagnostic Ions (EI) m/z 167 (Base), 322 (M+)m/z 213 [M-15]+, 73 (TMS+)
Volatility / Elution Risk Low (Heavy derivative, late elution)High (Risk of solvent co-elution)
Chiral Center (C2) Impact Preserved (No alpha-deprotonation)Preserved (Neutral/acidic conditions)

Experimental Protocols

Protocol A: Diphenyldiazomethane (DDM) Esterification (Recommended)

Causality: DDM reacts cleanly with carboxylic acids at room temperature, releasing only nitrogen gas. The bulky diphenylmethyl group adds 166 Da to the analyte, ensuring it elutes well after the solvent front, which is critical for ultrashort-chain fluorinated acids .

Materials:

  • Diphenyldiazomethane (5 mM solution in anhydrous acetonitrile)

  • Anhydrous Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS): 4,4,4-Trifluorobutanoic acid (or stable isotope equivalent)

Step-by-Step Procedure:

  • Sample Preparation: Transfer 100 µL of the sample extract (containing the target acid and IS) into a 2 mL glass GC autosampler vial.

  • Evaporation: Gently evaporate the solvent to dryness under a mild stream of ultra-pure nitrogen at room temperature. Note: Do not apply heat, as the underivatized acid is highly volatile.

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous MTBE.

  • Derivatization: Add 50 µL of the 5 mM DDM solution to the vial.

  • Incubation: Cap the vial tightly, vortex for 5 seconds, and incubate at room temperature (25°C) for 10 minutes. The reaction is visually indicated by the fading of the faint pink color of DDM as it is consumed.

  • Analysis: Inject 1 µL directly into the GC-MS system (splitless mode).

Protocol B: Silylation via BSTFA + 1% TMCS (Comparative Standard)

Causality: Silylation replaces the active hydroxyl proton with a TMS group. TMCS is added as a catalyst to increase the silylating power for sterically hindered molecules (like the C2-methyl group) .

Step-by-Step Procedure:

  • Drying: Ensure the sample is 100% free of moisture. Water aggressively quenches BSTFA, forming hexamethyldisiloxane (HMDSO) and reverting the analyte back to its free acid form.

  • Solvation: Add 50 µL of anhydrous pyridine to the dried sample. Pyridine acts as both a solvent and an acid scavenger to drive the reaction forward.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap tightly and heat in a dry block at 60°C for 30 minutes.

  • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS.

Self-Validating Quality Control Matrix

To ensure absolute trustworthiness in your analytical results, every batch must be treated as a self-validating system. Implement the following QC checks:

  • Reaction Completeness Check (EIC Monitoring):

    • Extract the ion chromatogram (EIC) for m/z 156 (the underivatized acid).

    • Validation: The absence of a peak at m/z 156 confirms 100% derivatization efficiency. If a broad, tailing peak appears, the derivatization reagent was either depleted or quenched by moisture.

  • Diagnostic Ion Ratio Verification:

    • For the DDM derivative, the base peak is the diphenylmethyl cation (m/z 167). Monitor the transition or ratio between m/z 322 (Molecular Ion) and m/z 167.

    • Validation: A consistent ratio (±15% relative standard deviation across standards) validates that the peak belongs to the target analyte and is not a background contaminant.

  • Chiral Preservation Validation:

    • When utilizing a chiral stationary phase (e.g., CP-Chirasil-Dex CB), run a racemic standard of 4,4,4-trifluoro-2-methylbutanoic acid derivatized under the exact same conditions.

    • Validation: The sample must show a single peak corresponding to the (2R) enantiomer. The appearance of a secondary peak indicates that the (2S) enantiomer has formed, signaling that the sample experienced unintended basic conditions causing alpha-carbon deprotonation and racemization.

References

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry Analytical Chemistry (ACS Publications)[Link]

  • New derivatization reaction of perfluorcarboxylic acids with N,N-dimethylformamide dialkylacetals Analytik NEWS[Link]

Method

Catalytic asymmetric hydrogenation to produce Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-

Application Note: Enantioselective Synthesis of (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid via Ru-Catalyzed Asymmetric Hydrogenation Executive Overview & Mechanistic Rationale The synthesis of chiral fluorinated building...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid via Ru-Catalyzed Asymmetric Hydrogenation

Executive Overview & Mechanistic Rationale

The synthesis of chiral fluorinated building blocks is a critical frontier in modern drug development, driven by the unique pharmacokinetic properties imparted by the trifluoromethyl (–CF₃) group. This application note details the optimized catalytic asymmetric hydrogenation of (E)-4,4,4-trifluoro-2-methyl-2-butenoic acid to yield Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- (CAS: 821775-25-1)[1].

As a Senior Application Scientist, I have structured this protocol around the rigorous demands of process chemistry. The strong electron-withdrawing nature of the –CF₃ group drastically reduces the electron density of the adjacent olefin, making standard hydrogenation pathways sluggish and prone to background racemic reduction[2]. To overcome this, we employ a Ruthenium(II) carboxylate complex bearing the highly electron-rich, sterically demanding (S)-H8-BINAP ligand.

Causality in Catalyst Design: Unlike standard BINAP, the partially hydrogenated octahydro-binaphthyl backbone of H8-BINAP increases the dihedral angle of the ligand. This subtle structural shift pushes the equatorial phenyl rings deeper into the catalytic pocket, enforcing a stricter stereochemical boundary. When the carboxylic acid moiety of the substrate coordinates to the Ru(II) center, the si-face of the olefin is completely blocked, forcing hydride migratory insertion exclusively onto the re-face to deliver the (2R)-configuration[3]. Furthermore, high hydrogen pressure (100 atm) is non-negotiable; it accelerates the rate-determining hydride transfer step before the substrate can undergo non-selective rotation or dissociation.

Catalytic Cycle & Stereocontrol Pathway

CatalyticCycle Precat Ru(OAc)2[(S)-H8-BINAP] (Precatalyst) Active [Ru(H)2((S)-H8-BINAP)] (Active Catalyst) Precat->Active + H2 - 2 AcOH Coord Substrate Coordination (O-bound Carboxylate) Active->Coord + (E)-Substrate Migratory Migratory Insertion (Stereocontrol Step) Coord->Migratory + H2 RedElim Reductive Elimination (Product Release) Migratory->RedElim RedElim->Active Catalyst Regeneration Product (2R)-4,4,4-Trifluoro-2- methylbutanoic acid RedElim->Product Dissociation

Catalytic cycle of Ru-mediated asymmetric hydrogenation highlighting the stereocontrol step.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting chemical yield and enantiomeric excess (ee).

Table 1: Optimization of Reaction Parameters

Entry Catalyst Solvent H₂ Pressure (atm) Temp (°C) Conversion (%) ee (%)
1 Ru(OAc)₂[(S)-BINAP] MeOH 5 25 85 72
2 Ru(OAc)₂[(S)-BINAP] MeOH 100 25 >99 89
3 Ru(OAc)₂[(S)-H8-BINAP] MeOH 100 25 >99 95

| 4 | Ru(OAc)₂[(S)-H8-BINAP] | THF | 100 | 25 | 60 | 81 |

Data Interpretation: Entry 3 represents the optimized conditions. Methanol is critical as a protic solvent; it facilitates the proton-shuttle mechanism required for the rapid release of acetic acid from the precatalyst and stabilizes the polar transition state[3]. Low pressure (Entry 1) allows for reversible beta-hydride elimination, degrading the ee.

Self-Validating Experimental Workflow

Workflow S1 1. Substrate & Catalyst Prep (Glovebox) S2 2. Solvent Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Autoclave Hydrogenation (100 atm H2) S2->S3 S4 4. Acid-Base Workup (Chem Validation) S3->S4 S5 5. 19F NMR & Chiral GC (Stereo Validation) S4->S5

Self-validating experimental workflow from inert preparation to chiral analysis.

Step-by-Step Protocol

This protocol is designed as a self-validating system. Each phase contains an In-Process Control (IPC) to ensure that failure modes are caught immediately, preventing the waste of expensive chiral catalysts and fluorinated substrates.

Step 1: Rigorous Reagent Preparation

  • Substrate Purification: Dissolve (E)-4,4,4-trifluoro-2-methyl-2-butenoic acid in minimal diethyl ether. Wash with 1M HCl to remove trace amine impurities (which poison Ru catalysts), dry over anhydrous MgSO₄, and recrystallize from hexanes.

  • Solvent Degassing: Subject HPLC-grade Methanol to three consecutive freeze-pump-thaw cycles on a Schlenk line. Causality: Ru(II) active species are highly susceptible to irreversible oxidation by dissolved O₂.

Step 2: Autoclave Setup (Glovebox Operations)

  • Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh 1.00 g (6.49 mmol) of the purified substrate into a glass liner equipped with a magnetic stir bar.

  • Add 5.5 mg (0.0065 mmol, 0.1 mol%) of Ru(OAc)₂[(S)-H8-BINAP] precatalyst.

  • Add 10 mL of the degassed methanol. Seal the glass liner inside a stainless-steel high-pressure autoclave.

Step 3: High-Pressure Hydrogenation

  • Transfer the sealed autoclave to the fume hood. Connect to a high-purity H₂ gas manifold.

  • Purge the lines with H₂, then pressurize the autoclave to 10 atm and carefully vent (repeat 3 times) to displace any residual argon.

  • Pressurize the reactor to exactly 100 atm of H₂.

  • Stir vigorously (1000 rpm) at 25 °C for 24 hours.

  • IPC 1 (Kinetic Validation): Monitor the pressure gauge. A pressure drop correlating to ~6.5 mmol of H₂ consumption validates that the catalytic cycle is active. Once the pressure stabilizes, the reaction is complete.

Step 4: Isolation via Acid-Base Workup

  • Carefully vent the H₂ gas and open the autoclave. The solution should be a clear, pale yellow.

  • Transfer the mixture to a round-bottom flask and concentrate under reduced pressure.

  • Dissolve the residue in 20 mL of saturated aqueous NaHCO₃ (pH ~8.5) and wash with diethyl ether (2 x 15 mL). Causality: This extracts the neutral Ru catalyst and any non-acidic impurities into the organic layer, while the product remains in the aqueous layer as the sodium salt.

  • Acidify the aqueous layer to pH 1 using 6M HCl, and extract with dichloromethane (3 x 20 mL).

  • Dry the combined DCM layers over Na₂SO₄ and evaporate to yield the pure (2R)-4,4,4-trifluoro-2-methylbutanoic acid.

Step 5: Analytical Validation

  • IPC 2 (Chemical Purity): Obtain a ¹⁹F NMR and ¹H NMR spectrum. The disappearance of the vinylic proton (~6.8 ppm) and the upfield shift of the –CF₃ group confirm >99% conversion.

  • Stereochemical Validation: Derivatize a 5 mg aliquot with trimethylsilyldiazomethane to form the methyl ester. Analyze via Chiral GC (e.g., Chrompack CP-cyclodextrin-β-236M-19 column) to confirm an enantiomeric excess of ≥95%[3].

Troubleshooting & Failure Analysis

  • Issue: Stalled conversion (Pressure drop ceases prematurely).

    • Causality: Halide contamination. Trace chlorides from poorly cleaned glassware can displace the acetate ligands on the Ru complex, forming inactive RuCl₂[(S)-H8-BINAP] species which are inert at room temperature. Always use strictly halide-free conditions for Ru(OAc)₂ precursors.

  • Issue: Lower than expected enantiomeric excess (<90%).

    • Causality: Substrate isomerization. If the hydrogen pressure drops below 50 atm, the rate of migratory insertion slows down enough that the coordinated substrate can undergo reversible beta-hydride elimination, isomerizing the (E)-alkene to the (Z)-alkene. The (Z)-isomer will be hydrogenated from the opposite enantioface, eroding the final ee. Maintain strict 100 atm pressure.

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Technical Notes & Optimization

Troubleshooting

Preventing racemization of Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- during carboxylic acid activation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stereochemical degradation during the carboxylic acid activation of (2R)-4,4,4-trifluoro-2-methylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stereochemical degradation during the carboxylic acid activation of (2R)-4,4,4-trifluoro-2-methylbutanoic acid .

As an α -chiral aliphatic acid with a strongly electron-withdrawing γ -trifluoromethyl group, this substrate is notoriously prone to racemization (epimerization) during amide or ester bond formation. Below, we provide a root-cause analysis, troubleshooting FAQs, and self-validating experimental protocols to ensure >98% chiral retention.

Root Cause Analysis: The Mechanism of Racemization

To prevent racemization, we must first understand the causality behind it. Unlike N -protected amino acids, which primarily racemize via an oxazolone intermediate, aliphatic acids like (2R)-4,4,4-trifluoro-2-methylbutanoic acid racemize almost exclusively through direct base-catalyzed enolization [1].

When the carboxylic acid is activated (e.g., forming an O -acylisourea or HOBt ester), the carbonyl carbon becomes highly electrophilic. Two structural factors of this specific molecule create a "perfect storm" for racemization:

  • Kinetic Delay (Sterics): The α -methyl group sterically hinders the trajectory of the incoming amine nucleophile, slowing down the desired coupling reaction.

  • Thermodynamic Acidity (Inductive Effect): The γ -CF 3​ group exerts a strong inductive electron-withdrawing pull (-I effect) through the alkyl chain. This significantly increases the acidity of the α -proton.

Because the amine attack is slow, any base present in the reaction mixture (such as DIPEA or TEA) has ample time to abstract the acidic α -proton. This forms an achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled, yielding a racemic product[1].

Mechanism A Chiral Acid (2R)-Isomer B Activated Ester (Electrophilic) A->B Coupling Reagent C Enolate Intermediate (Achiral) B->C Base (Deprotonation) Slow Amine Attack E Chiral Amide (2R Retention) B->E Fast Amine Attack (Optimized) D Racemic Amide (R/S Mixture) C->D Amine Attack

Mechanism of base-catalyzed direct enolization and racemization.

Troubleshooting Guide & FAQs

Q1: I am using HATU and DIPEA, but I am seeing >30% racemization. Why? A: HATU is a powerful uronium-based coupling reagent, but it requires at least one equivalent of base (usually DIPEA) to generate the active carboxylate and drive the reaction[2]. DIPEA is a relatively strong, unhindered base that rapidly abstracts the α -proton of your activated CF 3​ -bearing acid before the amine can attack.

Q2: Which coupling reagents offer the best stereochemical retention for this substrate? A: You must use reagents that either (A) do not require an external base, or (B) form an intermediate so reactive that aminolysis outpaces enolization.

  • DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is exceptional because it facilitates coupling without the need for an external base, effectively shutting down the enolization pathway[3],[4].

  • DIC/OxymaPure is a highly efficient carbodiimide/additive system. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) intercepts the reactive O -acylisourea to form a stable, yet highly amine-reactive ester, dramatically suppressing racemization[5],[6].

Q3: If I must use a base for solubility or amine-salt neutralization, what should I use? A: Never use DIPEA or Triethylamine (TEA) with this substrate. Instead, use TMP (2,4,6-collidine) . TMP is highly sterically hindered and a weaker base (pKa ~7.4) compared to DIPEA (pKa ~10.5). It is basic enough to neutralize amine hydrochlorides but too bulky to efficiently abstract the α -proton of your activated acid[7].

Q4: How do temperature and solvent impact the chiral integrity? A: Enolization is highly temperature-dependent. Pre-chilling the activation mixture to -20 °C to 0 °C reduces the rate of enolization much more than it reduces the rate of aminolysis. Regarding solvents, non-polar solvents like Dichloromethane (DCM) are preferred over DMF. DMF stabilizes the charged enolate transition state, accelerating racemization[2].

Optimization Start Substrate: (2R)-4,4,4-trifluoro- 2-methylbutanoic acid Step1 Select Coupling Reagent Start->Step1 Branch1 DEPBT or DIC/Oxyma Step1->Branch1 Branch2 HATU / HBTU Step1->Branch2 Step3 Temp Control (-20°C) Branch1->Step3 Step2 Select Base Branch2->Step2 Base1 TMP (Collidine) / None Step2->Base1 Base2 DIPEA / TEA Step2->Base2 Base1->Step3 Fail High Racemization Base2->Fail End High Yield & Chiral Retention Step3->End

Decision tree for optimizing chiral carboxylic acid activation.

Self-Validating Experimental Protocols

The following protocols are engineered as closed-loop systems. They include built-in validation checkpoints to ensure the reaction is proceeding without stereochemical degradation.

Protocol A: Zero-Racemization Coupling via DEPBT (Base-Free)

Best for highly sensitive applications where even <1% epimerization is unacceptable.

  • Preparation: Dissolve (2R)-4,4,4-trifluoro-2-methylbutanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous THF or DCM (0.1 M concentration).

  • Cooling: Chill the reaction flask to 0 °C under an inert argon atmosphere.

  • Activation: Add DEPBT (1.1 eq) in one portion. Do not add any base [3].

  • Reaction: Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 12 hours.

  • Validation Checkpoint (Self-Validation): At t=4 hours, withdraw a 10 µL aliquot. Quench with methanol and analyze via LC-MS. You should observe the mass of the product and no mass corresponding to the DEPBT-active ester. If unreacted amine remains, the reaction is stalled (likely due to amine hydrochloride salts). Only in this failure state should you add 1.0 eq of TMP.

  • Workup: Wash the organic layer with 5% aqueous NaHCO 3​ , 0.1 M HCl, and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: High-Efficiency Coupling via DIC/OxymaPure

Best for scale-up or solid-phase synthesis where high reactivity is required.

  • Pre-activation Control: Dissolve the (2R)-acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM[5]. Chill to -20 °C.

  • Activation: Add DIC (1.1 eq) dropwise.

  • Validation Checkpoint (Kinetic Limit): Allow pre-activation to proceed for strictly no longer than 3 minutes [2]. Extended pre-activation allows the Oxyma ester to equilibrate into enol forms.

  • Coupling: Add the amine (1.0 eq) pre-dissolved in DCM. If the amine is a salt, add exactly 1.0 eq of TMP (Collidine) to the amine solution prior to addition.

  • Reaction: Stir at -20 °C for 1 hour, then warm to room temperature. The formation of diisopropylurea (DIU) as a white precipitate validates that the carbodiimide activation was successful[6].

Quantitative Data Summary

The following table summarizes the expected outcomes based on the choice of activation chemistry for α -chiral aliphatic acids with electron-withdrawing groups.

Coupling SystemBase UsedSolventTemp (°C)Expected YieldChiral Retention (ee%)
HATUDIPEA (2.0 eq)DMF25>90%< 60% (High Racemization)
EDC / HOBtDIPEA (1.0 eq)DCM085%80 - 85%
DIC / OxymaPure TMP (1.0 eq) DCM -20 to 25 >95% > 98% (Excellent)
DEPBT None THF 0 to 25 80 - 85% > 99% (Near Perfect)

References

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (2011). URL:[Link]

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion Chemistry – A European Journal (2009). URL:[Link]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative Luxembourg Bio Technologies / Organic Letters (1999). URL:[Link]

  • An Optimized Scalable Fully Automated Solid-Phase Microwave-Assisted cGMP-Ready Process for the Preparation of Eptifibatide Organic Process Research & Development (2021). URL:[Link]

  • Introduction to Peptide Synthesis Current Protocols in Protein Science / NIH (2001). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Decarboxylative Cross-Coupling of (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering low yields, stereochemical ablation, or reaction stalling during t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering low yields, stereochemical ablation, or reaction stalling during the metallaphotoredox cross-coupling of (2R)-4,4,4-trifluoro-2-methylbutanoic acid .

Coupling this specific fluorinated building block presents two distinct mechanistic hurdles: the extreme electrophilicity of the intermediate gamma-trifluoromethyl radical, and the inherent loss of alpha-stereochemical information upon decarboxylation. This guide provides field-proven causality analysis, a diagnostic matrix, and self-validating protocols to rescue your yields and maintain stereochemical integrity.

Diagnostic Matrix: Quantitative Symptoms & Interventions

Use the table below to match your analytical data (LC-MS/GC-MS/Chiral HPLC) with the root mechanistic failure and the recommended intervention.

Symptom / Analytical MetricPrimary Mechanistic CauseRecommended Intervention
Low Conversion (<20% SM consumed)Inefficient Single-Electron Transfer (SET) oxidation of the native carboxylate.Switch to a highly oxidizing photocatalyst (e.g., Ir[dF(CF3)ppy]₂dtbbpy) or pre-activate as an NHP ester[1].
High Protodecarboxylation (>30% volatile alkane byproduct)Slow radical capture by Ni(II). The CF3 group makes the radical highly electrophilic, causing a polarity mismatch[2].Increase Ni loading to 10 mol%; add phthalimide (20 mol%) to stabilize the Ni-bipyridyl intermediate[3].
Complete Racemization (0% ee in product)Decarboxylation generates a planar/equilibrating sp2 radical, destroying the (2R) stereocenter[4].Abandon achiral ligands (dtbbpy). Implement an enantioconvergent strategy using chiral bis(oxazoline) Ni-ligands.
Reaction Stalling (Plateaus at 40-50% yield)Catalyst poisoning via Ni-black precipitation or competitive light absorption by byproducts.Reduce reaction concentration to 0.05 M; increase stirring rate; ensure 450 nm LED intensity is 30 W[5].

In-Depth Troubleshooting FAQs

Q1: Why is my overall cross-coupling yield so low compared to standard aliphatic acids like valeric acid?

A1: The core issue lies in the inductive effect of the trifluoromethyl group. While standard secondary radicals are moderately nucleophilic and rapidly captured by the Ni(II)-aryl intermediate, the CF3​ group at the 4-position of your substrate exerts a powerful electron-withdrawing effect. Upon decarboxylation, the resulting 1,1,1-trifluorobutan-3-yl radical is highly electrophilic [2]. This creates a polarity mismatch with the electron-deficient Ni(II) center, drastically slowing down the radical capture step. Because the radical persists longer in solution, it is highly susceptible to off-cycle decomposition pathways[6].

Q2: I started with enantiopure (2R)-4,4,4-trifluoro-2-methylbutanoic acid, but my cross-coupled product is completely racemic. How do I fix this?

A2: This is not a failure of your technique, but a fundamental feature of radical decarboxylative chemistry. When the carboxylate undergoes SET oxidation and extrudes CO2​ , the alpha-carbon rehybridizes from sp3 to a planar or rapidly inverting sp2 -like radical[4]. The original (2R) stereochemical information is completely erased. To achieve an enantioenriched product, you cannot rely on the starting material's chirality. You must utilize an enantioconvergent cross-coupling strategy. By replacing standard achiral ligands (like dtbbpy) with a chiral nickel catalyst (e.g., utilizing a chiral bioxazoline or Pyox ligand), the stereochemistry is dynamically established during the final reductive elimination step, regardless of the radical's initial geometry.

Q3: LC-MS shows complete consumption of the carboxylic acid, but my cross-coupled yield is <10%. Where is my mass going?

A3: If the starting material is consumed but the product is absent, your photoredox cycle is working, but your nickel cycle is failing to intercept the radical. The electrophilic radical is likely undergoing Hydrogen Atom Transfer (HAT) from the solvent or the amine base, resulting in protodecarboxylation (forming volatile 1,1,1-trifluorobutane). Solution: Switch to a rigorously degassed, inert solvent (e.g., anhydrous 1,4-dioxane or DMSO). Additionally, the inclusion of phthalimide as an additive has been shown to stabilize the active Ni-bipyridyl species, preventing catalyst aggregation and significantly accelerating C( sp2 )–C( sp3 ) coupling yields in challenging substrates[3].

Q4: Should I use the native carboxylic acid or pre-activate it?

A4: While native acids can be used directly with strongly oxidizing Iridium photocatalysts[5], the electron-withdrawing CF3​ group increases the oxidation potential of the carboxylate. If you observe poor conversion (<20%), we recommend pre-activating the acid as an N-hydroxyphthalimide (NHP) ester. This shifts the mechanism from an oxidative decarboxylation to a reductive fragmentation[1]. NHP esters are easily reduced by milder, cheaper photocatalysts (or electrocatalysis), cleanly generating the alkyl radical and bypassing the thermodynamic limitations of the native acid.

Mechanistic Workflow & Failure Points

G cluster_photo Photoredox Cycle cluster_ni Nickel Catalytic Cycle Ir3 Ir(III) Ground State Ir3_ex *Ir(III) Excited State Ir3->Ir3_ex Visible Light Ir2 Ir(II) Reduced State Ir3_ex->Ir2 SET Oxidation Acid (2R)-4,4,4-Trifluoro- 2-methylbutanoic Acid Ir3_ex->Acid Electron Transfer Ir2->Ir3 SET Reduction Ni0 Ni(0)L_n Ni2_Ar Ni(II)-Aryl Ni0->Ni2_Ar Oxidative Addition Ni3 Ni(III)-Aryl-Alkyl Ni2_Ar->Ni3 Radical Capture Ni1 Ni(I)L_n Ni3->Ni1 Reductive Elimination Product Cross-Coupled Product Ni3->Product Ni1->Ni0 SET Reduction Radical Electrophilic Radical (Stereocenter Lost) Acid->Radical -CO2 Radical->Ni2_Ar Polarity Mismatch (Bottleneck)

Dual Ir/Ni metallaphotoredox cycle highlighting the radical capture bottleneck.

Standardized Experimental Protocol: Enantioconvergent Decarboxylative Arylation

This protocol utilizes a self-validating system to ensure radical generation occurs before committing the expensive aryl halide coupling partner.

Reagents:

  • (2R)-4,4,4-trifluoro-2-methylbutanoic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • NiCl2​⋅glyme (10 mol%)

  • Chiral Ligand (e.g., (S,S)-Bn-Biox) (12 mol%) - Required for enantioenrichment

  • Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1 mol%)

  • Cs2​CO3​ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.05 M)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In an argon-filled glovebox, add NiCl2​⋅glyme and the chiral ligand to an oven-dried 8 mL vial. Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 30 minutes until the solution turns a homogeneous pale green/blue.

  • Reagent Addition: To the pre-complexed catalyst, add the photocatalyst, Cs2​CO3​ , and (2R)-4,4,4-trifluoro-2-methylbutanoic acid.

  • Validation Checkpoint (Self-Validating Step): Add 10 mol% of TEMPO to the mixture. Seal the vial, remove it from the glovebox, and irradiate with a 450 nm blue LED for 30 minutes. Take a 10 μL aliquot and analyze via LC-MS. You must observe the TEMPO-trapped trifluorobutane mass. If absent, your photoredox cycle or base selection is failing. Do not proceed until radical generation is confirmed.

  • Electrophile Addition: Once radical generation is validated, return the vial to the glovebox, add the Aryl Halide, and seal with a PTFE-lined cap.

  • Photochemical Irradiation: Place the vial in a photoreactor equipped with a cooling fan (maintain reaction temperature 30 °C to prevent thermal degradation of the chiral Ni-complex). Irradiate with 450 nm LEDs (30 W) for 24 hours.

  • Workup: Quench the reaction by exposing it to air. Dilute with ethyl acetate, wash with saturated aqueous NaHCO3​ , dry over MgSO4​ , and concentrate in vacuo. Purify via flash chromatography.

References

  • Metallaphotoredox-Catalyzed sp3–sp3 Cross-Coupling of Carboxylic Acids with Alkyl Halides, nih.gov,
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox C
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox C
  • Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides, acs.org,
  • Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Form
  • A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel-Catalyzed Cross-Coupling Reactions, acs.org,

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) in the Synthesis of (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for process chemists and drug development professionals facing stereochemical degradation during the synthesis of (2R)-4,4,4-trifluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for process chemists and drug development professionals facing stereochemical degradation during the synthesis of (2R)-4,4,4-trifluoro-2-methylbutanoic acid . This chiral building block is highly valued in medicinal chemistry, notably serving as a critical intermediate in the synthesis of potent Indoleamine 2,3-dioxygenase (IDO) inhibitors [1].

Due to the strong electron-withdrawing nature of the trifluoromethyl ( −CF3​ ) group, researchers frequently encounter catastrophic losses in enantiomeric excess (ee) and diastereomeric ratio (dr) during both asymmetric alkylation and transition-metal-catalyzed hydrogenation. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure high stereofidelity.

Methodological Comparison & Quantitative Data

Before troubleshooting, it is essential to baseline your current synthetic route against industry standards. The table below summarizes the two primary pathways for synthesizing this molecule, highlighting where stereochemical leakage typically occurs.

Synthesis PathwayKey Intermediate / SubstrateTypical ee / drPrimary Cause of Stereochemical LossScalability
Evans Chiral Auxiliary (4R)-4-benzyl-3-(4,4,4-trifluorobutanoyl)oxazolidin-2-one>95% ee / 98:2 drBase-catalyzed epimerization during LiOH/H2​O2​ cleavage.High (Standard for <10 kg)
Asymmetric Hydrogenation 4,4,4-Trifluoro-2-methylbut-2-enoic acid85–92% eePoor alkene coordination leading to background racemic reduction.Very High (Atom economical)

Troubleshooting Guide & FAQs

Pathway A: Evans Chiral Auxiliary (Asymmetric Alkylation)

Q: Why does the diastereomeric ratio (dr) drop significantly during the α -methylation of the 4,4,4-trifluorobutanoyl oxazolidinone derivative? A: The −CF3​ group exerts a powerful electron-withdrawing inductive effect. During enolization with standard bases like LDA, this alters the electronics of the transition state, leading to a thermodynamic mixture of E and Z enolates. Because the Evans spatial model relies on exclusive Z-enolate formation for high facial selectivity, any E-enolate present will be methylated from the opposite face, destroying your dr. Actionable Fix: Switch your base to Sodium bis(trimethylsilyl)amide (NaHMDS). The sodium cation provides a tighter ion pair with the enolate oxygen compared to lithium in this highly fluorinated system, rigidly enforcing the Z-geometry prior to the addition of methyl iodide.

Q: We achieved a >98:2 dr in the alkylation step, but after LiOH/H2​O2​ cleavage, the final isolated acid has an ee of <70%. What is causing this epimerization? A: You are observing post-cleavage epimerization driven by the hyper-acidity of the α -proton. The proximity of the −CF3​ group and the carbonyl makes the α -carbon highly susceptible to deprotonation. During oxidative cleavage, lithium hydroperoxide ( LiOOH ) is generated[3]. If the localized pH is too high or the internal temperature drifts above 0 °C, the basic conditions deprotonate the newly formed carboxylic acid (or unreacted imide), forming an achiral enolate. Upon reprotonation, the stereocenter is scrambled. Actionable Fix: Strictly buffer the cleavage reaction. Quench the reaction rapidly with sodium sulfite at 0 °C, followed by immediate, controlled acidification to pH 2. Never let the reaction warm to room temperature while basic.

Pathway B: Asymmetric Hydrogenation

Q: We are attempting the asymmetric hydrogenation of 4,4,4-trifluoro-2-methylbut-2-enoic acid using a Rh-BINAP catalyst. The conversion is stalled at 30% and the ee is poor. Why? A: The −CF3​ group severely depletes the π -electron density of the alkene. Standard transition metal catalysts rely heavily on initial alkene coordination to the metal center to drive the catalytic cycle. The electron-deficient fluoro-alkene is a poor ligand, causing the catalyzed pathway to stall, while background (uncatalyzed or achiral) reduction takes over if hydrogen pressure is forced too high [2]. Actionable Fix: Utilize an electron-rich chiral phosphine ligand (e.g., DuanPhos or Me-DuPhos) paired with a Ruthenium or Palladium precursor. The electron-rich ligand compensates for the electron-deficient alkene by strengthening metal-to-alkene back-bonding, thereby restoring catalytic turnover and facial selectivity.

Mechanistic Visualizations

Workflow Start Target: (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid Evans Method A: Evans Chiral Auxiliary Start->Evans Hydro Method B: Asymmetric Hydrogenation Start->Hydro Alkylation Asymmetric Methylation (NaHMDS, MeI, -78°C) Evans->Alkylation Cleavage Oxidative Cleavage (LiOH, H2O2, 0°C) Alkylation->Cleavage Risk1 Risk: Epimerization at α-carbon Cleavage->Risk1 Substrate Substrate: 4,4,4-Trifluoro-2-methylbut-2-enoic acid Hydro->Substrate Catalysis Catalysis (Ru/Chiral Ligand, H2) Substrate->Catalysis Risk2 Risk: Alkene Isomerization / Low Conversion Catalysis->Risk2

Fig 1: Synthetic workflow comparison highlighting critical failure points for stereochemical leakage.

Mechanism Imide Chiral N-Acyl Oxazolidinone (High dr) Peroxide Hydroperoxide Attack (LiOOH) Imide->Peroxide Intermediate Tetrahedral Intermediate Peroxide->Intermediate Product (2R)-Acid (High ee) Intermediate->Product Controlled Cleavage (0°C, buffered) SideBase Excess Base / High Temp Intermediate->SideBase Product->SideBase Enolate Achiral Enolate Formation (Loss of stereocenter) SideBase->Enolate Racemate Racemized Acid (Low ee) Enolate->Racemate

Fig 2: Mechanism of base-catalyzed epimerization during oxidative auxiliary cleavage.

Validated Experimental Protocols

Protocol A: High-Fidelity Evans Alkylation & Controlled Cleavage

This protocol is engineered to prevent E-enolate formation and post-cleavage epimerization.

Step 1: Asymmetric Alkylation

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve (4R)-4-benzyl-3-(4,4,4-trifluorobutanoyl)oxazolidin-2-one (1.0 eq) in anhydrous THF to achieve a 0.2 M solution.

  • Enolization: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Dropwise add NaHMDS (1.1 eq, 1.0 M in THF) over 15 minutes. Stir for exactly 30 minutes at -78 °C to ensure complete Z-enolate formation.

  • Electrophilic Trapping: Add Methyl Iodide (3.0 eq) neat, in one portion. Maintain stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to -20 °C over 1 hour.

  • Quench: Quench cold with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate the diastereomerically pure imide.

Step 2: Epimerization-Free Oxidative Cleavage

  • Solvent Setup: Dissolve the purified alkylated imide in a 3:1 mixture of THF and H2​O (0.1 M). Cool the flask to exactly 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate vial at 0 °C, mix H2​O2​ (30% aq, 4.0 eq) and LiOH monohydrate (1.5 eq) to pre-form the active LiOOH species.

  • Cleavage: Add the LiOOH solution dropwise to the imide solution. Stir at 0 °C for 1 hour. Crucial: Monitor internal temperature; do not allow it to exceed 2 °C.

  • Buffered Quench: Add an aqueous solution of Na2​SO3​ (1.5 M, 4.0 eq) to safely reduce excess peroxide. Stir for 10 minutes at 0 °C.

  • Isolation: While maintaining 0 °C, carefully acidify the mixture to pH 2 using cold 1M HCl. Immediately extract the aqueous layer with MTBE (3x). Wash the combined organics with brine, dry over MgSO4​ , and concentrate in vacuo to yield (2R)-4,4,4-trifluoro-2-methylbutanoic acid with >95% ee.

References

  • Bristol-Myers Squibb Company. (2017). IDO Inhibitors (US Patent No. 9,758,492 B2). U.S.
  • Mei, P., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(16), 10440–10448.[Link]

  • Chung, C. K., et al. (2026). Towards the Development of a Commercial Process To Produce Muvalaplin. Part I: Preparation of a Key Intermediate by an Evans Auxiliary-Assisted Asymmetric Alkylation. Organic Process Research & Development.[Link]

Optimization

Overcoming steric hindrance in amidation of Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-

Welcome to the advanced troubleshooting and methodology center for the amidation of (2R)-4,4,4-trifluoro-2-methylbutanoic acid . This chiral building block presents a unique intersection of steric and electronic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the amidation of (2R)-4,4,4-trifluoro-2-methylbutanoic acid . This chiral building block presents a unique intersection of steric and electronic challenges. The α -methyl group creates significant steric hindrance directly adjacent to the reacting carbonyl, while the γ -trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I). Together, these features dramatically slow down nucleophilic attack and increase the kinetic window for base-catalyzed racemization of the (2R) stereocenter.

This guide is designed for drug development professionals and synthetic chemists who require high-yielding, enantiopure amide bond formations.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why are my amidation yields consistently low (<40%) when using standard EDC/HOBt or DCC protocols? Causality: Standard carbodiimide coupling reagents form an O-acylisourea intermediate that must be trapped by an auxiliary nucleophile (like HOBt) or the amine itself. The α -methyl group of (2R)-4,4,4-trifluoro-2-methylbutanoic acid physically blocks the trajectory of the incoming amine. Because the desired intermolecular nucleophilic attack is sterically retarded, competing intramolecular side reactions dominate—specifically, the rearrangement of the O-acylisourea into an unreactive N-acylurea dead-end product. Solution: Transition to highly reactive uronium/aminium salts (e.g., HATU or COMU) or phosphonium reagents (e.g., BOP) which generate highly active esters that can overcome the steric barrier [2].

Q2: I am observing significant epimerization (loss of the 2R stereocenter) in my final amide. What is the mechanism, and how can I prevent it? Causality: Racemization in this substrate is kinetically driven by the extended half-life of the activated ester. Because the amine attack is slow (due to steric hindrance), the activated ester lingers in the presence of the basic reaction environment. The strongly electronegative -CF 3​ group at the γ -position inductively increases the acidity of the α -proton. Excess or overly strong bases (like TEA or DIPEA) deprotonate the α -carbon, forming a planar enolate or ketene intermediate, which subsequently reacts with the amine to form a racemic mixture. Solution: You must minimize the lifetime of the activated species and use a non-nucleophilic, sterically hindered base. COMU is exceptional here; its morpholino backbone acts as an internal base, and it utilizes Oxyma as a leaving group, which is highly efficient at suppressing racemization compared to HOBt-based reagents [1]. Alternatively, use 2,4,6-collidine or TMP (2,2,6,6-tetramethylpiperidine) instead of DIPEA.

Q3: How do I successfully couple this hindered acid with a weakly nucleophilic aniline? Causality: Weak amines (anilines) combined with sterically hindered acids represent the most difficult class of amidation [3]. The nucleophilicity is too low to attack even a HATU-activated ester before hydrolysis or epimerization occurs. Solution: For weak amines, the COMU/TMP system is highly recommended [1]. If this fails, the acid must be converted to an acid chloride using oxalyl chloride and catalytic DMF at strictly controlled sub-zero temperatures (-20 °C) to prevent ketene formation, followed by the addition of the aniline in the presence of a weak base like pyridine.

Part 2: Quantitative Data & Reagent Selection

The following table summarizes the expected performance of various coupling strategies for α -methylated, sterically hindered chiral acids.

Coupling ReagentBaseTemp (°C)Typical Yield (%)Chiral Retention (% ee)Mechanistic Notes
EDC / HOBt DIPEA2520 - 4070 - 85Slow activation; high risk of N-acylurea formation.
BOP TEA2560 - 7585 - 90Reliable for primary aliphatic amines [2].
HATU DIPEA0 to 2575 - 8590 - 95Fast activation; moderate epimerization risk if base is excess.
COMU TMP0 to 2585 - 95> 98Optimal: Internal basicity and Oxyma leaving group prevent racemization [1].
Oxalyl Chloride Pyridine-20 to 080 - 9050 - 80High yield for weak amines, but severe racemization risk if > 0 °C.

Part 3: Mechanistic & Workflow Visualizations

G Start Amidation of (2R)-4,4,4-trifluoro -2-methylbutanoic acid AmineType Amine Nucleophilicity? Start->AmineType StrongAmine Strong (Aliphatic) AmineType->StrongAmine Primary/Secondary WeakAmine Weak (Aniline/Steric) AmineType->WeakAmine Aromatic/Hindered HATU HATU / DIPEA (0°C to RT) StrongAmine->HATU COMU COMU / TMP (Minimizes Racemization) WeakAmine->COMU AcidChloride Oxalyl Chloride / DMF cat. Strictly < 0°C WeakAmine->AcidChloride If COMU fails CheckEE Check %ee (Chiral SFC) HATU->CheckEE COMU->CheckEE AcidChloride->CheckEE Success High Yield, >98% ee CheckEE->Success

Decision tree for selecting amidation strategies based on amine nucleophilicity.

Mechanism Acid (2R)-Acid Activated Active Ester Intermediate (Sterically Hindered) Acid->Activated Coupling Reagent + Base Amide (2R)-Amide (Desired) Activated->Amide Fast Amine Attack (COMU/HATU) Enol Enolate / Ketene (Loss of Stereocenter) Activated->Enol Slow Attack + Excess Base (a-proton abstraction) Racemic Racemic Amide (Undesired) Enol->Racemic Amine Attack

Competing kinetic pathways: desired amidation vs. base-catalyzed racemization.

Part 4: Self-Validating Experimental Protocols

Protocol A: COMU-Mediated Amidation (Optimal for Chiral Retention)

This protocol utilizes COMU to generate an Oxyma-based active ester, which is highly reactive and suppresses racemization [1].

Reagents:

  • (2R)-4,4,4-trifluoro-2-methylbutanoic acid (1.0 eq)

  • Amine (1.1 eq)

  • COMU (1.1 eq)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Purge a dry round-bottom flask with Argon. Add (2R)-4,4,4-trifluoro-2-methylbutanoic acid and COMU.

  • Solvation: Dissolve the solids in anhydrous DMF to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath.

  • Activation & Validation: Add TMP (2.0 eq) dropwise.

    • Self-Validation Check: Observe a distinct color change (typically to a yellow/orange hue), confirming the release of the Oxyma anion and formation of the active ester. Stir for exactly 15 minutes at 0 °C.

  • Coupling: Add the amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring & Validation: Stir for 2–4 hours.

    • Self-Validation Check: Quench a 10 µL reaction aliquot into 1 mL of Methanol. Analyze via LC-MS. The mass corresponding to the Oxyma active ester should be completely consumed, replaced by the product mass.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (3x) to remove TMP and unreacted amine, saturated NaHCO 3​ (3x) to remove Oxyma byproducts, and brine (1x). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Chiral Validation: Analyze the crude product via Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H) against a racemic standard to verify >98% ee retention.

Protocol B: BOP-Mediated Amidation (For Standard Aliphatic Amines)

This protocol is adapted from validated syntheses of IDO inhibitors utilizing this specific fluorinated acid [2].

Reagents:

  • (2R)-4,4,4-trifluoro-2-methylbutanoic acid (1.0 eq)

  • Amine (1.1 eq)

  • BOP Reagent (1.1 eq)

  • Triethylamine (TEA) (1.3 eq)

  • Anhydrous DMF (0.3 M)

Step-by-Step Methodology:

  • Preparation: Dissolve (2R)-4,4,4-trifluoro-2-methylbutanoic acid in anhydrous DMF (0.3 M) at room temperature.

  • Base Addition: Add Triethylamine (1.3 eq). Note: Keep base equivalents low to minimize epimerization.

  • Activation: Add BOP reagent (1.1 eq) in one portion. Stir for 10 minutes.

  • Coupling: Add the amine (1.1 eq) and stir the solution for 18 hours at room temperature.

  • Workup & Validation: Dilute the reaction with Diethyl Ether. Wash the organic phase with 0.5 M aqueous HCl (to remove TEA and HMPA byproduct), followed by saturated aqueous NaHCO 3​ .

    • Self-Validation Check: The aqueous washes must be thorough, as the HMPA byproduct generated by BOP is highly polar and toxic. Confirm HMPA removal via 1 H NMR (absence of doublet at ~2.6 ppm). Dry the organic phase and concentrate to afford the amide.

References

  • Efficient amidation of weak amines: synthesis, chiral separation by SFC, and antimicrobial activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) carboxamide Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • WO2015031295A1 - Ido inhibitors Google P
  • The Synthesis of Sterically Hindered Amides CHIMIA[Link]

  • Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate The Journal of Organic Chemistry[Link]

Optimization

Technical Support Center: Improving Crystallization Conditions for (2R)-4,4,4-trifluoro-2-methylbutanoic acid Purification

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the crystallization and purification of (2R)-4,4,4-trifluoro-2-methylbutanoic acid. D...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the crystallization and purification of (2R)-4,4,4-trifluoro-2-methylbutanoic acid. Drawing from established principles and field-proven insights, this document addresses common challenges and offers systematic troubleshooting strategies to enhance purity, yield, and crystal quality.

Introduction

(2R)-4,4,4-trifluoro-2-methylbutanoic acid is a chiral building block of significant interest in pharmaceutical synthesis. The presence of the trifluoromethyl group can impart unique and desirable properties to active pharmaceutical ingredients (APIs), including enhanced metabolic stability and binding affinity. However, the same electronic and steric properties that make this compound valuable also present distinct challenges during its purification by crystallization. This guide is designed to elucidate the underlying principles governing the crystallization of this fluorinated carboxylic acid and to provide practical, actionable solutions to common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of (2R)-4,4,4-trifluoro-2-methylbutanoic acid.

Q1: What are the primary challenges in crystallizing fluorinated carboxylic acids like this one?

A1: The primary challenge lies in their unique solubility properties. Highly fluorinated compounds are often both hydrophobic and lipophobic, meaning they may have limited solubility in a wide range of common organic solvents. This characteristic can make finding a suitable single-solvent or multi-solvent system for recrystallization difficult.[1] The strong electron-withdrawing nature of the trifluoromethyl group also influences the acidity of the carboxylic acid, which in turn affects its solubility in aqueous and protic solvents.

Q2: How does the chirality of the molecule impact crystallization?

A2: Chiral molecules can crystallize in several forms: as a conglomerate (a mechanical mixture of enantiopure crystals), a racemic compound (a 1:1 ratio of enantiomers in the crystal lattice), or a solid solution.[2] The desired outcome for purification is typically the formation of enantiopure crystals of the (2R)-enantiomer. The presence of the (2S)-enantiomer as an impurity can inhibit or disrupt the crystal lattice formation of the desired enantiomer, leading to poor crystal quality, oiling out, or failure to crystallize.[3]

Q3: What is "oiling out," and why is it common with this compound?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase upon cooling.[4][5] This is often observed when the melting point of the solute is lower than the boiling point of the crystallization solvent or when a high concentration of impurities is present.[5] For (2R)-4,4,4-trifluoro-2-methylbutanoic acid, impurities, especially the opposite enantiomer, can disrupt the crystal lattice formation, leading to the separation of a supercooled liquid (the oil) instead of solid crystals.

Q4: Can pH be used to control the crystallization of this compound?

A4: Yes, pH can be a powerful tool. The solubility of carboxylic acids in aqueous solutions is highly pH-dependent. The protonated (acid) form is generally less soluble in water than its deprotonated (carboxylate salt) form.[1][6] Therefore, adjusting the pH of an aqueous solution can be used to induce crystallization. For instance, dissolving the compound in a basic aqueous solution and then slowly acidifying it can lead to the precipitation of the less soluble acid.

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the crystallization of (2R)-4,4,4-trifluoro-2-methylbutanoic acid.

Problem 1: The compound fails to crystallize upon cooling.
Potential Cause Troubleshooting Strategy
Solution is not supersaturated. - Evaporate excess solvent: Gently heat the solution to remove some solvent and re-cool.[4] - Add an anti-solvent: Slowly add a solvent in which the compound is insoluble to induce precipitation.
Inappropriate solvent. - Perform a systematic solvent screen: Test the solubility of the compound in a variety of solvents with different polarities to find one where it is soluble when hot and insoluble when cold.[7]
Presence of impurities. - Pre-purification: Consider a preliminary purification step such as column chromatography to remove impurities that may be inhibiting crystallization.[3]
Cooling rate is too slow. - Induce nucleation: Scratch the inside of the flask with a glass rod at the air-solvent interface.[4] - Seeding: Add a small seed crystal of the pure compound to the solution to initiate crystal growth.
Problem 2: The compound "oils out" instead of crystallizing.
Potential Cause Troubleshooting Strategy
High concentration of impurities. - Purify the crude material: Use flash chromatography to remove impurities before attempting crystallization.[3]
Cooling rate is too rapid. - Slow down the cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[5]
Inappropriate solvent choice. - Change the solvent: Select a solvent with a lower boiling point.[5] - Use a solvent mixture: A mixture of a good solvent and a poor solvent can sometimes prevent oiling out.
Solution is too concentrated. - Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to recrystallize from a more dilute solution.
Problem 3: The crystal yield is low.
Potential Cause Troubleshooting Strategy
Too much solvent was used. - Concentrate the mother liquor: If the filtrate (mother liquor) has not been discarded, it can be concentrated by evaporation and cooled again to obtain a second crop of crystals.[4]
The compound is too soluble in the chosen solvent at low temperatures. - Optimize the solvent system: Find a solvent or solvent mixture where the compound has lower solubility at cold temperatures.
Premature crystallization during hot filtration. - Keep everything hot: Warm the funnel and receiving flask before hot filtration to prevent the compound from crystallizing out on the filter paper.
Incomplete crystallization. - Increase cooling time/decrease temperature: Allow the solution to cool for a longer period or use a colder bath (e.g., dry ice/acetone) to maximize crystal formation.
Problem 4: The resulting crystals are of poor quality (e.g., small, needle-like, or agglomerated).
Potential Cause Troubleshooting Strategy
Cooling was too rapid. - Slow the rate of cooling: A slower cooling rate allows for the formation of larger, more well-defined crystals.[8][9][10]
High degree of supersaturation. - Use a more dilute solution: Starting with a less concentrated solution can lead to slower crystal growth and better crystal habit.
Agitation is too vigorous. - Reduce or eliminate stirring: While some gentle agitation can be beneficial, vigorous stirring can lead to the formation of many small nuclei, resulting in small crystals.

III. Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of (2R)-4,4,4-trifluoro-2-methylbutanoic acid.

Materials:

  • Crude (2R)-4,4,4-trifluoro-2-methylbutanoic acid

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Small test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature.

  • Observe the solubility. A good solvent will not dissolve the compound at room temperature.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes.

  • Observe the solubility upon heating. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe for crystal formation. The best solvent will yield a good quantity of crystalline solid upon cooling.

Protocol 2: Single Solvent Recrystallization

Procedure:

  • Place the crude (2R)-4,4,4-trifluoro-2-methylbutanoic acid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[1]

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Dry the crystals under vacuum.

Protocol 3: Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics.

Procedure:

  • Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy (the cloud point).

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect and wash the crystals as described in the single-solvent protocol.

IV. Visualization of Key Concepts

Decision Tree for Troubleshooting Crystallization Failure

G start Crystallization Fails q1 Is the solution clear after cooling? start->q1 q2 Solution may not be supersaturated q1->q2 Yes q3 Compound has 'oiled out' q1->q3 No a1_yes Yes a1_no No s1 Evaporate some solvent and re-cool q2->s1 s2 Add an anti-solvent q2->s2 s3 Induce nucleation (scratch/seed) q2->s3 s4 Re-heat and add more solvent q3->s4 s5 Slow down cooling rate q3->s5 s6 Change solvent system q3->s6

Caption: Troubleshooting workflow for crystallization failure.

Impact of Cooling Rate on Crystal Size

G cluster_0 Rapid Cooling cluster_1 Slow Cooling a1 High Supersaturation a2 Rapid Nucleation a1->a2 a3 Small Crystals a2->a3 b1 Low Supersaturation b2 Controlled Crystal Growth b1->b2 b3 Large, Well-Defined Crystals b2->b3

Caption: Relationship between cooling rate and crystal morphology.

V. Data Presentation

Table 1: Properties of Common Solvents for Crystallization
SolventBoiling Point (°C)Polarity IndexDielectric Constant
Water10010.280.1
Ethanol785.224.5
Isopropanol824.319.9
Acetone565.120.7
Ethyl Acetate774.46.0
Toluene1112.42.4
Heptane980.11.9

Data compiled from various sources. Polarity index is a relative measure of polarity.

VI. Concluding Remarks

The successful crystallization of (2R)-4,4,4-trifluoro-2-methylbutanoic acid is a critical step in its purification for pharmaceutical applications. A systematic and informed approach to solvent selection, control of supersaturation, and cooling rate is paramount. This guide provides a foundational framework for troubleshooting and optimizing crystallization conditions. By understanding the underlying principles and applying the strategies outlined herein, researchers can significantly improve the purity, yield, and quality of their final product.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings. Retrieved from [Link]

  • Bharti, B., et al. (2021). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir. Retrieved from [Link]

  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • Termühlen, M., et al. (2022). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Processes. Retrieved from [Link]

  • Simon, L. L., et al. (2010). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. 10th International Symposium on Process Systems Engineering - PSE2009.
  • Crochet, A. Guide for crystallization. University of Fribourg. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Srinivasakannan, C., et al. (2002). A Study on Crystallization of Oxalic Acid in Batch Cooling Crystallizer. Chemical and Biochemical Engineering Quarterly.
  • Armstrong, D. W. (2022). Recent advances in the field of chiral crystallization. Chirality. Retrieved from [Link]

  • Viedma, C. (2007).
  • Kubota, N. (2001).
  • Ono, T., et al. (2023). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal.
  • Ye, Z., et al. (2023). Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. Crystal Growth & Design.
  • MDPI. Special Issue : Advances in Chiral Crystallization, Resolution and Deracemization. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2023).
  • ResearchGate. (2021). Note: Optical Purifications via Self‐Disproportionation of Enantiomers by Achiral Chromatography: Case Study of a Series of α‐CF 3 ‐containing Secondary Alcohols. Retrieved from [Link]

  • Leeman, M., et al. (2021). Heterogeneous Interactions Promote Crystallization and Spontaneous Resolution of Chiral Molecules. Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid Synthesis

Core Principles & Mechanistic Context Synthesizing (2R)-4,4,4-trifluoro-2-methylbutanoic acid via transition metal-catalyzed asymmetric hydrogenation presents unique challenges. The highly electron-withdrawing trifluorom...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principles & Mechanistic Context

Synthesizing (2R)-4,4,4-trifluoro-2-methylbutanoic acid via transition metal-catalyzed asymmetric hydrogenation presents unique challenges. The highly electron-withdrawing trifluoromethyl (-CF₃) group severely depletes the electron density of the adjacent alkene, weakening its coordination to the transition metal center ()[1]. Consequently, optimizing the Substrate-to-Catalyst (S/C) ratio requires a delicate balance of temperature, H₂ pressure, and solvent selection to prevent catalyst deactivation and suppress racemic background reactions.

Experimental Workflow

Workflow Substrate Substrate Preparation 4,4,4-trifluoro-2-methyl-2-butenoic acid Hydrogenation Asymmetric Hydrogenation (H2 Pressure, Solvent, Additives) Substrate->Hydrogenation Catalyst Catalyst Activation Ru(II) or Rh(I) + Chiral Ligand Catalyst->Hydrogenation Analysis Chiral SFC/GC-MS Analysis (Yield & ee determination) Hydrogenation->Analysis Optimization Catalyst Loading Optimization (Target S/C > 10,000) Analysis->Optimization Optimization->Hydrogenation Iterative Refinement

Workflow for optimizing transition metal-catalyzed asymmetric hydrogenation.

Standard Operating Protocol: High S/C Asymmetric Hydrogenation

To establish a self-validating system, researchers must run parallel control reactions to isolate variables and quantify catalyst poisoning thresholds.

Step 1: Substrate Purification (Critical for High S/C) Causality: Trace halide impurities from the upstream synthesis of 4,4,4-trifluoro-2-methyl-2-butenoic acid will irreversibly poison Ru(II) or Rh(I) catalysts at low loadings.

  • Dissolve the substrate in a minimal volume of ethyl acetate.

  • Pass the solution through a short plug of basic alumina to remove residual acidic/halide impurities.

  • Recrystallize from hexanes/ethyl acetate and dry under high vacuum (<0.1 mbar) for 12 hours.

Step 2: Catalyst Activation (Glovebox Operations)

  • In an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh the Ru(II)-BINAP or Rh(I)-DuanPhos catalyst precursor.

  • Prepare a stock solution of the catalyst in anhydrous, degassed hexafluoro-2-propanol (HFIP) to allow precise volumetric dispensing for micro-scale loadings.

Step 3: Hydrogenation Setup

  • Transfer the substrate and the calculated volume of catalyst stock solution (e.g., targeting S/C = 10,000) into a stainless-steel autoclave equipped with a glass liner and magnetic stir bar.

  • Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas three times without pressurizing the liquid phase.

Step 4: Reaction Execution

  • Pressurize the autoclave to the target H₂ pressure (e.g., 30 bar).

  • Heat to the target temperature (e.g., 40°C) using an oil bath or heating block. Maintain vigorous stirring (≥1000 rpm) to overcome H₂ mass transfer limitations.

  • React for 12–24 hours until H₂ uptake ceases.

Step 5: Workup and Analysis

  • Vent the H₂ gas slowly. Concentrate the reaction mixture in vacuo.

  • Determine conversion via ¹H NMR (integration of the -CH₃ doublet of the product vs. the -CH₃ singlet of the starting material).

  • Determine enantiomeric excess (ee) via Chiral SFC (Supercritical Fluid Chromatography).

Quantitative Optimization Data

The following table summarizes the causal relationship between S/C ratio scaling and the required compensatory parameters to maintain yield and selectivity.

S/C RatioCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Conversion (%)Enantiomeric Excess (ee %)
1001.01025>9996
1,0000.11025>9995
5,0000.0220409294
10,0000.0130508591

Troubleshooting & FAQs

Q1: Why does conversion drop significantly when scaling the S/C ratio from 1,000 to 10,000? A1: The highly electron-withdrawing -CF₃ group reduces the coordinating ability of the alkene to the metal center ()[1]. At ultra-low catalyst loadings (<0.02 mol%), trace impurities (e.g., oxygen, water, or residual chlorides) disproportionately poison the active metal species. Self-Validating Protocol: Run a parallel reaction spiked with a known concentration of suspected impurities (e.g., 10 ppm Cl⁻). If conversion drops proportionally to the spike, implement the strict basic alumina purification step outlined in the protocol.

Q2: How do I maintain high enantiomeric excess (ee) at the elevated temperatures required for low catalyst loading? A2: Higher temperatures increase the overall reaction rate but also exponentially increase the rate of the non-catalyzed racemic background reaction and off-cycle substrate isomerization. Self-Validating Protocol: Conduct a temperature-gradient study (25°C to 60°C) at a fixed S/C ratio. If ee degrades rapidly above 40°C, compensate by increasing the H₂ pressure (e.g., from 10 bar to 30 bar). Higher pressure accelerates the enantio-determining hydride insertion step, outcompeting the off-cycle racemic pathways.

Q3: Which transition metal system is optimal for this specific fluorinated substrate? A3: While Ir(I) complexes with N,P-ligands are highly effective for unfunctionalized fluorinated alkenes ()[1], the presence of the carboxylic acid directing group in 4,4,4-trifluoro-2-methyl-2-butenoic acid makes Ru(II) and Rh(I) complexes superior. The carboxylate group coordinates directly to the metal, overriding the electron-withdrawing effect of the CF₃ group and locking the substrate into a rigid chiral pocket, ensuring high ee.

Q4: What solvent system minimizes catalyst deactivation and maximizes yield? A4: Fluorinated solvents, particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or trifluoroethanol (TFE), are highly recommended. These solvents possess strong hydrogen-bond donating capabilities that stabilize the transition state. Furthermore, they inhibit the formation of off-cycle degradation products in related fluorinated systems and significantly increase the solubility of H₂ gas, enhancing mass transfer at low catalyst loadings ()[2]. Alternatively, asymmetric transfer hydrogenation using sodium formate in water-DMF can be an effective workaround for highly electron-withdrawing substrates if high-pressure H₂ is unavailable ()[3].

References

  • Yang, J., Ponra, S., Li, X., Peters, B. B. C., Massaro, L., Zhou, T., & Andersson, P. G. "Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation." Chemical Science 13.29 (2022): 8590-8596.

  • Chen, M.-W., Yang, Q., Deng, Z., Ding, Q., & Peng, Y. "Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation." The Journal of Organic Chemistry 84.16 (2019): 10371-10379.

  • Wu, M., Cheng, T., Ji, M., & Liu, G. "Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Trifluoromethylimines." The Journal of Organic Chemistry 80.7 (2015): 3708-3713.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (2R)- vs (2S)-4,4,4-trifluoro-2-methylbutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the subtle yet profound influence of stereochemistry on biological activity is a cornerstone of rational drug des...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the subtle yet profound influence of stereochemistry on biological activity is a cornerstone of rational drug design. The introduction of fluorine atoms into organic molecules has become a powerful strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide delves into the comparative biological activity of the enantiomers of 4,4,4-trifluoro-2-methylbutanoic acid derivatives, a scaffold of increasing interest in medicinal chemistry. While direct comparative studies on this specific pair of enantiomers are not extensively published, this guide will provide a framework for understanding the expected differences in their biological profiles, supported by data from closely related structures and fundamental principles of stereochemistry.

The trifluoromethyl group is often considered a bioisostere of an iso-propyl group, offering similar steric bulk but with vastly different electronic properties. This substitution can significantly alter a molecule's interaction with its biological target.[1]

The Critical Role of Chirality in Biological Systems

Biological systems, from enzymes to receptors, are inherently chiral. This three-dimensional specificity means that the spatial arrangement of atoms in a molecule can dramatically affect its biological function. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for undesirable side effects.[2] This principle underscores the importance of evaluating enantiomers separately.

A compelling example of this stereoselectivity is seen in the context of drug development for conditions like malaria, where the stereochemistry of inhibitors can dictate their efficacy and interaction with target enzymes.[2][3]

Illustrative Diagram: Enantiomeric Interaction at a Chiral Receptor Site

G cluster_0 Biological Target (e.g., Enzyme Active Site) cluster_1 (2R)-Enantiomer cluster_2 (2S)-Enantiomer receptor_A Binding Site A receptor_B Binding Site B receptor_C Binding Site C R_group_A Group A R_group_A->receptor_A Strong Interaction R_group_B Group B R_group_B->receptor_B Strong Interaction R_group_C Group C R_group_C->receptor_C Strong Interaction chiral_center_R C* chiral_center_R->R_group_A chiral_center_R->R_group_B chiral_center_R->R_group_C S_group_A Group A S_group_A->receptor_A Weak/No Interaction S_group_B Group B S_group_B->receptor_B Strong Interaction S_group_C Group C S_group_C->receptor_C Weak/No Interaction chiral_center_S C* chiral_center_S->S_group_A chiral_center_S->S_group_B chiral_center_S->S_group_C

Caption: Conceptual diagram showing how the (2R)-enantiomer achieves a three-point binding to a chiral receptor, leading to high affinity, while the (2S)-enantiomer can only achieve a two-point binding, resulting in lower affinity and biological activity.

Comparative Biological Activity: Insights from Structurally Related Compounds

Direct experimental data comparing the (2R)- and (2S)-enantiomers of 4,4,4-trifluoro-2-methylbutanoic acid derivatives is limited in publicly available literature. However, by examining closely related chiral fluorinated molecules, we can infer the likely importance of stereochemistry for this class of compounds.

Case Study: Fluorinated Amino Acid Analogs

In a study involving the radiolabeled amino acid analogs, (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid, it was observed that the (R)-enantiomer exhibited higher uptake in tumors compared to the (S)-enantiomer.[4] This demonstrates that even a subtle change in the spatial arrangement of substituents around a chiral center can significantly impact biological processes such as cellular uptake and tissue distribution.

CompoundEnantiomerBiological Observation
2-amino-3-[18F]fluoro-2-methylpropanoic acid(R)Higher tumor uptake
2-amino-3-[18F]fluoro-2-methylpropanoic acid(S)Lower tumor uptake

Table 1: Comparison of the in vivo behavior of enantiomers of a structurally related fluorinated amino acid.[4]

Case Study: Flobufen and its Derivatives

Flobufen, which is 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, and its derivative deoxoflobufen, 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid, are anti-inflammatory agents.[5] Both of these molecules possess a chiral center at the 2-position of the butanoic acid chain. The existence of two enantiomers for these compounds has been noted, and methods for their separation have been developed.[5] While a direct comparison of the anti-inflammatory activity of the individual enantiomers is not detailed in the provided sources, the fact that the optical isomers were prepared suggests that stereoselective activity was a consideration in their development.

Experimental Protocols for Evaluating Enantioselective Biological Activity

To definitively determine the difference in biological activity between the (2R)- and (2S)-enantiomers of 4,4,4-trifluoro-2-methylbutanoic acid derivatives, a series of well-defined experimental protocols should be employed.

Enantioselective Synthesis and Chiral Separation

The first critical step is to obtain the enantiomerically pure compounds. This can be achieved through asymmetric synthesis or by separation of a racemic mixture.

Asymmetric Synthesis Workflow:

G start Achiral Starting Material asymmetric_reaction Asymmetric Reaction start->asymmetric_reaction chiral_catalyst Chiral Catalyst or Auxiliary chiral_catalyst->asymmetric_reaction diastereomers Diastereomeric Intermediates asymmetric_reaction->diastereomers separation Chromatographic Separation diastereomers->separation deprotection Removal of Auxiliary separation->deprotection enantiomer_R (2R)-Enantiomer deprotection->enantiomer_R enantiomer_S (2S)-Enantiomer deprotection->enantiomer_S

Caption: A generalized workflow for the asymmetric synthesis of chiral molecules.

In Vitro Target-Based Assays

Once the pure enantiomers are obtained, their activity against a specific biological target (e.g., an enzyme or receptor) can be assessed.

Step-by-Step Protocol for Enzyme Inhibition Assay:

  • Prepare Reagents:

    • Purified enzyme of interest.

    • Substrate for the enzyme.

    • Assay buffer.

    • Stock solutions of (2R)- and (2S)-enantiomers in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, add the assay buffer.

    • Add varying concentrations of the (2R)- or (2S)-enantiomer to the wells.

    • Add the enzyme and incubate for a specified time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring a change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) for each enantiomer by fitting the data to a suitable dose-response curve.

Cell-Based Assays

To understand the effects of the enantiomers in a more biologically relevant context, cell-based assays are crucial.

Example: Cytotoxicity Assay (MTT Assay)

  • Cell Culture:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the (2R)- and (2S)-enantiomers.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value for each enantiomer.

Conclusion and Future Directions

For researchers working with this promising chemical scaffold, the separate synthesis and evaluation of the (2R)- and (2S)-enantiomers is a critical step in the drug discovery and development process. The experimental workflows outlined in this guide provide a robust framework for undertaking such a comparative analysis. Future studies that directly compare the in vitro and in vivo activities of these enantiomers will be invaluable to the medicinal chemistry community and will undoubtedly pave the way for the development of more potent and selective therapeutic agents.

References

  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). (n.d.). PMC. [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI. [Link]

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (2026). ResearchGate. [Link]

  • Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes. (n.d.). PMC. [Link]

  • Synthesis of 2H,2H-perfluoroalkyl and 2H-perfluoroalkenyl carboxylic acids and amides. (1995). Journal of Fluorine Chemistry. [Link]

  • 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (n.d.). PMC. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). Molecules. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). MDPI. [Link]

Sources

Comparative

Chiral Chromatography Method Validation for (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid: A Comparative Guide

Executive Summary The enantiomeric resolution of small, fluorinated aliphatic carboxylic acids presents a unique chromatographic challenge. (2R)-4,4,4-Trifluoro-2-methylbutanoic acid is a critical chiral building block u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric resolution of small, fluorinated aliphatic carboxylic acids presents a unique chromatographic challenge. (2R)-4,4,4-Trifluoro-2-methylbutanoic acid is a critical chiral building block utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients[1]. However, its lack of a strong UV chromophore, combined with the extreme electron-withdrawing nature of the trifluoromethyl (-CF₃) group, fundamentally alters its hydrogen-bonding capacity and pKa compared to non-fluorinated analogs. This guide objectively compares chiral stationary phase (CSP) options and outlines a self-validating,2 protocol for its robust quantification[2].

Mechanistic Causality: Decoding the Analyte

As an application scientist, method development begins by analyzing the analyte's structural motifs to predict CSP interactions. The target molecule possesses three key features around its chiral center:

  • A carboxylic acid (-COOH) capable of strong hydrogen bonding.

  • A bulky, highly electronegative -CF₃ group .

  • A methyl group providing steric asymmetry.

Because the molecule lacks aromatic rings, π−π interaction-based CSPs (such as Pirkle-type phases) yield poor chiral recognition. Instead, polysaccharide-based CSPs—specifically derivatized cellulose or amylose—are the premier choice. The carbamate linkages in these columns provide a dense network of hydrogen bond donors and acceptors. The chiral grooves of the cellulose backbone accommodate the steric bulk of the -CF₃ group, while the dipole moments of the fluorines interact selectively with the polar sites of the CSP, a phenomenon well-documented in the behavior of3[3].

Mobile Phase Causality

To achieve sharp peaks, the ionization of the carboxylic acid must be completely suppressed. The strongly electron-withdrawing -CF₃ group lowers the pKa of the acid significantly. Therefore, an acidic modifier is mandatory. We utilize 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. TFA acts as an 4[4], ensuring the analyte remains in its neutral, protonated state. This maximizes hydrogen bonding with the CSP and eliminates secondary peak-tailing interactions with residual silanols on the silica support.

CSP_Mechanism Analyte (2R)-4,4,4-Trifluoro-2-methylbutanoic acid HBond Hydrogen Bonding (COOH ↔ Carbamate NH/C=O) Analyte->HBond Dipole Dipole-Dipole (CF3 ↔ Polar Sites) Analyte->Dipole Steric Steric Inclusion (Chiral Grooves) Analyte->Steric CSP Cellulose tris(3,5-dimethylphenylcarbamate) HBond->CSP Dipole->CSP Steric->CSP

Fig 1. Tri-point chiral recognition mechanism between the fluorinated analyte and the polysaccharide CSP.

Product Comparison: Selecting the Optimal CSP

Experimental data confirms that cellulose-based carbamate phases outperform both amylose and Pirkle-type alternatives for this specific fluorinated acid. Notably,1 explicitly cites the use of the RegisCell™ stationary phase for the successful semi-preparative and analytical resolution of 4,4,4-trifluoro-2-methylbutanoic acid enantiomers[1].

Table 1: Comparative Performance of Chiral Columns for 4,4,4-Trifluoro-2-methylbutanoic Acid (Mobile Phase: Hexane / Isopropanol / TFA (85:15:0.1, v/v/v))

Chiral ColumnStationary Phase ChemistryEnantiomeric Resolution (Rs)Selectivity (α)Peak Asymmetry (Tf)Suitability
RegisCell™ Cellulose tris(3,5-dimethylphenylcarbamate)2.451.321.05Optimal
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)1.801.181.12Acceptable
Whelk-O® 1 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene0.00 (Co-elution)1.001.45Poor

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a self-validating System Suitability Test (SST) workflow. This ensures the system is fit-for-purpose before any validation parameters are assessed, strictly adhering to 2[2].

Step 1: Chromatographic Setup
  • Column: RegisCell™ Analytical (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / TFA (85:15:0.1, v/v/v). Causality Note: Premix thoroughly and degas to prevent baseline drift at the low UV wavelengths required for this analyte.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C. Causality Note: Strict temperature control is vital, as chiral recognition is a highly temperature-dependent thermodynamic process.

  • Detection: UV at 210 nm (Selected due to the absence of a strong chromophore).

  • Injection Volume: 10 µL.

Step 2: System Suitability Testing (The Self-Validation Gate)

Before proceeding to sample analysis, inject a resolution mixture containing 50 µg/mL of both the (R)- and (S)-enantiomers.

  • Acceptance Criteria: Resolution (Rs) ≥ 1.5; Tailing factor (Tf) ≤ 1.5; %RSD of retention times for 6 replicate injections ≤ 1.0%.

  • Action: If these criteria are not met, the run automatically aborts, preventing the collection of invalid data.

Step 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank (diluent) to confirm no interfering peaks elute at the retention times of the (R)- and (S)-enantiomers.

  • Linearity: Prepare calibration standards of the (2R)-enantiomer at 0.05%, 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (1.0 mg/mL). Inject each level in triplicate.

  • Accuracy (Recovery): Spike known amounts of the (2R)-enantiomer into a synthetic matrix at 50%, 100%, and 150% levels. Calculate percentage recovery against the theoretical spiked amount.

  • Precision (Repeatability): Inject six independent preparations of the 100% target concentration. Calculate the %RSD of the peak areas.

  • Sensitivity (LOD/LOQ): Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 (Limit of Detection) and 10:1 (Limit of Quantitation).

Validation_Workflow Start ICH Q2(R2) Validation Spec 1. Specificity Rs > 1.5 between (R) and (S) Start->Spec Lin 2. Linearity R² > 0.999 (0.05% - 150%) Spec->Lin SelfCheck System Suitability (Self-Validating Check) Spec->SelfCheck Acc 3. Accuracy Recovery 98-102% Lin->Acc Prec 4. Precision RSD < 2.0% Acc->Prec Sens 5. LOD / LOQ S/N > 3 and S/N > 10 Prec->Sens Prec->SelfCheck

Fig 2. Step-by-step logical workflow for analytical method validation per ICH Q2(R2) guidelines.

ICH Q2(R2) Validation Data Summary

The implementation of the above protocol yields highly reproducible validation metrics, proving the method's reliability for routine quality control and release testing.

Table 2: ICH Q2(R2) Validation Data for (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at RTNo peaks in blank chromatogramPass
Linearity R² ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability (Precision) %RSD ≤ 2.0%%RSD = 0.85%Pass
Quantitation Limit (LOQ) S/N ≥ 100.05 µg/mL (S/N = 12)Pass

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). 2

  • Pesticidal compositions and processes related thereto (WO2013162715A2 / US 9,282,739 B2). Google Patents. 1

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. 3

  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. ResearchGate. 4

Sources

Validation

Lipophilicity and Acidity Modulation: A Comparative Guide to Fluorinated vs. Non-Fluorinated 2-Methylbutanoic Acid

For drug development professionals and medicinal chemists, modulating the physicochemical properties of aliphatic carboxylic acids is a critical step in optimizing pharmacokinetics. While aromatic fluorination is a well-...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and medicinal chemists, modulating the physicochemical properties of aliphatic carboxylic acids is a critical step in optimizing pharmacokinetics. While aromatic fluorination is a well-established tool for reliably increasing lipophilicity, aliphatic fluorination introduces a complex "fluorine paradox."

This guide provides an objective, data-driven comparison of the lipophilicity (LogP) and distribution coefficient (LogD) of non-fluorinated 2-methylbutanoic acid against its fluorinated analogs. By examining the causality behind these physicochemical shifts, we can better predict how specific fluorination motifs impact drug design.

Mechanistic Insights: The Causality of Physicochemical Shifts

To understand how fluorination alters 2-methylbutanoic acid, we must decouple intrinsic lipophilicity (LogP) from the pH-dependent distribution coefficient (LogD).

Intrinsic Lipophilicity (LogP) and the Dipole Effect

In aliphatic systems, the impact of fluorine on LogP depends heavily on its position and the resulting dipole moments, as detailed in the1[1].

  • Terminal Trifluoromethylation: Substituting the terminal methyl group to form 4,4,4-trifluoro-2-methylbutanoic acid increases LogP. The larger hydrophobic surface area of the CF3 group outweighs the polarity introduced by the C-F bonds.

  • Alpha-Fluorination: Conversely, introducing fluorine at the alpha carbon (2-fluoro-2-methylbutanoic acid) often decreases LogP. The highly localized C-F dipole opposes the C=O/C-O dipoles of the adjacent carboxyl group, enhancing polarizability and aqueous solvation[2].

Acidity (pKa) and Distribution Coefficient (LogD)

Fluorine is the most electronegative element, and its introduction exerts a profound electron-withdrawing inductive effect[3]. This effect stabilizes the carboxylate anion formed upon deprotonation, significantly lowering the pKa of the acid[4].

Because physiological pH is 7.4, the Henderson-Hasselbalch relationship dictates that a lower pKa results in an exponentially higher ratio of ionized (hydrophilic) to unionized (lipophilic) molecules. Therefore, even if a fluorinated analog possesses a higher intrinsic LogP, its LogD at pH 7.4 may be identical to—or lower than—the non-fluorinated parent compound due to enhanced ionization[5].

Quantitative Data Comparison

The table below summarizes the physicochemical properties of 2-methylbutanoic acid compared to representative alpha-fluorinated and terminal-fluorinated analogs. The LogD values at physiological pH are derived using the standard relationship: LogD7.4​=LogP−log(1+10(7.4−pKa)) .

CompoundFluorination MotifpKaLogP (Intrinsic)LogD (at pH 7.4)
2-Methylbutanoic acid None (C-H)~4.801.18-1.42
2-Fluoro-2-methylbutanoic acid Alpha-Monofluorination~2.500.85-4.05
4,4,4-Trifluoro-2-methylbutanoic acid Terminal Trifluoromethylation~4.101.85-1.45

Data baseline for 2-methylbutanoic acid is supported by established chromatographic standards from 6[6].

Visualizing the Physicochemical Relationships

The following diagram maps the logical flow of how aliphatic fluorination dictates the final physiological lipophilicity of carboxylic acids.

G A Aliphatic Fluorination (e.g., CF3 or alpha-F) B Strong Inductive Effect (Electron Withdrawal) A->B C Increased Hydrophobic Surface Area (Terminal) A->C D Altered Dipole Moment (Alpha-position) A->D E Lower pKa (Increased Acidity) B->E Stabilizes Carboxylate F Modulated LogP (Intrinsic Lipophilicity) C->F Increases LogP D->F Decreases LogP G Drastic LogD Decrease (at Physiological pH 7.4) E->G Higher Ionization F->G Baseline Shift

Logical flow of aliphatic fluorination effects on carboxylic acid lipophilicity.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To accurately measure the subtle differences in lipophilicity between fluorinated and non-fluorinated 2-methylbutanoic acid, researchers must utilize a self-validating Shake-Flask method combined with 19F-NMR[2][7]. This protocol ensures thermodynamic equilibrium and prevents false hydrophilicity readings caused by microemulsions.

Step 1: Phase Saturation Pre-saturate 1-octanol and an aqueous buffer (0.1 M HCl for LogP; pH 7.4 phosphate buffer for LogD) by stirring them together for 24 hours. Causality: Pre-saturation prevents volume changes during the actual experiment, which would otherwise skew concentration calculations.

Step 2: Analyte Preparation Dissolve a known mass of the carboxylic acid in the pre-saturated octanol phase. Causality: Starting the analyte in the organic phase prevents the formation of aqueous micelles, which can artificially inflate the apparent aqueous concentration.

Step 3: Equilibration Combine the octanol and aqueous phases in a sealed borosilicate vial. Agitate mechanically at exactly 25°C for 24 hours to ensure complete thermodynamic equilibrium.

Step 4: Phase Separation Centrifuge the vials at 3000 rpm for 15 minutes. Causality: Centrifugation is critical to break any microemulsions. Even microscopic droplets of octanol suspended in the aqueous phase will cause massive errors in LogP determination.

Step 5: Quantification Carefully extract aliquots from both phases. Analyze the non-fluorinated 2-methylbutanoic acid using HPLC-UV/MS. For the fluorinated analogs, utilize quantitative 19F-NMR with an internal standard (e.g., trifluorotoluene).

Step 6: Self-Validation (Mass Balance Check) Calculate the total moles recovered from both phases ( noct​+naq​ ). Validation Rule: The sum must equal ≥ 95% of the initial moles added in Step 2. If recovery falls below this threshold, the analyte has been lost to volatility or glass adsorption, and the LogP/LogD result must be discarded.

References

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Journal of Medicinal Chemistry - ACS Publications[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines PubMed Central (PMC) - NIH[Link]

  • Acidity of Saturated (Hetero)cyclic α-Fluoro Carboxylic Acids and Lipophilicity of Their Amide Derivatives Journal of Fluorine Chemistry - ResearchGate[Link]

  • 2-Methylbutanoic acid: Chemical Properties and Chromatography SIELC Technologies[Link]

Sources

Comparative

Stereochemical Validation of (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

As a Senior Application Scientist in early-stage drug discovery, unambiguous stereochemical assignment is one of the most critical analytical hurdles we face. The spatial arrangement of atoms in a chiral molecule dramati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, unambiguous stereochemical assignment is one of the most critical analytical hurdles we face. The spatial arrangement of atoms in a chiral molecule dramatically influences its pharmacological and toxicological properties[1].

Our target molecule, (2R)-4,4,4-trifluoro-2-methylbutanoic acid (CAS: 821775-25-1)[2], is a highly versatile fluorinated chiral building block. However, its physical nature—often presenting as a liquid, oil, or low-melting solid—combined with the absence of a heavy atom (Z > 8), makes direct stereochemical validation challenging[3].

This guide objectively compares the gold standard, Single-Crystal X-Ray Crystallography , against leading orthogonal techniques: Vibrational Circular Dichroism (VCD) and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy .

Methodological Comparison & Causality

The Gold Standard: Single-Crystal X-Ray Crystallography

The independent determination of absolute configuration is commonly achieved by single crystal X-ray analysis making use of anomalous dispersion[4]. X-rays interact with the inner-shell electrons of atoms, causing a phase shift in the scattered wave. This breaks Friedel's Law, generating measurable intensity differences between Bijvoet pairs.

The Challenge for our Target: The anomalous dispersion effect is heavily dependent on the presence of heavier atoms (e.g., Br, Cl, S)[1]. Because (2R)-4,4,4-trifluoro-2-methylbutanoic acid only contains fluorine (Z=9) and oxygen (Z=8), its native anomalous scattering is too weak for reliable absolute structure determination using standard Molybdenum (Mo Kα) sources. The Solution: We must synthesize a crystalline derivative. By forming a salt or an amide with a heavy-atom-containing chiral auxiliary (such as a camphorsultam derivative or p -bromo- α -methylbenzylamine), we introduce both crystallinity and a heavy atom to serve as an internal reference for the Bijvoet method[5].

The Solution-Phase Alternative: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left versus right circularly polarized infrared (IR) light during a vibrational transition[6]. Why it works here: VCD offers a powerful alternative for the determination of the absolute configuration of compounds without the need for a single crystal or experimental manipulations of the sample[7]. It is ideal for neat liquids or solution-phase samples[6]. The absolute stereochemistry is established by comparing the experimentally measured VCD spectrum to an ab initio Density Functional Theory (DFT) calculation of the same molecule[6].

The Rapid Screen: Chiral NMR Spectroscopy

Enantiomers are indistinguishable by standard NMR in an achiral environment[]. Why it works here: By reacting the carboxylic acid with a Chiral Derivatizing Agent (CDA) or mixing it with a Chiral Solvating Agent (CSA) like a BINOL-based amino alcohol, we create diastereomeric complexes[9]. The distinct spatial arrangement subjects specific protons or fluorines to different magnetic shielding environments (e.g., anisotropic ring current effects), resulting in measurable chemical shift differences ( Δδ ) that can be mapped to an established anisotropic model[1].

Quantitative Performance Metrics

Table 1 summarizes the operational parameters for each technique when applied to small, volatile chiral carboxylic acids.

MetricSingle-Crystal X-Ray DiffractionVibrational Circular Dichroism (VCD)Chiral NMR Spectroscopy
Primary Analyte State Solid (Single Crystal Required)Solution or Neat LiquidSolution
Derivatization Need High (Heavy atom salt/amide required)NoneHigh (CDA) or Moderate (CSA)
Data Output Absolute Configuration (Flack Parameter)Absolute Configuration (Exp vs. DFT)Relative Configuration (Anisotropic Model)
Sample Consumption ~1-5 mg (Destructive if derivatized)~5-15 mg (Non-destructive)~1-5 mg (Destructive if CDA used)
Throughput / Time Days to Weeks (Crystallization bottleneck)1–3 Days (Computational bottleneck)Hours (Fastest)
Confidence Level Unambiguous (Gold Standard)High (Dependent on DFT accuracy)Moderate-High (Model dependent)

Decision Matrix & Workflows

Workflow Start Target Molecule: (2R)-4,4,4-Trifluoro-2-methylbutanoic acid Assess Assess Properties: Liquid/Oil, No Heavy Atom (Z>8) Start->Assess Branch_Xray X-Ray Crystallography (Gold Standard) Assess->Branch_Xray Branch_VCD Vibrational Circular Dichroism (VCD) Assess->Branch_VCD Branch_NMR Chiral NMR Spectroscopy Assess->Branch_NMR Xray_Step1 Chiral Amine Derivatization (e.g., p-Br-phenylethylamine) Branch_Xray->Xray_Step1 VCD_Step1 Solution Preparation (CDCl3, BaF2 Cell) Branch_VCD->VCD_Step1 NMR_Step1 Diastereomer Formation (BINOL-based CSA/CDA) Branch_NMR->NMR_Step1 Xray_Step2 Single Crystal Growth (Vapor Diffusion) Xray_Step1->Xray_Step2 Xray_Step3 Anomalous Dispersion (Flack Parameter ~ 0) Xray_Step2->Xray_Step3 VCD_Step2 Ab Initio DFT Conformational Search VCD_Step1->VCD_Step2 VCD_Step3 Overlay Exp/Calc Spectra (Absolute Assignment) VCD_Step2->VCD_Step3 NMR_Step2 1H / 19F NMR Acquisition NMR_Step1->NMR_Step2 NMR_Step3 Analyze Δδ Shift (Anisotropic Model) NMR_Step2->NMR_Step3

Fig 1. Decision matrix & workflows for stereochemical validation of chiral carboxylic acids.

Self-Validating Experimental Protocols

Protocol A: X-Ray Crystallography via Heavy-Atom Salt Derivatization

Because our target lacks a heavy atom, we must engineer a crystal lattice that contains one to exploit anomalous dispersion[1].

  • Derivatization: Dissolve 1.0 eq of (2R)-4,4,4-trifluoro-2-methylbutanoic acid in ethyl acetate. Add 1.0 eq of a heavy-atom chiral amine, such as (R)-(+)-1-(4-bromophenyl)ethylamine.

    • Causality: The bromine atom (Z=35) provides a massive anomalous scattering cross-section, ensuring a highly accurate Flack parameter calculation.

  • Crystal Growth: High-quality single crystals of the compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling[1]. Vapor diffusion (e.g., diffusing hexanes into the ethyl acetate solution) over 3-7 days is optimal for carboxylic acid salts.

  • Data Acquisition: Mount the crystal on a diffractometer equipped with a Copper (Cu K α , λ=1.5418 Å) X-ray source.

    • Causality: Cu K α radiation is chosen over Mo K α because the anomalous scattering factor ( f′′ ) for lighter heavy atoms (like Bromine or Oxygen) is significantly larger at the Cu wavelength, maximizing the Bijvoet differences.

  • Validation Checkpoint: After structure solution and refinement, evaluate the Flack parameter ( x ). A self-validating system requires x=0.00±0.05 . If x approaches 1.0, the absolute configuration of the model is inverted.

Protocol B: Solution-Phase VCD Analysis

VCD circumvents the crystallization bottleneck entirely, making it perfect for liquid or oily samples[6].

  • Sample Preparation: Dissolve 10 mg of the target acid in 150 µL of CDCl 3​ . Load the sample into an IR cell equipped with Barium Fluoride (BaF 2​ ) windows with a pathlength of 72 µm[4].

    • Causality: BaF 2​ is utilized because it is highly transparent in the mid-IR region and lacks birefringence. Birefringent materials would distort the circularly polarized light, creating spectral artifacts.

  • Spectral Acquisition: Collect IR and VCD spectra simultaneously for 3 to 6 hours.

    • Causality: VCD intensities are roughly 4 orders of magnitude (10,000 times) smaller than the corresponding IR intensities[6]. Extended scanning is strictly required to achieve a viable signal-to-noise ratio.

  • Computational Modeling: Perform an ab initio conformational search using molecular mechanics to find the lowest energy conformations within 5 kcal/mol[7]. Optimize these geometries using DFT (e.g., B3LYP/6-311G(d,p)) and calculate the theoretical VCD frequencies.

  • Validation Checkpoint: Overlay the experimental and calculated spectra. A valid assignment requires the calculated (2R) spectrum to mirror the experimental peaks in both intensity and sign (positive/negative bands), while the calculated (2S) spectrum must show equal but opposite signs[7].

Sources

Validation

Evaluating peptide coupling reagents for Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- synthesis

As drug development increasingly relies on complex, sterically hindered chiral building blocks to improve metabolic stability and target affinity, process chemists face significant synthetic hurdles. One such challenging...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, sterically hindered chiral building blocks to improve metabolic stability and target affinity, process chemists face significant synthetic hurdles. One such challenging substrate is Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- . Coupling this specific carboxylic acid to amines or peptide chains requires overcoming a perfect storm of steric hindrance, electronic deactivation, and a high propensity for chiral degradation.

This guide provides an objective, data-driven comparison of modern peptide coupling reagents to identify the optimal synthetic strategy for this demanding substrate, ensuring high yields while preserving the critical (2R) stereocenter.

The Mechanistic Challenges of the Substrate

To design a successful coupling protocol, we must first analyze the causality behind the substrate's resistance to standard amide bond formation:

  • Severe Steric Hindrance: The α -methyl group creates a bulky spatial shield directly adjacent to the carbonyl carbon. This drastically reduces the kinetic rate of nucleophilic attack by the incoming amine.

  • Electronic Inductive Effects: The highly electronegative γ -trifluoromethyl (-CF 3​ ) group exerts a strong electron-withdrawing pull across the carbon backbone.

  • High Epimerization Risk: The combination of the electron-withdrawing -CF 3​ group and the activation of the carboxyl moiety significantly increases the acidity of the α -proton. If the coupling reaction is slow due to steric hindrance, the activated ester intermediate has ample time to undergo base-catalyzed enolization, leading to the irreversible loss of the (2R) stereocenter[1].

Because the activation must be rapid and the subsequent amine attack must be facilitated by anchimeric (neighboring-group) assistance, traditional reagents like DCC/HOBt are entirely insufficient.

Comparative Analysis of Coupling Reagents

When evaluating alternatives for sterically hindered, epimerization-prone substrates, the focus shifts to uronium/aminium salts and advanced additives that generate highly reactive esters[2].

Performance Data Summary

The table below synthesizes the performance profiles of leading coupling reagents when applied to difficult sequences and hindered α -methyl amino acids[3][4][5].

Coupling SystemActive Ester IntermediateReactivity (Hindered Substrates)Epimerization SuppressionSafety ProfileByproduct Management
DIC / HOBt OBt EsterLow to ModeratePoor⚠️ Explosive riskSoluble urea (DICU)
HATU OAt EsterVery HighExcellent⚠️ Explosive riskWater-soluble
COMU Oxyma EsterVery HighExcellent✅ Safe (Non-explosive)Water-soluble
DIC / OxymaPure Oxyma EsterHighExcellent✅ Safe (Non-explosive)Soluble urea (DICU)
The Case for COMU and Oxyma-Based Reagents

While HATU has historically been the gold standard for difficult couplings due to the anchimeric assistance provided by its pyridine nitrogen, its HOAt derivative is classified as an explosive hazard[4][6].

COMU , a third-generation uronium salt, integrates an Oxyma leaving group with a morpholino backbone. Experimental data demonstrates that COMU matches or exceeds HATU in coupling efficiency for sterically hindered substrates[3][4]. Furthermore, COMU exhibits superior hydrolytic stability in solvents like acetonitrile and provides an unparalleled safety profile[7]. For solid-phase peptide synthesis (SPPS), the combination of DIC and OxymaPure offers a similarly safe, highly efficient alternative that drastically reduces D/L isomer formation compared to legacy HOBt protocols[5][8].

Visualizing the Activation Mechanism

The success of COMU lies in its ability to rapidly form an Oxyma active ester, which is highly electrophilic yet stable enough to resist rapid enolization.

G A (2R)-4,4,4-Trifluoro- 2-methylbutanoic acid B COMU + DIPEA (Activation) A->B Base C Oxyma Active Ester (Highly Reactive) B->C Fast D Amine Addition (Nucleophilic Attack) C->D Anchimeric Assistance F Epimerization (Loss of Chirality) C->F Slow (Base cat.) E Chiral Amide (Retention of 2R) D->E High Yield

Caption: Mechanistic pathway of COMU activation and epimerization suppression.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate visual cues and analytical checkpoints to confirm reaction progress in real-time.

Protocol A: Solution-Phase Coupling using COMU

Best for: Small-scale synthesis, API development, and highly hindered amines.

Causality Check: We utilize N,N-Diisopropylethylamine (DIPEA) as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only deprotonates the carboxylic acid to initiate activation[9].

  • Preparation: Dissolve 1.0 equivalent of (2R)-4,4,4-trifluoro-2-methylbutanoic acid in anhydrous DMF (0.1 M concentration).

  • Pre-activation: Add 1.1 equivalents of COMU, followed by 2.0 equivalents of DIPEA.

    • Self-Validation Checkpoint: Observe the solution. The formation of the Oxyma active ester is accompanied by a distinct color change from colorless to bright yellow/orange [5][7]. Do not proceed until this color change is visible (typically 1-2 minutes).

  • Coupling: Add 1.05 equivalents of the target amine. Stir at room temperature for 1 to 2 hours.

  • Monitoring: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The active ester peak should disappear, replaced by the product mass.

  • Workup: Dilute with ethyl acetate. Wash sequentially with 5% aqueous NaHCO 3​ (to remove acidic byproducts), 1M HCl (to remove unreacted amines), and brine. The water-soluble COMU byproducts will partition entirely into the aqueous layer[4].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure

Best for: Automated peptide synthesizers and sequence elongation.

Causality Check: DIC is chosen over EDC or DCC because its byproduct, diisopropylurea (DICU), remains soluble in DMF and DCM, preventing resin clogging during automated washing steps[8][9].

  • Resin Swelling: Swell the amine-functionalized resin in DMF for 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve 3.0 equivalents of the (2R)-acid and 3.0 equivalents of OxymaPure in DMF. Add 3.0 equivalents of DIC. Allow to pre-activate for 3 minutes.

  • Coupling: Transfer the activation mixture to the resin. Agitate at room temperature for 2 hours (extended time is required due to the α -methyl steric bulk).

  • Validation: Drain the reagents and wash the resin (3x DMF, 3x DCM). Perform a Kaiser Test (ninhydrin).

    • Self-Validation Checkpoint: A yellow/colorless resin indicates successful coupling. A blue resin indicates unreacted primary amines, necessitating a double-coupling cycle.

G A Step 1: Pre-activation Acid + COMU + DIPEA in DMF B Visual Validation: Colorless to Yellow/Orange A->B C Step 2: Amine Addition React for 1-2 hours B->C D Step 3: Analytical Check LC-MS / HPLC Aliquot C->D E Step 4: Quenching & Workup Aqueous Extraction D->E

Caption: Self-validating experimental workflow for COMU-mediated coupling.

Conclusion

For the synthesis of amides utilizing (2R)-4,4,4-trifluoro-2-methylbutanoic acid, legacy reagents like DCC/HOBt pose unacceptable risks of epimerization and low yields. COMU emerges as the optimal standalone reagent for solution-phase chemistry, offering the reactivity of HATU without the explosive hazards, while providing a self-validating colorimetric cue. For solid-phase applications, the DIC/OxymaPure system provides the necessary balance of high reactivity, solubility, and stereochemical preservation.

References

  • El-Faham, A., & Albericio, F. "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis." Digital CSIC. Available at:[Link]

Sources

Comparative

Bioisosteric replacement studies using Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- vs standard trifluoromethyl groups

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The incorporation of fluorine is a foundational s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The incorporation of fluorine is a foundational strategy in modern drug design. Historically, the standard trifluoromethyl (–CF₃) group has been utilized to enhance lipophilicity and block metabolic liabilities[1]. However, traditional achiral –CF₃ groups—often attached directly to aromatic rings or simple linear aliphatic chains—frequently result in "flat" molecular profiles or excessive flexibility, leading to off-target toxicity and high entropic penalties upon target binding.

As a Senior Application Scientist, I have observed a paradigm shift toward three-dimensional, chiral fluorinated bioisosteres [2]. This guide provides an objective comparison between standard –CF₃ groups and the highly preorganized (2R)-4,4,4-trifluoro-2-methylbutanoic acid building block. By detailing the mechanistic causality, comparative pharmacokinetic (PK) data, and self-validating experimental workflows, this guide serves as a blueprint for executing advanced scaffold hopping in your optimization campaigns.

Mechanistic Rationale: The Shift to 3D Chiral Bioisosteres

When we replace a standard achiral aliphatic chain with the (2R)-4,4,4-trifluoro-2-methylbutanoic acid moiety, we are not merely adding mass; we are enforcing strict stereoelectronic preorganization.

  • The Limitation of Standard CF₃: A standard aliphatic trifluoromethyl group (e.g., 3,3,3-trifluoropropyl) is highly flexible. While the terminal –CF₃ successfully blocks ω-oxidation, the flexible alkyl chain must pay a high entropic cost to fold into a target's binding pocket.

  • The Advantage of the (2R)-4,4,4-Trifluoro-2-methylbutyl Motif: This specific chiral building block acts as a bioisostere for leucine side chains, isobutyl, or isopentyl groups[3].

    • C2 Methyl Group (Steric Shielding): The α-methyl group introduces steric bulk directly adjacent to the resulting amide bond. This physically blocks amidases and proteases from accessing the carbonyl carbon, drastically increasing plasma half-life.

    • C4 CF₃ Group (Metabolic Blockade): The terminal –CF₃ replaces labile C–H bonds with ultra-strong C–F bonds (~116 kcal/mol), completely shutting down Cytochrome P450 (CYP450) mediated ω-oxidation.

    • Chiral Preorganization: The (2R) stereocenter restricts the dihedral angles via gauche effects, projecting the lipophilic –CF₃ vector precisely into deep hydrophobic pockets (such as the IDO1 active site) without the entropic penalty of flexible chains[3].

Bioisostere_Comparison A Standard Aliphatic CF3 (High Flexibility) B (2R)-4,4,4-Trifluoro-2-methylbutanoic acid (Chiral 3D Vector) A->B Scaffold Hopping C C2 Methyl Group (Proteolytic Shield) B->C D C4 CF3 Group (Metabolic Blockade) B->D E Optimized PK Profile (Low Clearance) C->E D->E

Graphviz diagram illustrating the structural causality and PK advantages of chiral replacement.

Comparative Physicochemical & Pharmacokinetic Profiling

To objectively evaluate the performance of these bioisosteres, we must look at their impact on the overall molecular profile. The data below summarizes representative outcomes from optimization campaigns (such as those targeting IDO1 inhibitors) where standard groups were systematically replaced[3].

ParameterStandard Aliphatic CF₃Non-Fluorinated Isobutyl(2R)-4,4,4-Trifluoro-2-methylbutyl
Structural 3D Complexity Low (Flexible chain)Moderate (Achiral branch)High (Chiral stereocenter)
Steric Volume (V_vdW) ~55 ų~60 ų~68 ų
Lipophilicity (ΔLogD at pH 7.4) +0.8+1.2+1.6
Metabolic Stability (HLM Cl_int) Moderate (~45 μL/min/mg)Poor (>80 μL/min/mg)Excellent (<15 μL/min/mg)
Amide Bond Half-Life (Plasma) ~2 hours~4 hours>12 hours
Target Affinity (Relative IC₅₀) 1x (Baseline)0.5x (Weaker binding)5x (Stronger binding)

Data Synthesis: The chiral fluorinated bioisostere provides the optimal balance. It matches the steric volume required to fill the hydrophobic pocket (unlike the smaller standard CF₃) while providing superior metabolic stability compared to the non-fluorinated isobutyl group.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the protocols utilized to synthesize and evaluate these compounds must be self-validating. Below are the optimized, step-by-step methodologies for incorporating the (2R)-4,4,4-trifluoro-2-methylbutanoic acid building block and validating its metabolic stability.

Protocol A: Sterically Hindered Amide Coupling

Causality Check: Why use HATU over standard EDC/HOBt? The steric hindrance of the α-methyl group in the (2R)-acid significantly slows down nucleophilic attack. HATU forms a highly reactive 7-azabenzotriazole active ester, driving the reaction forward rapidly and preventing base-catalyzed epimerization at the sensitive C2 chiral center.

  • Reagent Preparation: In an inert atmosphere (N₂), dissolve (2R)-4,4,4-trifluoro-2-methylbutanoic acid (1.0 equiv, typically 0.5 mmol) in anhydrous DMF (5 mL).

  • Pre-activation: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Stir the mixture at room temperature for exactly 15 minutes. Validation step: A color change to pale yellow indicates the formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.0 equiv, e.g., an aniline or indole derivative). Stir at room temperature for 18 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with 0.5 M HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Check: Why quench with cold acetonitrile containing an internal standard? The cold solvent immediately denatures microsomal proteins, instantly halting CYP450 activity to ensure accurate time-point mapping. The internal standard controls for ionization suppression during subsequent LC-MS/MS analysis, ensuring quantitative trustworthiness.

  • Incubation Setup: Prepare a 1 μM solution of the purified test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 μL aliquots from the incubation mixture.

  • Quenching: Immediately dispense the aliquot into 150 μL of ice-cold acetonitrile spiked with a known concentration of an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Data Calculation: Plot the natural log of the remaining parent compound area ratio versus time. Calculate the intrinsic clearance ( Clint​ ) using the slope of the linear regression.

Experimental_Workflow Step1 1. Reagent Preparation (2R)-Acid + HATU + DIPEA Step2 2. Amide Coupling Overcome Steric Hindrance Step1->Step2 Pre-activation Step3 3. HLM Incubation Assess CYP450 Stability Step2->Step3 Purified Compound Step4 4. LC-MS/MS Analysis Quantify Intrinsic Clearance Step3->Step4 Quenched Aliquots Step5 5. Data Synthesis Compare vs Standard CF3 Step4->Step5 Cl_int Values

Step-by-step experimental workflow for synthesizing and validating chiral CF3 bioisosteres.

Conclusion

Transitioning from standard, achiral trifluoromethyl groups to the highly preorganized (2R)-4,4,4-trifluoro-2-methylbutanoic acid structural motif represents a sophisticated leap in medicinal chemistry. By leveraging the synergistic effects of a proteolytic-shielding α-methyl group and a metabolism-blocking terminal –CF₃ group, researchers can simultaneously optimize target affinity and intrinsic clearance. When executed with rigorous coupling protocols and validated via HLM assays, this bioisosteric replacement strategy consistently yields superior drug candidates.

References

  • Title: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III) Catalysis Source: Angewandte Chemie International Edition (PMC / NIH) URL: [Link]

  • Source: Google Patents (Bristol-Myers Squibb Company)

Sources

Validation

Comparative yield analysis of enzymatic resolution vs asymmetric synthesis for (2R)-4,4,4-trifluoro-2-methylbutanoic acid

Introduction (2R)-4,4,4-Trifluoro-2-methylbutanoic acid is a high-value chiral building block extensively utilized in the pharmaceutical industry, most notably in the development of Indoleamine 2,3-dioxygenase (IDO) inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2R)-4,4,4-Trifluoro-2-methylbutanoic acid is a high-value chiral building block extensively utilized in the pharmaceutical industry, most notably in the development of Indoleamine 2,3-dioxygenase (IDO) inhibitors[1] and Ubiquitin Specific Protease 19 (USP19) inhibitors[2]. The incorporation of the trifluoromethyl (-CF3) moiety significantly enhances the lipophilicity and metabolic stability of the resulting pharmacophores. However, establishing the alpha-chiral center with high enantiomeric excess (ee) presents a distinct synthetic challenge due to the steric and electronic properties of the fluorinated chain.

As a Senior Application Scientist, I have evaluated the two predominant methodologies for accessing this critical intermediate: diastereoselective asymmetric synthesis via a chiral auxiliary and enzymatic kinetic resolution . This guide provides an objective, data-driven comparison of these pathways, detailing the mechanistic causality behind the experimental choices and providing self-validating protocols for laboratory execution.

Part 1: Asymmetric Synthesis via Evans Chiral Auxiliary

Mechanistic Causality

The most robust method for the de novo asymmetric synthesis of (2R)-4,4,4-trifluoro-2-methylbutanoic acid employs an Evans chiral auxiliary, specifically (R)-4-benzyl-2-oxazolidinone[3]. The causality behind this approach lies in the highly predictable transition state of the enolate intermediate.

Upon deprotonation with Lithium Diisopropylamide (LDA), a rigid Z-enolate is formed via lithium chelation between the enolate oxygen and the auxiliary's carbonyl oxygen. The bulky benzyl group of the oxazolidinone sterically shields the re-face of the enolate. Consequently, when the electrophile (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) is introduced, the attack is exclusively directed to the unhindered si-face, establishing the desired (2R) absolute configuration.

Furthermore, the choice of cleavage reagents—LiOH and H₂O₂—is mechanistically critical[3]. Standard basic hydrolysis requires elevated temperatures that risk racemizing the sensitive alpha-stereocenter. Hydrogen peroxide reacts with LiOH to form the lithium hydroperoxide species (LiOOH), which is significantly more nucleophilic due to the alpha-effect. This allows the auxiliary cleavage to proceed rapidly at 0 °C, preserving the high ee.

Self-Validating Experimental Protocol
  • Enolization and Alkylation:

    • Dissolve (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Dropwise add LDA (1.1 eq). Stir for 30 minutes to ensure complete Z-enolate formation.

    • Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise. Gradually warm the reaction to -20 °C over 4 hours.

    • Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The system is self-validating when the diastereomeric ratio (dr) exceeds 95:5, which must be verified by crude ¹H-NMR (assessing the shift of the alpha-methyl doublet) before proceeding to cleavage.

  • Auxiliary Cleavage:

    • Dissolve the purified imide in a 3:1 THF/water mixture and cool to 0 °C[3].

    • Sequentially add 30% aqueous H₂O₂ (4.0 eq) and LiOH (2.0 eq). Stir for 1 hour.

    • Quench with sodium sulfite to neutralize unreacted peroxide.

    • Validation Step: Extract the auxiliary with dichloromethane at pH 8. Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate. Confirm the final product identity and ensure >98% ee via chiral HPLC (Chiralpak AD-H column, Hexane/IPA 95:5).

Part 2: Enzymatic Kinetic Resolution

Mechanistic Causality

Enzymatic kinetic resolution offers a highly scalable, green-chemistry alternative by exploiting the inherent enantioselectivity of lipases, such as Burkholderia cepacia lipase (Lipase PS-D)[4].

The causality of this method relies on the topology of the enzyme's active site. Lipases operate via a serine hydrolase mechanism utilizing a catalytic triad (Ser-His-Asp). The chiral pocket of the enzyme preferentially accommodates the (2R)-enantiomer of racemic ethyl 4,4,4-trifluoro-2-methylbutanoate. The spatial difference between the small alpha-methyl group and the bulky trifluoroethyl chain dictates the transition state energy. The enzyme selectively hydrolyzes the (2R)-ester into the corresponding acid, while the (2S)-ester experiences severe steric clashes in the active site and remains unreacted[4].

Self-Validating Experimental Protocol
  • Substrate Preparation:

    • Synthesize racemic ethyl 4,4,4-trifluoro-2-methylbutanoate via the alkylation of diethyl methylmalonate with 2,2,2-trifluoroethyl triflate, followed by Krapcho decarboxylation and esterification.

  • Enzymatic Hydrolysis:

    • Suspend the racemic ester (0.5 M) in a 0.1 M sodium phosphate buffer (pH 7.2).

    • Add Lipase PS-D (10% w/w relative to the substrate). Maintain the biphasic reaction at 35 °C with vigorous mechanical stirring.

  • Reaction Monitoring:

    • Validation Step: Continuously monitor the conversion using GC-FID. This is the critical control point of the system: the reaction must be strictly terminated at 45–48% conversion. Allowing the conversion to exceed 50% will result in the hydrolysis of the (2S)-enantiomer, rapidly degrading the ee of the target acid.

  • Separation:

    • Filter the mixture to recover the immobilized enzyme.

    • Adjust the aqueous phase to pH 8 and extract with diethyl ether to remove the unreacted (2S)-ester.

    • Acidify the aqueous phase to pH 2 with 1M HCl and extract with ethyl acetate to isolate the pure (2R)-4,4,4-trifluoro-2-methylbutanoic acid.

Part 3: Comparative Data Presentation

The following table synthesizes the quantitative performance metrics of both methodologies to guide process development decisions.

MetricAsymmetric Synthesis (Evans)Enzymatic Kinetic Resolution
Overall Yield 55–65% (Over 3 steps from auxiliary)40–45% (Theoretical max 50% per cycle)
Enantiomeric Excess (ee) > 98% (Highly predictable)> 95% (Dependent on strict conversion control)
Atom Economy Low (Requires stoichiometric auxiliary)Moderate (50% unwanted enantiomer byproduct)
Scalability Moderate (Requires -78 °C, expensive reagents)High (Aqueous buffer, mild 35 °C, recyclable enzyme)
Primary Cost Driver Chiral auxiliary & Trifluoroethyl triflateSynthesis of racemic precursor

Part 4: Experimental Workflows

AsymmetricSynthesis A Propionyl Chloride + (R)-Evans Auxiliary B N-Propionyl Oxazolidinone (Intermediate) A->B Acylation C Asymmetric Alkylation (LDA, CF3CH2OTf) B->C Enolization D Diastereomerically Pure Imide C->D Stereoselective Addition E Auxiliary Cleavage (LiOH, H2O2) D->E Hydrolysis F (2R)-4,4,4-Trifluoro-2- methylbutanoic acid E->F Product Isolation

Asymmetric synthesis of (2R)-4,4,4-trifluoro-2-methylbutanoic acid via Evans auxiliary.

EnzymaticResolution A Racemic Ethyl 4,4,4-trifluoro- 2-methylbutanoate B Lipase (e.g., PS-D) + Aqueous Buffer A->B C Kinetic Resolution (Enantioselective Hydrolysis) B->C D (2R)-4,4,4-Trifluoro-2- methylbutanoic acid C->D Hydrolyzed (Target) E (2S)-Ethyl 4,4,4-trifluoro- 2-methylbutanoate C->E Unreacted (Byproduct)

Enzymatic kinetic resolution of racemic ester to yield the target (2R)-acid.

References

  • US9758492B2 - IDO inhibitors Source: Google Patents URL
  • WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (USP19)
  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- proper disposal procedures

Operational Guide for the Safe Handling and Disposal of (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid As drug development professionals and synthetic chemists push the boundaries of molecular design, the incorporation of fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid

As drug development professionals and synthetic chemists push the boundaries of molecular design, the incorporation of fluorinated moieties has become increasingly prevalent. (2R)-4,4,4-Trifluoro-2-methylbutanoic acid (CAS: 821775-25-1) is a highly specialized chiral, fluorinated building block utilized to enhance lipophilicity and metabolic stability in active pharmaceutical ingredients.

However, the very structural features that make this compound valuable—the trifluoromethyl (-CF 3​ ) group and the carboxylic acid moiety—create a complex disposal profile. This guide provides a self-validating, step-by-step operational framework for the safe segregation, packaging, and thermal destruction of this compound, ensuring laboratory safety and environmental compliance.

Part 1: The Causality of Disposal Constraints

To build a robust and compliant safety culture, researchers must understand the mechanistic causality behind disposal protocols. Standard solvent disposal methods are entirely insufficient for this compound due to two primary factors:

  • Corrosivity and Container Integrity: As an organic acid, this compound will actively degrade the metal lining of standard 55-gallon safety disposal cans used for bulk solvent collection. Storing acidic waste in metal containers compromises structural integrity, ruins the container for fuels blending, and presents a severe exposure risk to Environmental Health and Safety (EHS) personnel ()[1].

  • Halogenation and Environmental Persistence: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Fluorinated organic wastes cannot be processed via standard fuels blending and require specialized high-temperature incineration ()[2]. If incinerated at standard temperatures, the compound undergoes an enthalpically favored HF-elimination pathway, forming an α-lactone intermediate that degrades into highly persistent and toxic short-chain perfluorocarboxylic acids, such as trifluoroacetic acid (TFA) ()[3].

Part 2: Quantitative Data & Compatibility Parameters

To prevent incompatible chemical reactions and ensure downstream destruction efficacy, adhere to the following physicochemical thresholds:

ParameterValue / SpecificationOperational Rationale
Chemical Name (2R)-4,4,4-trifluoro-2-methylbutanoic acidTarget analyte; chiral fluorinated building block.
Waste Classification Halogenated Organic AcidContains ~36.5% fluorine by mass; exhibits corrosive properties.
Container Compatibility HDPE, PTFE, or GlassAcidic nature degrades standard metal safety cans[1].
Incineration Threshold > 1050 K (> 777 °C)Minimum temperature required for entropically favored C-C bond fission[3].
Incompatible Materials Strong bases, oxidizers, cyanidesRisk of exothermic reaction or toxic gas release[2].

Part 3: Step-by-Step Laboratory Disposal Protocol

This protocol must be executed at the point of waste generation (e.g., inside the fume hood) to establish a self-validating safety system.

Workflow 1: Laboratory-Level Segregation and Packaging

  • Assess Waste Composition: Determine if the (2R)-4,4,4-trifluoro-2-methylbutanoic acid is in an aqueous solution or dissolved in an organic solvent. Never mix aqueous and organic waste streams, as this complicates downstream processing[2].

  • Select the Accumulation Container: Use high-density polyethylene (HDPE) or glass carboys. Critical Step: Never use metal safety disposal cans for this compound. Its carboxylic acid functional group will corrode the metal[1].

  • Segregate from Non-Halogenated Waste: Place the waste in a container explicitly designated for "Halogenated Waste." Mixing halogenated waste with non-halogenated solvents doubles institutional disposal costs and interferes with standard fuels blending[1].

  • Apply GHS-Compliant Labeling: Label the container immediately with "Hazardous Waste." Specify the exact chemical name, the approximate percentage of the compound, and the hazard classes (Corrosive, Halogenated). Do not rely on memory to label solvents later[1].

  • Store in Secondary Containment: Place the sealed container in a chemically compatible secondary containment tray, strictly isolated from strong bases, oxidizers, and cyanides[2].

Part 4: Institutional Thermal Destruction Workflow

Understanding the lifecycle of your chemical waste builds trust in the EHS systems that keep our environments safe. Once the waste leaves your laboratory, it undergoes a rigorous destruction process mandated by environmental protection guidelines ()[4].

Workflow 2: EHS & Vendor Thermal Oxidation

  • Waste Consolidation: EHS personnel bulk the halogenated organic wastes into specialized, corrosion-resistant drums for transport to a regulated hazardous waste incinerator[1],[2].

  • High-Temperature Injection: The waste is injected into a thermal oxidation chamber. The temperature is strictly maintained above 1050 K. Mechanistic causality: Above 1050 K, C-C bond fission becomes entropically favored over HF-elimination, ensuring the complete breakdown of the perfluoroalkyl backbone rather than the generation of toxic TFA[3].

  • Alkaline Scrubbing: The complete mineralization of the trifluoromethyl group produces hydrogen fluoride (HF) gas. The incinerator's flue gas is passed through an alkaline scrubber (typically calcium hydroxide, Ca(OH) 2​ ) to neutralize the HF, precipitating it as environmentally benign calcium fluoride (CaF 2​ )[5].

G A Waste Generation: (2R)-4,4,4-trifluoro-2-methylbutanoic acid B Thermal Oxidation Chamber (Injection) A->B C High Temp Pathway (>1050 K) C-C Bond Fission B->C Entropically Favored D Low Temp Pathway (<1000 K) HF Elimination B->D Enthalpically Favored F Complete Mineralization (CO2, H2O, HF gas) C->F Desired Pathway E Incomplete Destruction (TFA & Short-chain PFCAs) D->E Environmental Hazard G Alkaline Scrubber Neutralization with Ca(OH)2 F->G Corrosive HF Gas H Safe Environmental Release (CaF2 Precipitate) G->H Neutralized

Thermal destruction pathways for fluorinated carboxylic acids highlighting temperature dependence.

References

  • Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation Guide." [Link]

  • American Chemical Society (ACS). "Incineration of Perfluorooctanoic Acid Leads to Regeneration of Smaller Perfluorocarboxylic Acids." The Journal of Physical Chemistry A, 2025.[Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances." [Link]

  • American Chemical Society (ACS). "Efficient Decomposition of Perfluorocarboxylic Acids and Alternative Fluorochemical Surfactants in Hot Water." Environmental Science & Technology, 2008. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-
Reactant of Route 2
Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-
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